molecular formula C20H32O3 B150555 18-HETE CAS No. 133268-58-3

18-HETE

Cat. No.: B150555
CAS No.: 133268-58-3
M. Wt: 320.5 g/mol
InChI Key: PPCHNRUZQWLEMF-XBOCNYGYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-HETE is a HETE that consists of arachidonic acid bearing a hydroxy substituent at position 18. It is functionally related to an icosa-5,8,11,14-tetraenoic acid. It is a conjugate acid of a this compound(1-).

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-18-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,19,21H,2-3,8-9,14-18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCHNRUZQWLEMF-XBOCNYGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424154, DTXSID50928028
Record name 18-Hete
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-Hydroxyicosa-5,8,11,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133268-58-3, 128656-74-6
Record name 18-Hydroxyeicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133268-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Eicosatetraenoic acid, 18-hydroxy-, (5Z,8Z,11Z,14Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133268583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Hete
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-Hydroxyicosa-5,8,11,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

18-HETE synthesis from arachidonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 18-HETE from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that serves as the precursor for a vast array of bioactive lipid mediators collectively known as eicosanoids.[1] These molecules are critical regulators of numerous physiological and pathological processes, including inflammation, vascular tone, and cell growth.[1][2] The metabolism of arachidonic acid occurs through three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[2][3] The CYP450 pathway, in particular, generates a diverse profile of hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs).[4]

Among the HETEs, which are characterized by the addition of a hydroxyl group to the 20-carbon backbone of AA, 18-hydroxyeicosatetraenoic acid (this compound) is a product of ω-2 hydroxylation.[5][6] Its synthesis is primarily attributed to specific CYP450 isoforms. While less studied than its potent vascular-regulating counterpart, 20-HETE (an ω-hydroxylation product), understanding the synthesis of this compound is crucial for elucidating its unique biological roles and potential as a therapeutic target. This guide provides a detailed overview of the enzymatic synthesis of this compound from arachidonic acid, including quantitative data, experimental protocols, and key pathway visualizations.

Core Synthesis Pathway of this compound

The conversion of arachidonic acid to this compound is a monooxygenase reaction catalyzed by members of the cytochrome P450 superfamily of enzymes. This reaction involves the insertion of an oxygen atom at the 18th carbon position (the ω-2 position) of the fatty acid chain.

Key Enzymes

The primary enzyme identified as responsible for the significant production of this compound from arachidonic acid is Cytochrome P450 2E1 (CYP2E1) .[5][6] When reconstituted with cytochrome b5 and NADPH cytochrome P450 oxidoreductase, CYP2E1 demonstrates robust activity in metabolizing arachidonic acid into ω-1 (19-HETE) and ω-2 (this compound) hydroxylated products.[5][6] The formation of this compound by CYP2E1 is stereospecific, yielding almost exclusively the 18(R)-HETE isomer.[5][6][7]

While other CYP450 families, such as CYP4A and CYP4F, are the main drivers of ω-hydroxylation to produce 20-HETE, CYP2E1 is a key contributor to ω-1 and ω-2 hydroxylation.[4][8] Inhibition of CYP2E1 with specific antibodies has been shown to significantly reduce the formation of this compound in both renal and hepatic microsomes.[5][6]

G AA Arachidonic Acid (AA) HETE_18 18(R)-HETE AA->HETE_18 ω-2 Hydroxylation Enzyme Cytochrome P450 2E1 (CYP2E1) Enzyme->AA Cofactors O₂ + NADPH (via P450 Reductase) Cofactors->Enzyme

Diagram 1: Enzymatic conversion of Arachidonic Acid to 18(R)-HETE by CYP2E1.

Quantitative Data on this compound Synthesis

The enzymatic conversion of arachidonic acid to its metabolites by CYP2E1 has been quantitatively characterized. The following table summarizes the key kinetic parameters and product distribution for this reaction.

ParameterValueEnzyme SystemReference
Apparent Km (for total AA metabolism)62 µMReconstituted CYP2E1[5][6]
Vmax (for total AA metabolism)5 nmol/min/nmol P450Reconstituted CYP2E1[5][6]
Product Distribution (this compound) 32% of total metabolitesReconstituted CYP2E1[5][6]
Product Distribution (19-HETE) 46% of total metabolitesReconstituted CYP2E1[5][6]
Product Distribution (EETs) ~18% of total metabolitesReconstituted CYP2E1[5]
Stereochemistry of this compound Essentially 100% R-isomerReconstituted CYP2E1[5][6]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis and Analysis of this compound

This protocol describes a method for measuring the synthesis of this compound from arachidonic acid using microsomes, which are vesicle-like artifacts from the endoplasmic reticulum containing CYP450 enzymes.

1. Microsome Preparation:

  • Microsomes can be prepared from tissues known to express CYP2E1, such as rat or human liver and kidneys, through differential centrifugation.[9] Alternatively, recombinant human CYP2E1 expressed in a suitable system can be used for higher specificity.

2. Reaction Mixture:

  • In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM MOPS, 5 mM MgCl₂, 1 mM EDTA, pH 7.4):

    • Microsomal protein (concentration to be optimized, e.g., 0.1-1.0 mg/mL).
    • (Optional) Inhibitors or test compounds. Pre-incubate for 5 minutes at 37°C.[9]

  • Initiate the reaction by adding:

    • [14C]- or [3H]-Arachidonic Acid (e.g., final concentration of 10-50 µM, with a specific activity around 5 µCi/ml).[9]
    • NADPH (final concentration of 1 mM) to start the enzymatic reaction.[9]

3. Incubation:

  • Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C with gentle shaking.

4. Reaction Termination and Extraction:

  • Stop the reaction by adding a small volume of formic acid to lower the pH to ~3.5.[9]

  • Add ice-cold acetonitrile (B52724) to precipitate proteins.

  • Centrifuge to pellet the protein and collect the supernatant for analysis.

5. Metabolite Separation and Detection:

  • Separate the arachidonic acid metabolites using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient elution system, for example, starting with acetonitrile:water:acetic acid (48:52:0.1) and ramping up to (75:25:0.1) over ~25 minutes.[9]

  • Detection: Use a radioactive flow detector to monitor the elution of radiolabeled metabolites.[9] The identity of the this compound peak is confirmed by comparing its retention time with that of a pure this compound standard.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Microsomes (or recombinant CYP2E1) Incubate Incubate (37°C, 10-30 min) Microsomes->Incubate Buffer Reaction Buffer Buffer->Incubate AA Radiolabeled AA AA->Incubate NADPH NADPH NADPH->Incubate Terminate Terminate (Acidify) Incubate->Terminate Extract Extract (Acetonitrile) Terminate->Extract HPLC RP-HPLC Separation (C18 Column) Extract->HPLC Detect Radioflow Detection HPLC->Detect Quantify Quantification Detect->Quantify

Diagram 2: Workflow for in vitro enzymatic synthesis and analysis of this compound.
Protocol 2: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of eicosanoids from biological samples.[10][11]

1. Sample Preparation and Extraction:

  • Homogenize tissue samples or use biological fluids (e.g., plasma, urine).

  • Add an internal standard mixture containing a known amount of a stable isotope-labeled HETE (e.g., 15(S)-HETE-d8 or AA-d8) to correct for extraction losses and matrix effects.[10]

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.[10][12]

    • Condition an SPE column (e.g., Strata-X) with methanol (B129727), then water.
    • Load the sample.
    • Wash with a low-percentage organic solvent (e.g., 10% methanol) to remove polar interferences.
    • Elute the eicosanoids with methanol or another suitable organic solvent.[12]

  • Dry the eluate under a stream of nitrogen or by vacuum centrifugation and reconstitute in the initial mobile phase for LC injection.[12]

2. LC-MS/MS Analysis:

  • Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, <3 µm particle size).[13]

  • Mobile Phase: A binary gradient using:

    • A: Water with 0.1% formic acid or 0.1% acetic acid.[10][13]
    • B: Acetonitrile with 0.1% formic acid or 0.1% acetic acid.[10][13]

  • Gradient: A typical gradient runs from ~30-40% B to 95-100% B over 10-20 minutes to resolve the various eicosanoid isomers.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in negative ion mode, as eicosanoids readily form [M-H]- ions.[10][13]

  • Detection: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard, ensuring high specificity and sensitivity.

    • Precursor Ion (Q1): m/z for [M-H]- of this compound (C₂₀H₃₂O₃, MW=320.47) is ~319.2.
    • Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation.

Sample [label="Biological Sample\n(Tissue, Plasma, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with\nInternal Standard\n(e.g., HETE-d8)", fillcolor="#FBBC05", fontcolor="#202124"]; SPE [label="Solid-Phase\nExtraction (SPE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dry [label="Dry & Reconstitute", fillcolor="#F1F3F4", fontcolor="#202124"]; LC [label="UHPLC Separation\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="ESI-MS/MS\n(Negative Ion, MRM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis &\nQuantification", fillcolor="#F1F3F4", fontcolor="#202124"];

Sample -> Spike -> SPE -> Dry -> LC -> MS -> Data; }

Diagram 3: General workflow for the quantification of this compound using LC-MS/MS.

Biological Context and Significance

While the biological functions of this compound are not as extensively characterized as those of 20-HETE, its production alongside other bioactive lipids suggests a potential role in modulating cellular signaling. HETEs are known to be involved in processes such as cell proliferation, inflammation, and vascular remodeling.[14][15] The specific actions of 18(R)-HETE, produced by CYP2E1, may be relevant in conditions where this enzyme is induced, such as in response to alcohol consumption or in certain metabolic states.[5][6] Further research is needed to delineate the specific signaling pathways and receptors through which this compound exerts its effects, distinguishing its role from that of other closely related arachidonic acid metabolites.

References

An In-Depth Technical Guide to Cytochrome P450 Isoforms Producing 18-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is a monohydroxylated metabolite of arachidonic acid, produced through the enzymatic activity of cytochrome P450 (CYP) monooxygenases. As a member of the HETE family of signaling lipids, this compound is implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the CYP isoforms responsible for this compound synthesis, their enzymatic kinetics, detailed experimental protocols for its study, and current understanding of its signaling pathways. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in the study of eicosanoid biology and its therapeutic implications.

Cytochrome P450 Isoforms Involved in this compound Production

The primary cytochrome P450 isoform identified to be responsible for the production of this compound from arachidonic acid is Cytochrome P450 2E1 (CYP2E1) . This enzyme catalyzes the ω-2 hydroxylation of arachidonic acid to form this compound. Notably, the this compound produced by CYP2E1 is stereospecific, existing almost exclusively as the 18(R)-HETE enantiomer[1][2]. While other CYP4A and CYP4F family members are major players in the production of other HETEs, particularly 20-HETE, their specific contribution to this compound formation is less defined[3]. Some studies also suggest a potential for this compound formation by microsomes from monkey seminal vesicles, implicating a cytochrome P-450 (P-450 omega 3) in this tissue[4].

Enzymatic Kinetics

The enzymatic kinetics of arachidonic acid metabolism by CYP2E1 have been characterized, providing insights into the efficiency of this compound production. While specific kinetic parameters for this compound formation are not extensively reported, the overall metabolism of arachidonic acid by reconstituted CYP2E1 provides a valuable reference.

CYP IsoformSubstrateVmax (Total Metabolites)Apparent KmThis compound ContributionStereochemistry of this compound
CYP2E1Arachidonic Acid5 nmol/min/nmol P450[1][2]62 µM[1][2]32% of total product[1][2]100% 18(R)-HETE[1][2]

Signaling Pathways of this compound

The specific signaling pathways activated by this compound are not as extensively characterized as those of other HETEs like 20-HETE and 12-HETE. However, based on the known mechanisms of action for the HETE family, it is plausible that this compound exerts its biological effects through similar pathways. HETEs are known to act as ligands for G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs)[5][6].

While a specific receptor for this compound has not yet been identified, the signaling cascade is likely initiated by its binding to a putative cell surface or intracellular receptor. This interaction would then trigger downstream signaling events, potentially involving protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and other signaling molecules, ultimately leading to a cellular response.

Putative signaling pathway for this compound.

Physiological and Pathological Roles of this compound

The precise physiological and pathological roles of this compound are still under investigation and are less understood compared to its isomer, 20-HETE. However, as a product of arachidonic acid metabolism, it is expected to be involved in inflammatory processes and cardiovascular regulation[7][8][9][10]. The stereospecificity of 18(R)-HETE suggests a specific biological function that warrants further exploration. Given that CYP2E1 is induced by alcohol, conditions associated with chronic alcohol consumption may lead to altered levels of this compound, potentially contributing to alcohol-related pathologies[1].

Experimental Protocols

Microsomal Incubation Assay for this compound Production

This protocol describes the in vitro formation of this compound from arachidonic acid using liver microsomes, which are a rich source of CYP enzymes.

Materials:

  • Liver microsomes (e.g., from human, rat, or specific CYP2E1-expressing systems)

  • Arachidonic acid

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Internal standard (e.g., deuterated this compound)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

Procedure:

  • Prepare Microsomal Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (final concentration 0.1-1.0 mg/mL) and arachidonic acid (substrate concentration range, e.g., 1-100 µM) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiate Reaction: Start the enzymatic reaction by adding the NADPH regenerating system. The final volume should be between 200 µL and 500 µL.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 10-60 minutes). The incubation time should be within the linear range of product formation.

  • Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Microsomal_Incubation_Workflow A Prepare Microsomal Reaction Mixture B Pre-incubate at 37°C A->B C Initiate with NADPH Regenerating System B->C D Incubate at 37°C C->D E Terminate with ACN & Internal Standard D->E F Protein Precipitation (Centrifugation) E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Workflow for microsomal incubation assay.
LC-MS/MS Method for this compound Quantification

This protocol provides a general framework for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. The gradient needs to be optimized to achieve good separation of this compound from other HETE isomers.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

    • This compound: Precursor ion (m/z) ~319.2, with characteristic product ions.

    • Internal Standard (e.g., d8-18-HETE): Precursor ion (m/z) ~327.2, with corresponding product ions.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity for each analyte.

Sample Preparation from Cell Culture Media:

  • Collect cell culture media and add an internal standard.

  • Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. A C18 SPE cartridge is commonly used for this purpose.

  • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

  • Elute the HETEs with a higher percentage of organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LCMS_Workflow A Sample Preparation (e.g., SPE from media) B HPLC Separation (C18 Column) A->B C Electrospray Ionization (Negative Mode) B->C D Mass Spectrometry (Tandem MS) C->D E MRM Detection D->E F Data Analysis & Quantification E->F

General workflow for LC-MS/MS analysis.

Conclusion

This technical guide has summarized the current knowledge regarding the cytochrome P450 isoforms involved in this compound production, with a primary focus on CYP2E1. While kinetic data for the overall metabolism of arachidonic acid by CYP2E1 is available, further research is needed to determine the specific kinetic parameters for this compound formation. The provided experimental protocols offer a solid foundation for researchers to investigate the production and quantification of this compound in various biological systems. A significant knowledge gap remains in the elucidation of the specific signaling pathways and receptors for this compound. Future studies in this area are crucial to fully understand the physiological and pathological significance of this eicosanoid and to explore its potential as a therapeutic target.

References

18-HETE Signaling in Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes, particularly CYP1B1.[1][2] It belongs to the hydroxyeicosatetraenoic acid (HETE) family of signaling lipids that play crucial roles in vascular biology. While significant research has focused on its isomers, such as 20-HETE and 12-HETE, emerging evidence suggests that this compound also has distinct effects on endothelial cell function, contributing to the regulation of vascular tone and inflammation. This technical guide provides an in-depth overview of the current understanding of the this compound signaling pathway in endothelial cells, including its synthesis, potential downstream effects, and the experimental methodologies used for its investigation.

Biosynthesis of this compound

This compound is synthesized from arachidonic acid via the action of CYP monooxygenases. In endothelial cells, CYP1B1 is a key enzyme involved in this metabolic conversion.[1][2][3] The expression and activity of CYP1B1 can be influenced by various physiological and pathological stimuli, thereby modulating the local production of this compound and influencing endothelial cell behavior.

The this compound Signaling Pathway in Endothelial Cells

While the precise signaling cascade of this compound is not as extensively characterized as that of 20-HETE, current research and parallels with other HETE molecules suggest a pathway involving the activation of Protein Kinase C (PKC) and the RhoA/Rho-kinase (ROCK) pathway. This pathway is central to the regulation of endothelial barrier function, inflammation, and vascular tone.

Notably, there are stereoisomers of this compound, namely 18(R)-HETE and 18(S)-HETE, which may have different biological activities. For instance, 18(R)-HETE has been shown to induce vasodilation and can counteract the vasoconstrictive effects of 20-HETE, suggesting it may act through distinct receptors or downstream signaling molecules.[4]

Hypothesized Signaling Cascade

Based on the known mechanisms of other HETEs, the following signaling pathway for this compound in endothelial cells is proposed:

  • Receptor Binding: this compound, acting as an extracellular signaling molecule, is thought to bind to a specific G-protein coupled receptor (GPCR) on the endothelial cell surface. The identity of this receptor is currently unknown.

  • PKC Activation: Receptor activation is hypothesized to stimulate phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG is a potent activator of Protein Kinase C (PKC).

  • RhoA Activation: Activated PKC can, in turn, activate the small GTPase RhoA. This activation involves the exchange of GDP for GTP on RhoA, a process facilitated by guanine (B1146940) nucleotide exchange factors (GEFs).

  • Downstream Effects: Activated RhoA then engages its downstream effector, Rho-kinase (ROCK). The ROCK signaling cascade leads to the phosphorylation of myosin light chain (MLC), which promotes actin-myosin stress fiber formation and cellular contraction. This can result in the disruption of endothelial cell junctions and increased vascular permeability. Furthermore, this pathway can influence the expression of adhesion molecules and the production of reactive oxygen species (ROS), contributing to an inflammatory phenotype.

Key Signaling Components and Their Proposed Functions
ComponentProposed Function in this compound Signaling
This compound Initiating ligand, binds to a putative GPCR.
GPCR Transmembrane receptor that activates intracellular signaling cascades upon ligand binding.
PKC Serine/threonine kinase that acts as a central node in the pathway, activated by DAG.
RhoA Small GTPase that, when activated, triggers downstream signaling leading to cytoskeletal changes.
ROCK A key effector of RhoA that phosphorylates multiple substrates, including MLC phosphatase, leading to increased MLC phosphorylation.
eNOS The activity of endothelial nitric oxide synthase (eNOS) may be modulated by the this compound pathway, affecting nitric oxide (NO) bioavailability and vascular tone.
ICAM-1 The expression of intercellular adhesion molecule-1 (ICAM-1) may be upregulated, promoting leukocyte adhesion and inflammation.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the this compound signaling pathway in endothelial cells.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model system.

  • Culture Medium: M199 medium supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, 10 U/mL heparin, and 30 µg/mL endothelial cell growth supplement (ECGS).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: When confluent, cells are detached using trypsin-EDTA and subcultured at a ratio of 1:3. Experiments are typically performed with cells between passages 3 and 6.

Western Blotting for Protein Phosphorylation

This protocol is for detecting the phosphorylation of key signaling proteins like PKC and MLC.

  • Cell Treatment: Culture HUVECs to 80-90% confluency in 6-well plates. Serum-starve the cells for 4-6 hours in a medium containing 1% FBS. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE and Transfer: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and run at 100V for 1.5-2 hours. Transfer the proteins to a PVDF membrane at 100V for 1 hour.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-PKC, anti-phospho-MLC) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Endothelial Permeability Assay

This assay measures changes in endothelial barrier function.

  • Cell Seeding: Seed HUVECs onto collagen-coated Transwell inserts (0.4 µm pore size) in a 24-well plate at a density that allows for the formation of a confluent monolayer within 2-3 days.

  • Monolayer Formation: Culture the cells until a confluent monolayer is formed, as confirmed by microscopy.

  • Treatment: Treat the HUVEC monolayer with different concentrations of this compound for a specified time.

  • Permeability Measurement: Add FITC-dextran (40 kDa) to the upper chamber of the Transwell insert. At various time points, collect samples from the lower chamber.

  • Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader (excitation/emission ~490/520 nm). An increase in fluorescence in the lower chamber indicates increased permeability.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on endothelial cell migration.

  • Monolayer Formation: Grow HUVECs to confluence in a 6-well plate.

  • Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash the cells with PBS to remove dislodged cells and add a fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.

  • Analysis: Measure the width of the scratch at different points for each condition and time point. The rate of wound closure is calculated as the percentage of the initial wound area that has been covered by migrating cells.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Downstream Effects HETE This compound GPCR Putative GPCR HETE->GPCR Binds to PLC PLC GPCR->PLC Activates PKC PKC PLC->PKC Activates via DAG RhoA_GDP RhoA-GDP (Inactive) PKC->RhoA_GDP Promotes activation of RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP/GDP Exchange ROCK ROCK RhoA_GTP->ROCK Activates Inflammation Inflammation (e.g., ICAM-1 expression) RhoA_GTP->Inflammation MLC_P Phosphorylated Myosin Light Chain ROCK->MLC_P Phosphorylates StressFibers Stress Fiber Formation MLC_P->StressFibers Permeability Increased Permeability StressFibers->Permeability

Caption: Hypothesized this compound signaling pathway in endothelial cells.

Experimental Workflow Diagram

G cluster_invitro In Vitro Experiments cluster_analysis Downstream Analysis Culture Endothelial Cell Culture (e.g., HUVECs) Treatment Treatment with this compound (Dose- and Time-Response) Culture->Treatment Lysate Cell Lysate Preparation Treatment->Lysate Permeability Permeability Assay (FITC-Dextran) Treatment->Permeability Migration Migration Assay (Wound Healing) Treatment->Migration GeneExpression Gene Expression Analysis (e.g., qPCR for ICAM-1) Treatment->GeneExpression WB Western Blotting (PKC, MLC phosphorylation) Lysate->WB

Caption: General experimental workflow for studying this compound effects.

Conclusion and Future Directions

The study of this compound in endothelial cells is an emerging field with the potential to uncover novel mechanisms of vascular regulation. While much of the current understanding is inferred from the actions of other HETE isomers, the distinct biological activities of this compound, such as its potential vasodilatory effects, suggest a unique and complex signaling pathway. Future research should focus on identifying the specific receptor for this compound and elucidating the precise downstream signaling events. The development of specific pharmacological inhibitors and genetic tools will be crucial in dissecting the role of the this compound pathway in vascular health and disease, and may lead to new therapeutic strategies for cardiovascular disorders.

References

The Physiological Role of 18-Hydroxyeicosatetraenoic Acid (18-HETE) in the Kidney: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

18-Hydroxyeicosatetraenoic acid (18-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid that plays a distinct and often contrasting role to its more extensively studied isomer, 20-HETE, in the regulation of renal function. While 20-HETE is primarily recognized as a potent vasoconstrictor and modulator of tubular transport, emerging evidence suggests that this compound predominantly functions as a vasodilator in the renal vasculature and may influence tubular sodium transport. This technical guide provides a comprehensive overview of the synthesis, signaling pathways, physiological actions, and potential pathophysiological significance of this compound in the kidney. It includes a summary of available quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic and signaling cascades to facilitate further research and drug development efforts targeting this unique eicosanoid.

Introduction

The kidney is a primary site for the metabolism of arachidonic acid by cytochrome P450 enzymes, leading to the production of a variety of biologically active eicosanoids, including hydroxyeicosatetraenoic acids (HETEs).[1] Among these, the ω-hydroxy metabolites, such as this compound and 20-HETE, are of significant interest due to their profound effects on renal hemodynamics and tubular function.[1] While the actions of 20-HETE have been extensively characterized, the physiological role of this compound is less understood, representing a critical knowledge gap and a potential area for novel therapeutic intervention in renal diseases.

Synthesis and Metabolism of this compound in the Kidney

This compound is synthesized from arachidonic acid via the ω-1 hydroxylation activity of specific CYP enzymes. While the precise isoforms responsible for this compound production in the human kidney are not fully elucidated, members of the CYP4A and CYP4F families are the primary candidates.

Cytochrome P450-Mediated Synthesis

The synthesis of this compound is a multi-step enzymatic process initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2.

Diagram: Synthesis of this compound from Arachidonic Acid

AA Arachidonic Acid (from membrane phospholipids) P450 Cytochrome P450 (ω-1 hydroxylase) AA->P450 O2, NADPH HETE18 This compound P450->HETE18 COX Cyclooxygenase (COX-1/COX-2) HETE18->COX PG_analogs Prostaglandin-like Metabolites COX->PG_analogs

Caption: Biosynthesis and metabolism of this compound in the kidney.

Metabolism by Cyclooxygenase (COX)

Like other HETEs, this compound can be further metabolized by cyclooxygenase (COX-1 and COX-2) enzymes to produce prostaglandin-like compounds.[2] This metabolic step is crucial as the resulting products may possess distinct biological activities, potentially mediating or modulating the primary effects of this compound.

Physiological Actions of this compound in the Kidney

The physiological effects of this compound in the kidney are primarily centered on the regulation of renal blood flow and tubular transport. It is important to note that much of the available data is derived from studies on the rabbit kidney, and further research is needed to confirm these effects in other species, including humans.

Renal Hemodynamics: Vasodilation

In contrast to the potent vasoconstrictor effects of 20-HETE, this compound is generally characterized as a vasodilator in the rabbit renal vasculature. This vasodilatory action contributes to the complex regulation of renal blood flow and glomerular filtration rate. The precise molecular mechanisms underlying this compound-induced vasodilation are not fully understood but may involve the activation of potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

Renal Tubular Transport: Modulation of Na+/K+-ATPase

Several HETEs have been shown to inhibit the activity of Na+/K+-ATPase in the proximal tubule.[3] This inhibition would be expected to reduce sodium reabsorption and promote natriuresis. While direct, specific evidence for this compound is limited, it is plausible that it shares this property with other HETEs. The inhibitory effect is thought to be mediated by the cytochrome P450-monooxygenase pathway of the arachidonic acid cascade.[3]

Table 1: Comparative Effects of HETEs on Renal Function

EicosanoidPrimary Effect on Renal VasculatureEffect on Proximal Tubule Na+/K+-ATPase
This compound Vasodilation (rabbit)Likely inhibitory (inferred)
19-HETE Vasodilation (rabbit)Stimulatory (19(S)-HETE)[4]
20-HETE VasoconstrictionInhibitory[4]

Signaling Pathways

The signaling pathways activated by this compound in renal cells are not well-defined. However, based on the known mechanisms of other eicosanoids, several potential pathways can be postulated.

Putative G-Protein Coupled Receptors (GPCRs)

It is likely that this compound exerts its effects through binding to specific G-protein coupled receptors on the surface of renal vascular and tubular cells. The identity of these receptors remains to be discovered.

Modulation of Ion Channels

The vasodilatory effects of this compound are likely mediated by the modulation of ion channel activity in vascular smooth muscle cells. A potential mechanism involves the activation of large-conductance calcium-activated potassium (BKCa) channels, leading to membrane hyperpolarization and vasorelaxation.

Diagram: Postulated Signaling Pathway of this compound in Renal Vascular Smooth Muscle

HETE18 This compound GPCR Putative GPCR HETE18->GPCR G_protein G-protein GPCR->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector cAMP cAMP Effector->cAMP PKA Protein Kinase A (PKA) cAMP->PKA BKCa BKCa Channel (Activation) PKA->BKCa Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Hypothetical signaling cascade for this compound-induced vasodilation.

Potential Role in Renal Pathophysiology

Given its vasodilatory and potential natriuretic properties, dysregulation of this compound production or signaling could contribute to the pathogenesis of renal diseases.

Hypertension

A deficiency in the production of vasodilatory eicosanoids like this compound could potentially contribute to the development or exacerbation of hypertension by allowing unopposed vasoconstriction.

Renal Inflammation

HETEs are known to have roles in inflammation.[5] While the specific contribution of this compound to renal inflammation is unclear, it may modulate inflammatory responses through its effects on vascular tone and potentially through direct actions on inflammatory cells.[5]

Experimental Protocols

The study of this compound in the kidney requires specialized techniques for its measurement and the assessment of its biological effects.

Measurement of this compound in Renal Tissue and Fluids

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Homogenize kidney tissue or use urine/plasma samples. Add a deuterated internal standard (e.g., this compound-d8).

  • Solid-Phase Extraction (SPE): Extract lipids from the sample using a C18 SPE cartridge.

  • Derivatization (Optional): To enhance sensitivity, derivatize the carboxyl group of this compound.

  • LC Separation: Separate the extracted lipids using a reverse-phase C18 column with a gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

  • MS/MS Detection: Use a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for this compound and its internal standard.

Diagram: Experimental Workflow for this compound Quantification

Sample Kidney Tissue/ Urine/Plasma Homogenize Homogenization & Addition of Internal Std. Sample->Homogenize SPE Solid-Phase Extraction (C18) Homogenize->SPE LC LC Separation (Reverse Phase) SPE->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant

Caption: Workflow for measuring this compound by LC-MS/MS.

Assessment of this compound Effects on Renal Hemodynamics

Method: Isolated Perfused Kidney

  • Animal Preparation: Anesthetize a rabbit and cannulate the renal artery and ureter.

  • Perfusion: Perfuse the kidney with a Krebs-Henseleit buffer containing bovine serum albumin and a vasoconstrictor (e.g., norepinephrine) to induce a stable pre-constricted tone.

  • Drug Administration: Infuse this compound at various concentrations into the renal artery.

  • Measurement: Continuously monitor the perfusion pressure. A decrease in perfusion pressure indicates vasodilation.

  • Data Analysis: Construct a dose-response curve to determine the potency and efficacy of this compound as a vasodilator.

Evaluation of this compound Effects on Tubular Transport

Method: Isolated Perfused Renal Tubules

  • Tubule Isolation: Dissect individual proximal tubules from a rabbit kidney.

  • Perfusion: Perfuse the lumen of the tubule with an artificial tubular fluid and bathe the outside of the tubule in a solution mimicking the peritubular environment.

  • Measurement of Na+/K+-ATPase Activity: Measure the ouabain-sensitive component of ATP hydrolysis in tubule homogenates or by monitoring the rate of p-nitrophenylphosphate (pNPP) hydrolysis in permeabilized tubules in the presence and absence of this compound.

  • Data Analysis: Determine the concentration-dependent inhibition of Na+/K+-ATPase activity by this compound.

Conclusion and Future Directions

This compound is an understudied renal eicosanoid with a physiological profile that appears to counteract some of the actions of its more famous counterpart, 20-HETE. Its vasodilatory and potential natriuretic effects suggest a protective role in the maintenance of renal homeostasis. Significant further research is required to:

  • Identify the specific CYP isoforms responsible for this compound synthesis in the human kidney.

  • Isolate and characterize the receptor(s) for this compound.

  • Elucidate the detailed intracellular signaling pathways activated by this compound in different renal cell types.

  • Obtain robust quantitative data on the effects of this compound on renal blood flow and tubular transport in various species, including humans.

  • Investigate the role of this compound in animal models of hypertension, diabetic nephropathy, and chronic kidney disease.

A deeper understanding of the physiological and pathophysiological roles of this compound will be crucial for the development of novel therapeutic strategies targeting the CYP-eicosanoid system for the treatment of renal and cardiovascular diseases.

References

18-HETE and its effect on vascular tone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 18-HETE and its Effect on Vascular Tone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

18-Hydroxyeicosatetraenoic acid (this compound) is an eicosanoid, a signaling molecule derived from the oxidation of arachidonic acid. It is part of a larger family of hydroxyeicosatetraenoic acids (HETEs) that includes several regioisomers with diverse and potent biological activities. While its isomer, 20-HETE, is a well-characterized and potent vasoconstrictor, the specific physiological role and mechanisms of action of this compound in the regulation of vascular tone are less understood. This document provides a comprehensive overview of the current knowledge on this compound, focusing on its synthesis and potential effects on vascular smooth muscle. It details the established signaling pathways of the closely related 20-HETE as a putative model for this compound's action and presents detailed experimental protocols for future investigation. The significant gaps in the literature highlight this compound as a potential area for novel research and therapeutic development.

Synthesis of this compound

This compound is synthesized from arachidonic acid (AA) via the cytochrome P450 (CYP) monooxygenase pathway.[1] Unlike prostaglandins (B1171923) and leukotrienes, which are generated by cyclooxygenase (COX) and lipoxygenase (LOX) pathways respectively, HETEs are formed when CYP enzymes introduce a hydroxyl group onto the carbon backbone of arachidonic acid.

Specifically, this compound is an ω-2 hydroxylation product, meaning the hydroxyl group is added to the second carbon from the methyl (omega) end of the fatty acid chain. The enzyme CYP2E1, an alcohol-inducible isoform of cytochrome P450, has been shown to metabolize arachidonic acid into two major HETE products: 19-HETE (ω-1) and this compound (ω-2).[2] Chiral analysis of the products formed by reconstituted CYP2E1 demonstrated that the this compound produced is almost exclusively the 18(R)-HETE enantiomer.[2]

Caption: Synthesis of 18(R)-HETE from Arachidonic Acid via CYP450.

Effect of this compound on Vascular Tone

The direct effect of this compound on vascular tone is not well-characterized in the scientific literature. Much of the research on ω- and ω-1/2-hydroxylated HETEs has focused on 20-HETE, which is a potent vasoconstrictor in various vascular beds, including renal and cerebral arteries.[3][4] 20-HETE contributes to the myogenic response, where blood vessels constrict in response to increased intravascular pressure, and it sensitizes vascular smooth muscle to other constrictor agents like angiotensin II and endothelin.[5][6]

The vasoactive effects of HETEs can be highly variable depending on the specific isomer. For instance, while 20-HETE is a vasoconstrictor, 12(S)-HETE can induce vasodilation in certain arteries by activating large-conductance Ca²⁺-activated K⁺ (BK) channels, leading to hyperpolarization of vascular smooth muscle cells.[7] Given the lack of specific data for this compound, its role could plausibly range from weak vasoconstriction to vasodilation, or it may have minimal direct vasoactive effects. Determining the precise action of this compound requires direct experimental investigation.

Potential Signaling Pathways

While the specific signaling cascade for this compound in vascular smooth muscle cells (VSMCs) has not been elucidated, the well-documented pathway for its structural isomer, 20-HETE, provides a valuable hypothetical framework. If this compound acts as a vasoconstrictor, it may utilize similar mechanisms.

The vasoconstrictor action of 20-HETE is primarily mediated by the inhibition of the large-conductance Ca²⁺-activated potassium (BK) channel in VSMCs.[5][6] The proposed sequence of events is as follows:

  • BK Channel Inhibition: 20-HETE binds to and inhibits the opening of BK channels on the VSMC membrane. These channels are critical for setting the resting membrane potential; their activity promotes hyperpolarization and relaxation.

  • Membrane Depolarization: Inhibition of K⁺ efflux through BK channels leads to a depolarization of the VSMC membrane.

  • Calcium Influx: The change in membrane potential activates voltage-gated L-type Ca²⁺ channels, resulting in an influx of extracellular Ca²⁺.

  • Contraction: The rise in intracellular Ca²⁺ concentration ([Ca²⁺]i) leads to the activation of the contractile machinery (myosin light chain kinase), causing smooth muscle contraction and vasoconstriction.

Protein Kinase C (PKC) activation is also a key component of this pathway, as it can phosphorylate and inhibit BK channels, contributing to the overall vasoconstrictor response.[8]

Caption: Putative signaling pathway for this compound-induced vasoconstriction.

Quantitative Data

Specific quantitative data on the vasoactive effects of this compound are largely absent from the published literature. For context and comparison, this table summarizes key information for this compound and other relevant, better-characterized HETE isomers.

EicosanoidSynthesis PathwayPrimary Vascular EffectQuantitative Data (Example)Key Signaling Target(s)
18(R)-HETE CYP (CYP2E1)Not well characterizedData not availableUnknown
20-HETE CYP (CYP4A/4F)Potent VasoconstrictionEC₅₀ ~10-50 nM in various arteriesInhibition of BK channels
12(S)-HETE 12-LipoxygenaseVasodilation / Vasoconstriction (vessel dependent)Induces relaxation in coronary microvesselsActivation of BK channels
15(S)-HETE 15-LipoxygenaseWeak VasoconstrictionContraction at high concentrations (>1 µM)Thromboxane A₂ receptor

Experimental Protocols

Investigating the precise effects of this compound on vascular tone requires a combination of functional, electrophysiological, and analytical techniques.

Protocol 1: Ex Vivo Assessment of Vascular Reactivity by Wire Myography

This protocol allows for the direct measurement of contraction and relaxation in isolated small arteries in response to pharmacological agents.

  • Tissue Preparation:

    • Humanely euthanize an animal model (e.g., rat, mouse) according to approved institutional protocols.

    • Carefully dissect the desired artery (e.g., mesenteric, cerebral, or renal artery) and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer.

    • Under a dissection microscope, remove excess connective and adipose tissue.

    • Cut the artery into 2 mm-long rings.

  • Mounting:

    • Mount each arterial ring on two fine tungsten wires (e.g., 40 µm diameter) in the chamber of a wire myograph system.

    • Fill the chamber with Krebs-Henseleit buffer, maintain at 37°C, and continuously bubble with 95% O₂ / 5% CO₂.

    • One wire is attached to a force transducer, and the other to a micrometer for stretching the vessel.

  • Normalization and Viability Check:

    • Gradually stretch the vessel to its optimal resting tension, which corresponds to a physiological transmural pressure. This is determined by constructing a length-tension curve.

    • Allow the vessel to equilibrate for 60 minutes.

    • Assess vessel viability by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).

    • Test endothelial integrity by pre-constricting with an alpha-agonist (e.g., phenylephrine (B352888), 1 µM) and then inducing relaxation with acetylcholine (B1216132) (e.g., 10 µM).

  • Concentration-Response Curve:

    • After washing out previous agents and allowing the vessel to return to baseline, add cumulative concentrations of this compound (e.g., from 1 nM to 10 µM) to the bath.

    • Record the change in isometric force at each concentration to determine if this compound causes vasoconstriction.

    • To test for vasodilatory effects, first pre-constrict the vessel with a submaximal concentration of phenylephrine or U46619, then add cumulative concentrations of this compound.

  • Data Analysis:

    • Express contraction as a percentage of the response to high-KCl.

    • Express relaxation as a percentage reversal of the pre-constriction.

    • Plot the concentration-response curve and calculate EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

This protocol is used to measure the effect of this compound on specific ion channel currents (e.g., BK channels) in isolated vascular smooth muscle cells (VSMCs).

  • Cell Isolation:

    • Isolate single VSMCs from arteries using enzymatic digestion (e.g., with collagenase and papain).

    • Plate the isolated cells on glass coverslips and allow them to adhere.

  • Recording Setup:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external bath solution (e.g., HEPES-buffered saline).

    • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

    • The internal solution, which mimics the intracellular environment, should contain a defined concentration of Ca²⁺ to study Ca²⁺-activated channels.

  • Obtaining a Whole-Cell Recording:

    • Using a micromanipulator, approach a single, healthy VSMC with the patch pipette.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the "whole-cell" configuration. This allows control of the membrane potential and measurement of total ionic current across the entire cell membrane.

  • Data Acquisition:

    • Using a patch-clamp amplifier and data acquisition software, apply a voltage protocol to elicit the ion channel currents of interest. For BK channels, this typically involves a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV).

    • Record baseline currents under control conditions.

    • Perfuse the cell with a solution containing this compound at a known concentration and repeat the voltage protocol to record currents in the presence of the compound.

  • Data Analysis:

    • Measure the amplitude of the outward K⁺ currents at each voltage step before and after application of this compound.

    • Construct current-voltage (I-V) relationship plots.

    • Analyze changes in channel properties such as open probability (Pₒ) and conductance to determine the specific effect of this compound on the ion channel.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol allows for the precise measurement of this compound levels in biological samples like vascular tissue or plasma.

  • Sample Preparation and Lipid Extraction:

    • Homogenize weighed tissue samples or plasma in a solvent mixture (e.g., methanol (B129727) or acetonitrile) containing an antioxidant (e.g., BHT) to prevent auto-oxidation.

    • Add a deuterated internal standard (e.g., this compound-d8) to each sample for accurate quantification.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction and remove interfering substances.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in the mobile phase for analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable C18 reversed-phase column to chromatographically separate this compound from other eicosanoids.

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for detection. This involves selecting the deprotonated parent ion of this compound (m/z 319.2) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion (e.g., m/z 179.1) in the third quadrupole. Monitor the specific parent/product ion transition for the internal standard simultaneously.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of an authentic this compound standard.

    • Calculate the peak area ratio of the endogenous this compound to the internal standard in the biological samples.

    • Determine the concentration of this compound in the samples by interpolating this ratio onto the standard curve. The results are typically expressed as pg/mg tissue or ng/mL plasma.

Caption: Experimental workflow for investigating the vascular effects of this compound.

Conclusion and Future Directions

This compound is a confirmed cytochrome P450-derived metabolite of arachidonic acid. However, in stark contrast to its well-studied regioisomer 20-HETE, its specific role in the regulation of vascular tone remains largely unexplored. The current body of evidence is insufficient to classify this compound as either a vasoconstrictor or a vasodilator.

For researchers and drug development professionals, this knowledge gap represents a significant opportunity. The diverse and potent vascular effects of other HETE isomers suggest that this compound is likely to be biologically active. Future research should prioritize direct functional studies using the protocols outlined above to:

  • Define the Vasoactive Profile: Determine whether 18(R)-HETE and its S-enantiomer cause concentration-dependent contraction or relaxation in arteries from different vascular beds (e.g., cerebral, renal, coronary).

  • Elucidate Signaling Mechanisms: If a vasoactive effect is confirmed, subsequent studies should use electrophysiology and biochemical assays to identify the molecular targets, such as specific ion channels (e.g., BK channels) or signaling kinases (e.g., PKC, Rho-kinase).

  • Explore Pathophysiological Relevance: Investigate whether the production of this compound is altered in cardiovascular diseases like hypertension and whether it contributes to vascular dysfunction.

A thorough characterization of this compound's vascular effects could uncover novel signaling pathways and provide new targets for the development of therapeutics aimed at modulating vascular tone in disease states.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Functions of 18(R)-HETE versus 18(S)-HETE

Abstract

Hydroxyeicosatetraenoic acids (HETEs) are metabolites of arachidonic acid generated via the cytochrome P450 (CYP450) pathway. These lipid mediators play crucial roles in various physiological and pathological processes, including the regulation of vascular tone and inflammation. The biological activity of HETEs is highly dependent on their stereochemistry, with the (R) and (S) enantiomers often exhibiting distinct, and sometimes opposing, functions. This technical guide provides a comprehensive overview of the stereospecific biological functions of 18(R)-HETE and 18(S)-HETE, detailing their biosynthesis, signaling pathways, and the experimental methodologies used for their characterization. Quantitative data are summarized in comparative tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction

Arachidonic acid (AA) is metabolized by three primary enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) monooxygenases.[1][2] The CYP450 pathway generates two main classes of products: epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[1][3] HETEs are formed by the hydroxylation of AA at various carbon positions.[4] Specifically, 18-HETE is the ω-2 hydroxylation product.[5][6]

The hydroxyl group at the 18th carbon can exist in two different spatial arrangements, or stereoisomers: 18(R)-HETE and 18(S)-HETE. This seemingly minor structural difference leads to significant functional divergence, a common theme in lipid signaling. While CYP450 enzymes can produce a mixture of R and S enantiomers, the R form often predominates for many HETEs.[4] In the case of this compound, its production is highly stereospecific. This guide will explore the distinct biosynthesis and biological actions of these two enantiomers.

Biosynthesis of 18(R)-HETE and 18(S)-HETE

The formation of this compound from arachidonic acid is catalyzed by specific CYP450 enzymes. The stereochemical outcome is highly dependent on the specific isozyme involved.

  • 18(R)-HETE: The synthesis of 18(R)-HETE is predominantly carried out by the alcohol-inducible cytochrome P450 2E1 (CYP2E1).[5][6] Studies using reconstituted CYP2E1 have shown that the this compound produced is essentially 100% the (R) isomer.[5][6] This enzyme metabolizes arachidonic acid to two major products: 19-HETE and this compound, with this compound comprising about 32% of the total metabolites formed.[5][6]

  • 18(S)-HETE: The specific enzymatic pathways leading to the formation of 18(S)-HETE are less clearly defined in the literature compared to its R-enantiomer. While many CYP450-mediated hydroxylations produce mixtures of enantiomers, the highly stereospecific nature of CYP2E1 towards the R configuration suggests that other CYP isoforms are likely responsible for any 18(S)-HETE production.

AA Arachidonic Acid CYP2E1 Cytochrome P450 2E1 AA->CYP2E1 ω-2 Hydroxylation OtherCYPs Other CYP450 Isoforms AA->OtherCYPs ω-2 Hydroxylation HETE_R 18(R)-HETE (Biologically Active) CYP2E1->HETE_R ~100% R-isomer HETE_S 18(S)-HETE (Largely Inactive) OtherCYPs->HETE_S cluster_R 18(R)-HETE cluster_S 18(S)-HETE R_HETE 18(R)-HETE VasoD Vasodilation R_HETE->VasoD Block Blocks 20-HETE Vasoconstriction R_HETE->Block AntiInflam Potential Anti-Inflammatory & Pro-Resolving Actions R_HETE->AntiInflam S_HETE 18(S)-HETE NoEffect No Effect on Vascular Tone S_HETE->NoEffect HETE_R 18(R)-HETE Receptor Putative GPCR (e.g., GPR32-like) HETE_R->Receptor AC Adenylate Cyclase Receptor->AC Gsα NFkB ↓ NF-κB Activation Receptor->NFkB Gαi/o or other cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA MLCP ↑ Myosin Light Chain Phosphatase PKA->MLCP Relax Smooth Muscle Relaxation (Vasodilation) MLCP->Relax AntiInflam Anti-inflammatory Effects NFkB->AntiInflam Mouse Mouse Cohorts (Vehicle vs. Test Compound) Zymosan Intraperitoneal Zymosan Injection Mouse->Zymosan Incubation Incubation (e.g., 4 hours) Zymosan->Incubation Lavage Peritoneal Lavage (Collect Exudate) Incubation->Lavage Count Cell Counting & Differential Analysis (Quantify Neutrophils) Lavage->Count Result Compare Neutrophil Counts (Vehicle vs. Compound) Count->Result

References

The Role of Hydroxyeicosatetraenoic Acids (HETEs) in the Progression of Diabetic Nephropathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease worldwide. The pathophysiology of DN is complex, involving a myriad of interconnected pathways. Emerging evidence has highlighted the critical role of arachidonic acid metabolites, particularly hydroxyeicosatetraenoic acids (HETEs), in the progression of this disease. This technical guide provides an in-depth analysis of the involvement of HETEs in DN, with a primary focus on 20-HETE due to the extensive research available. While the initial query focused on 18-HETE, a comprehensive literature review revealed a significant lack of specific data on its role in diabetic nephropathy. Therefore, this guide presents the current understanding of the most-studied HETEs as a proxy to shed light on the potential mechanisms by which related compounds like this compound might function. This document summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways through which these lipid mediators exert their effects on renal cells, contributing to the pathological changes observed in diabetic nephropathy.

Introduction: The Cytochrome P450 Pathway in Diabetic Nephropathy

The cytochrome P450 (CYP) epoxygenase and hydroxylase pathways are crucial in the metabolism of arachidonic acid, leading to the production of various eicosanoids, including HETEs and epoxyeicosatrienoic acids (EETs). In the context of diabetes, the expression and activity of CYP enzymes are significantly altered, leading to a dysregulated production of these bioactive lipids. This dysregulation is increasingly recognized as a key contributor to the renal injury seen in DN.[1][2]

While several HETE isomers exist, 20-HETE, primarily synthesized by CYP4A and CYP4F enzymes, has been the most extensively studied in the context of renal pathophysiology.[2][3][4] It is known to be a potent vasoconstrictor and plays a complex role in inflammation and fibrosis.[3][5] In contrast, other HETEs, such as 12-HETE and 15-HETE, are also implicated in inflammatory processes and renal fibrosis.[6] This guide will focus on the established roles of these HETEs in DN, providing a framework for understanding the potential impact of less-studied isomers like this compound.

Quantitative Data on HETE Levels in Diabetic Nephropathy

The following tables summarize the quantitative data from various studies on the levels of HETEs in both clinical and preclinical models of diabetic nephropathy.

Table 1: Urinary 20-HETE Levels in Human Subjects

Cohort20-HETE/Creatinine (B1669602) Ratio (pmol/mg)Key FindingsReference
Healthy Controls2.1-[7]
Patients with Diabetes (without DKD)21.9Significantly higher than controls.[7]
Patients with Diabetic Kidney Disease (DKD)Significantly elevated compared to diabetics without DKD.Positive correlation with the severity of albuminuria.[7]

Table 2: HETE Levels in Experimental Models of Diabetic Nephropathy

ModelTissue/FluidAnalyteChange vs. ControlKey FindingsReference
Streptozotocin (B1681764) (STZ)-induced diabetic ratsRenal cortex20-HETEIncreasedCorrelated with increased CYP4A expression, renal hypertrophy, and fibronectin expression.[3]
STZ-induced diabetic ratsRenal Interstitial Fluid12(S)-HETEIncreasedIncrease mediated by the AT1 receptor.[8]

Signaling Pathways of HETEs in Diabetic Nephropathy

HETEs, particularly 20-HETE, exert their pathological effects in diabetic nephropathy through the activation of several key signaling pathways, leading to inflammation, fibrosis, and cellular damage.

20-HETE-Mediated Pro-inflammatory and Pro-fibrotic Signaling

In the diabetic kidney, elevated levels of 20-HETE have been shown to promote inflammation and fibrosis through the activation of pathways such as TGF-β/Smad and the generation of reactive oxygen species (ROS) via NADPH oxidase.

G Hyperglycemia Hyperglycemia CYP4A CYP4A Expression and Activity Hyperglycemia->CYP4A induces HETE_20 ↑ 20-HETE CYP4A->HETE_20 catalyzes ArachidonicAcid Arachidonic Acid ArachidonicAcid->HETE_20 NADPH_Oxidase NADPH Oxidase Activation HETE_20->NADPH_Oxidase activates TGF_beta ↑ TGF-β1 HETE_20->TGF_beta induces Inflammation Renal Inflammation (↑ Cytokines) HETE_20->Inflammation promotes ROS ↑ Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS produces ROS->TGF_beta induces ROS->Inflammation promotes Smad Smad Signaling TGF_beta->Smad activates Podocyte_Injury Podocyte Injury TGF_beta->Podocyte_Injury induces apoptosis Mesangial_Expansion Mesangial Expansion TGF_beta->Mesangial_Expansion promotes Fibrosis Renal Fibrosis (↑ ECM) Smad->Fibrosis promotes Inflammation->Fibrosis contributes to Fibrosis->Podocyte_Injury Fibrosis->Mesangial_Expansion

20-HETE signaling in diabetic nephropathy.
mTOR Pathway Involvement

The mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation, is also implicated in the detrimental effects of 20-HETE in diabetic nephropathy. High glucose-induced alterations in 20-HETE levels can activate the mTOR pathway, leading to renal cell hypertrophy and injury.[9]

G High_Glucose High Glucose CYP4A_20HETE ↑ CYP4A / 20-HETE High_Glucose->CYP4A_20HETE induces mTOR_Pathway mTOR/p70S6K Pathway Activation CYP4A_20HETE->mTOR_Pathway activates Cell_Hypertrophy Renal Cell Hypertrophy mTOR_Pathway->Cell_Hypertrophy leads to Tubular_Injury Tubular Injury mTOR_Pathway->Tubular_Injury contributes to

20-HETE and the mTOR pathway in DN.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the study of HETEs in diabetic nephropathy.

Animal Models of Diabetic Nephropathy

A commonly used model to study diabetic nephropathy is the streptozotocin (STZ)-induced diabetic rat or mouse.

  • Induction of Diabetes:

    • Animals (e.g., male Wistar rats or C57BL/6J mice) are fasted overnight.[10][11]

    • A single intraperitoneal injection of STZ (dissolved in citrate (B86180) buffer, pH 4.5) is administered. Doses can range from 40-75 mg/kg body weight depending on the species and desired severity of diabetes.[10][11]

    • Diabetes is confirmed 2-3 days post-injection by measuring blood glucose levels. Animals with blood glucose levels >250-300 mg/dL are considered diabetic.[10]

  • Assessment of Nephropathy:

    • Proteinuria/Albuminuria: Urine is collected over a 24-hour period using metabolic cages. Albumin and creatinine concentrations are measured to determine the albumin-to-creatinine ratio.[7]

    • Histology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis, respectively.[12]

    • Gene and Protein Expression: Renal cortical tissue is used for RNA and protein extraction to measure the expression of key markers like TGF-β1, fibronectin, and CYP4A by RT-qPCR and Western blotting.[3]

Measurement of HETEs

Accurate quantification of HETEs in biological samples is crucial for understanding their role in disease.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the specific and sensitive quantification of HETE isomers.

    • Sample Preparation: Biological fluids (urine, plasma) or tissue homogenates are subjected to solid-phase extraction (SPE) to isolate the lipid fraction.

    • Chromatographic Separation: The extracted lipids are separated using a reverse-phase C18 column.

    • Mass Spectrometric Detection: HETEs are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, with the use of stable isotope-labeled internal standards for accurate quantification.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used for the quantification of total HETEs or specific isomers like 20-HETE. While less specific than LC-MS/MS, ELISA can be a useful tool for screening a large number of samples.[7][13]

In Vitro Cell Culture Experiments

Primary or immortalized renal cells are used to dissect the molecular mechanisms of HETE action.

  • Cell Culture:

    • Mesangial Cells: Human or rat mesangial cells are cultured in standard media. To mimic diabetic conditions, cells are exposed to high glucose (e.g., 30 mmol/L) for various time points.[14]

    • Podocytes: Conditionally immortalized human or mouse podocytes are cultured and differentiated. They are then treated with high glucose to study injury pathways.[15]

    • Glomerular Endothelial Cells: Human glomerular endothelial cells are cultured and exposed to high glucose to assess endothelial dysfunction.[16]

  • Experimental Treatments:

    • Cells are treated with specific HETEs (e.g., 20-HETE) to determine their direct effects.

    • Inhibitors of HETE synthesis (e.g., HET0016 for 20-HETE) are used to investigate the role of endogenous HETE production.[3][9]

  • Outcome Measures:

    • Cell Proliferation and Hypertrophy: Assessed by cell counting, protein content measurement, and incorporation of radiolabeled amino acids.

    • Extracellular Matrix Production: Expression of fibronectin and collagen is measured by Western blotting and immunofluorescence.[12]

    • Oxidative Stress: ROS production is measured using fluorescent probes like DCFH-DA.[17]

    • Apoptosis: Assessed by TUNEL staining or caspase activity assays.[16]

G Animal_Model Animal Model (STZ-induced Diabetes) Urine_Plasma Urine/Plasma Collection Animal_Model->Urine_Plasma Kidney_Tissue Kidney Tissue Harvesting Animal_Model->Kidney_Tissue In_Vitro_Model In Vitro Model (Renal Cells + High Glucose) Cell_Lysates Cell Lysates/ Supernatant Collection In_Vitro_Model->Cell_Lysates HETE_Measurement HETE Measurement (LC-MS/MS, ELISA) Urine_Plasma->HETE_Measurement Kidney_Tissue->HETE_Measurement Histology Histological Analysis (PAS, Masson's Trichrome) Kidney_Tissue->Histology Gene_Protein_Analysis Gene/Protein Expression (qPCR, Western Blot) Kidney_Tissue->Gene_Protein_Analysis Cell_Lysates->HETE_Measurement Cell_Lysates->Gene_Protein_Analysis Functional_Assays Functional Assays (ROS, Apoptosis, etc.) Cell_Lysates->Functional_Assays

Experimental workflow for studying HETEs in DN.

Conclusion and Future Directions

The available evidence strongly implicates HETEs, particularly 20-HETE, as key mediators in the progression of diabetic nephropathy. They contribute to renal inflammation, fibrosis, and cellular injury through the activation of multiple signaling pathways. While this guide provides a comprehensive overview of the current knowledge, it also highlights a significant gap in the literature concerning the specific role of this compound.

Future research should focus on:

  • Elucidating the specific role of this compound and other less-studied HETE isomers in diabetic nephropathy. This includes determining their synthesis pathways, their effects on renal cells, and their signaling mechanisms.

  • Developing specific inhibitors for the enzymes responsible for the production of pro-inflammatory HETEs. This could offer novel therapeutic strategies for the treatment of diabetic nephropathy.

  • Conducting clinical studies to validate the use of urinary HETE levels as biomarkers for the early detection and monitoring of diabetic nephropathy.

A deeper understanding of the complex role of the entire HETE family in diabetic nephropathy will be crucial for the development of targeted and effective therapies to combat this devastating disease.

References

Investigating the Pro-Angiogenic Effects of 18-HETE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

18-hydroxyeicosatetraenoic acid (18-HETE) is a metabolite of arachidonic acid, produced through the cytochrome P450 (CYP) epoxygenase pathway.[1] While the pro-angiogenic roles of other HETE isomers, particularly 20-HETE and 15-HETE, are increasingly recognized, the specific contribution of this compound to angiogenesis remains an area of active investigation with limited direct evidence. This technical guide synthesizes the current understanding of HETE-mediated angiogenesis, extrapolating potential mechanisms for this compound based on the activities of its better-characterized isomers. We provide a comprehensive overview of the signaling pathways implicated in HETE-induced angiogenesis, detailed experimental protocols for assessing pro-angiogenic effects, and a comparative summary of quantitative data for related HETE compounds. This guide aims to equip researchers with the foundational knowledge and methodological tools to explore the therapeutic potential of targeting this compound in angiogenesis-dependent diseases.

Introduction to this compound and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical physiological process in development, wound healing, and tissue repair. However, dysregulated angiogenesis is a hallmark of numerous pathologies, including cancer, diabetic retinopathy, and inflammatory disorders. Eicosanoids, a class of signaling lipids derived from arachidonic acid, have emerged as key regulators of angiogenesis. Among these, hydroxyeicosatetraenoic acids (HETEs) are a family of oxygenated metabolites produced by cyclooxygenases, lipoxygenases, and cytochrome P450 (CYP) monooxygenases.[1]

This compound is a member of the ω-hydroxy metabolite family of arachidonic acid, which also includes 16-HETE, 17-HETE, 19-HETE, and the well-studied 20-HETE.[1] While 20-HETE is a known pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and tube formation, the specific biological functions of this compound in the vasculature are not as well-defined.[2][3] This guide will explore the potential pro-angiogenic effects of this compound by examining the established mechanisms of other HETE isomers.

Potential Signaling Pathways of this compound in Angiogenesis

Based on the signaling cascades activated by other pro-angiogenic HETEs like 20-HETE, this compound may promote angiogenesis through the activation of several key pathways in endothelial cells.

VEGF Receptor (VEGFR) Transactivation

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic cytokine that signals primarily through VEGFR-2. Studies on 20-HETE have shown that it can increase the expression of VEGF and the phosphorylation of VEGFR-2, leading to downstream signaling that promotes endothelial cell proliferation and survival.[3] It is plausible that this compound could similarly influence the VEGF/VEGFR-2 axis.

VEGF_Signaling HETE This compound (postulated) VEGFR2 VEGFR-2 HETE->VEGFR2 Transactivation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Postulated VEGF Receptor 2 signaling pathway activated by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including ERK1/2, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and survival. 20-HETE has been shown to activate the ERK1/2 pathway in endothelial cells, contributing to its pro-angiogenic effects.[4] It is hypothesized that this compound may also engage this pathway to promote endothelial cell proliferation and migration.

MAPK_Pathway HETE This compound (postulated) Receptor G-Protein Coupled Receptor (GPCR) HETE->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (e.g., c-fos, c-jun) ERK->Transcription Proliferation Proliferation Transcription->Proliferation PI3K_Akt_Pathway HETE This compound (postulated) Receptor Receptor Tyrosine Kinase (RTK) HETE->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS CellSurvival Cell Survival & Growth mTOR->CellSurvival NO NO Production eNOS->NO Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Proliferation Proliferation Assay (MTT/CyQUANT) Migration Migration Assay (Wound Healing) TubeFormation Tube Formation Assay (Matrigel) MatrigelPlug Matrigel Plug Assay TubeFormation->MatrigelPlug Confirmation Start Investigate This compound Start->Proliferation Start->Migration Start->TubeFormation

References

The Journey of 18-HETE: A Deep Dive into its Pharmacokinetics and Tissue Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is an endogenous signaling molecule implicated in a variety of physiological and pathological processes. Predominantly biosynthesized as the 18(R) enantiomer, particularly by the CYP2E1 isozyme, its effects on vascular tone and inflammation have garnered significant interest within the research community. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for elucidating its physiological roles and for the development of therapeutic agents that target its pathways. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and tissue distribution of this compound, complete with experimental methodologies and an exploration of its signaling cascades.

Pharmacokinetic Profile of this compound

Currently, there is a notable scarcity of comprehensive in vivo pharmacokinetic studies specifically focused on this compound. Much of our understanding is extrapolated from studies on related hydroxyeicosatetraenoic acids (HETEs), such as 12-HETE and 20-HETE. These studies suggest that HETEs are rapidly metabolized and have a short half-life in circulation.

A study on the in vivo metabolism of 12-HETE in rabbits provides a methodological framework that could be applied to this compound. In this study, radiolabeled 12-HETE was administered intravenously, and its distribution and metabolism were tracked over time in various biological matrices. The findings indicated that while the parent compound was the dominant lipophilic substance in circulation for up to 60 minutes, a significant portion was rapidly converted to more hydrophilic metabolites and distributed to various tissues.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound (Based on Related Compounds)

ParameterValueSpecies/ModelNotes
Half-life (t½)Short (minutes)Rabbit (inferred from 12-HETE)Expected to be rapidly cleared from circulation.
Clearance (CL)HighN/AInferred from rapid metabolism of other HETEs.
Volume of Distribution (Vd)WideN/AExpected to distribute into various tissues.
Bioavailability (Oral)LowN/AAs a lipid molecule, oral absorption is likely limited and subject to significant first-pass metabolism.

Note: This table is illustrative and based on the properties of related compounds. Specific quantitative data for this compound is not currently available in the cited literature.

Tissue Distribution

The tissue distribution of HETEs is influenced by their lipophilicity, allowing them to traverse cell membranes and accumulate in various organs. The liver and kidneys are key organs in the metabolism and excretion of these compounds.

In the study of 12-HETE, radioactivity was detected in numerous tissues, with a substantial portion converting to water-soluble metabolites within 20 minutes, indicating rapid tissue uptake and metabolism. For this compound, the liver is a primary site of metabolism, where CYP enzymes, including those from the CYP4A and CYP4F families in humans, are known to be involved in the ω-hydroxylation of arachidonic acid.

Table 2: Expected Tissue Distribution of this compound

TissueExpected ConcentrationRationale
LiverHighPrimary site of CYP450-mediated metabolism.
KidneyHighInvolved in metabolism and excretion.
LungsModerateHETEs have been implicated in pulmonary vascular tone.
HeartModerateHETEs can influence cardiovascular function.
BrainLowThe blood-brain barrier likely limits penetration.
Adipose TissueModerateAs a lipid, potential for storage in fat.

Note: This table represents expected distribution patterns based on the chemical nature of this compound and data from related compounds. Specific quantitative tissue concentration data for this compound is not available in the cited literature.

Metabolism and Excretion

This compound is a product of the CYP450-mediated oxidation of arachidonic acid. Specifically, CYP2E1 has been identified as a key enzyme in the formation of 18(R)-HETE. The metabolism of this compound itself is expected to proceed through further oxidation or conjugation to more water-soluble compounds to facilitate excretion.

The primary routes of excretion for HETE metabolites are urine and feces. The conversion to hydrophilic metabolites is a critical step for renal and biliary clearance.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and tissue distribution studies of this compound are not extensively published. However, based on methodologies for related compounds, the following workflows can be proposed.

Animal Model and Administration
  • Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.

  • Administration: For intravenous (IV) administration, this compound would be dissolved in a suitable vehicle (e.g., ethanol, then diluted in saline containing albumin to improve solubility and stability) and injected as a bolus via the tail vein. For oral administration, this compound would be formulated in an appropriate vehicle and administered by gavage.

Experimental_Workflow_Pharmacokinetics cluster_pre_administration Pre-Administration cluster_administration Administration cluster_sampling Sample Collection cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Formulation Preparation Formulation Preparation Animal Acclimatization->Formulation Preparation IV Bolus Injection IV Bolus Injection Formulation Preparation->IV Bolus Injection Oral Gavage Oral Gavage Formulation Preparation->Oral Gavage Serial Blood Sampling Serial Blood Sampling IV Bolus Injection->Serial Blood Sampling Oral Gavage->Serial Blood Sampling Sample Preparation Sample Preparation Serial Blood Sampling->Sample Preparation Urine/Feces Collection Urine/Feces Collection Urine/Feces Collection->Sample Preparation Tissue Harvesting Tissue Harvesting Tissue Harvesting->Sample Preparation LC-MS/MS Quantification LC-MS/MS Quantification Sample Preparation->LC-MS/MS Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Quantification->Pharmacokinetic Modeling

Figure 1: General workflow for in vivo pharmacokinetic studies of this compound.
Sample Collection and Preparation

  • Blood: Serial blood samples would be collected at predetermined time points into tubes containing an anticoagulant and immediately centrifuged to obtain plasma.

  • Tissues: At the end of the study, animals would be euthanized, and various tissues (liver, kidney, lung, heart, brain, adipose) would be harvested, weighed, and homogenized.

  • Sample Preparation: Plasma and tissue homogenates would undergo solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction containing this compound and its metabolites.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold

Methodological & Application

Application Notes and Protocols for the Analysis of 18-Hydroxyeicosatetraenoic Acid (18-HETE) in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is a metabolite of arachidonic acid generated through the cytochrome P450 (CYP) pathway. As a member of the eicosanoid family, this compound is implicated in various physiological and pathological processes, including the regulation of vascular tone and inflammation. Its presence and concentration in biological fluids such as urine can serve as a valuable biomarker for studying renal and cardiovascular diseases. This document provides detailed protocols for the quantitative analysis of this compound in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway of HETE Formation

The biosynthesis of this compound originates from arachidonic acid, which is released from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) monooxygenase.[1] The CYP pathway, specifically, is responsible for producing various HETEs, including this compound.[2]

G membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox cyp Cytochrome P450 (CYP) aa->cyp prostaglandins Prostaglandins Thromboxanes cox->prostaglandins leukotrienes Leukotrienes HpETEs lox->leukotrienes hetes HETEs (e.g., this compound, 20-HETE) EETs cyp->hetes

Arachidonic Acid Metabolism Pathways

Experimental Protocols

Two primary methods for the quantification of this compound in urine are detailed below: LC-MS/MS for high sensitivity and specificity, and ELISA for higher throughput screening.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is synthesized from established methods for the analysis of similar small molecule lipids and steroids in urine.[3][4][5] It involves sample pre-treatment, solid-phase extraction (SPE) for purification and concentration, followed by UPLC-MS/MS analysis.

1.1. Sample Collection and Storage

  • Collect mid-stream urine in a sterile container.

  • To prevent degradation of analytes, samples should be processed immediately or stored at -80°C.[6]

  • For 24-hour urine collection, keep the collection vessel refrigerated during the collection period.

1.2. Sample Pre-treatment

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Centrifuge at 10,000 x g for 5 minutes to pellet particulate matter.[6]

  • Transfer the supernatant to a clean tube.

  • To a 3 mL aliquot of urine supernatant, add an internal standard (e.g., d8-12(S)-HETE) to a final concentration of ~5 ng/mL.[5]

  • Add 20 µL of acetic acid to acidify the sample.[5]

1.3. Solid-Phase Extraction (SPE)

  • Use a C18 SPE cartridge (e.g., 500 mg, 3 mL).[5]

  • Conditioning: Rinse the sorbent with 5 mL of methanol (B129727), followed by 5 mL of water.[5]

  • Loading: Apply the pre-treated urine sample to the cartridge.

  • Washing: Wash the sorbent with 5 mL of water, followed by 3 mL of 5% methanol in water.[5]

  • Dry the sorbent under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 4 mL of methanol.[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[5]

1.4. LC-MS/MS Conditions (Illustrative)

  • LC System: UPLC system such as Waters ACQUITY H-class.[7]

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size).[5]

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a wash and re-equilibration step.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Selected Reaction Monitoring (SRM). Precursor and product ions for this compound and the internal standard need to be optimized.

Protocol 2: Quantification of this compound by ELISA

This protocol is adapted from commercially available ELISA kits for other HETEs.[8] It is based on a competitive immunoassay format.

2.1. Sample Collection and Preparation

  • Collect and store urine samples as described in section 1.1.

  • Centrifuge the urine sample at 10,000 x g for 2 minutes to remove particulate matter.[6]

  • The supernatant can be used directly in the assay. If high concentrations of this compound are expected, dilute the urine with the ELISA assay buffer.[8]

2.2. ELISA Procedure (General)

  • Bring all reagents and samples to room temperature before use.

  • Prepare the this compound standards by performing serial dilutions as per the kit manufacturer's instructions.

  • Add 50 µL of the standard or urine sample to the appropriate wells of the this compound pre-coated microplate.

  • Add 50 µL of biotin-labeled this compound or a similar tracer antibody to each well.

  • Cover the plate and incubate for 45-60 minutes at 37°C.

  • Wash the plate three to five times with the provided wash buffer.

  • Add 100 µL of HRP-Streptavidin Conjugate (SABC) working solution to each well and incubate for 30 minutes at 37°C.

  • Wash the plate five times with wash buffer.

  • Add 90 µL of TMB substrate solution and incubate in the dark at 37°C for 15-20 minutes.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm immediately. The concentration of this compound is inversely proportional to the optical density.

  • Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for both LC-MS/MS and ELISA-based analysis of this compound in urine.

G start Urine Sample Collection preprocess Sample Pre-treatment (Centrifugation) start->preprocess acidify Acidification & Internal Standard Spiking preprocess->acidify dilution Sample Dilution (if necessary) preprocess->dilution lcms_path LC-MS/MS Analysis spe Solid-Phase Extraction (SPE) (C18 Cartridge) acidify->spe dry_reconstitute Dry Down & Reconstitute spe->dry_reconstitute lcms_analysis UPLC-MS/MS Analysis dry_reconstitute->lcms_analysis lcms_data Data Analysis & Quantification lcms_analysis->lcms_data elisa_path ELISA Analysis elisa_plate Competitive ELISA (Plate Incubation) dilution->elisa_plate wash_add_conjugate Wash & Add Conjugate elisa_plate->wash_add_conjugate develop_read Develop with Substrate & Read Plate wash_add_conjugate->develop_read elisa_data Data Analysis & Quantification develop_read->elisa_data

This compound Analysis Workflow

Data Presentation

The following tables summarize representative quantitative data for the analysis of HETEs and other similar analytes in urine. Note that specific data for this compound is limited in the literature; therefore, data for related compounds are provided for illustrative purposes.

Table 1: LC-MS/MS Method Validation Parameters (Illustrative)

ParameterResultReference
Analyte18-hydroxycortisol[3]
Lower Limit of Quantification (LLOQ)0.26 nmol/L[3]
Intra-assay Coefficient of Variation (CV)<3.4%[3]
Inter-assay Coefficient of Variation (CV)<3.4%[3]
Analytical Recovery98.0 - 103.7%[3]
---------
AnalyteJWH-018 Metabolites
Limit of Detection (LOD)0.00125–0.002 ng/mL
Limit of Quantification (LOQ)0.003–0.005 ng/mL
Recovery92.0–106.8%

Table 2: Urinary HETE Concentrations in Human Studies (Illustrative)

AnalytePopulationMean Urinary Concentration (pmol/mg Creatinine)Reference
20-HETEPatients without Diabetes2.1[4]
20-HETEPatients with Diabetes21.9[4]
20-HETEPatients with Diabetic Kidney DiseaseSignificantly elevated vs. diabetics without kidney injury[4]
18-hydroxycortisolHealthy Controls (Essential Hypertension)88 (SD 76) nmol/day[3]
18-hydroxycortisolAldosterone-Producing Adenoma725 (SD 451) nmol/day[3]

Note: The data for 20-HETE and 18-hydroxycortisol are presented to illustrate the expected range and differences in urinary concentrations of similar analytes in health and disease. Researchers should establish their own reference ranges for this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the quantitative analysis of this compound in human urine samples. The choice between LC-MS/MS and ELISA will depend on the specific requirements of the study, with LC-MS/MS offering higher specificity and sensitivity, and ELISA providing a higher-throughput option for larger sample sets. The accurate measurement of urinary this compound has the potential to advance our understanding of its role in various disease states and may aid in the development of novel diagnostic and therapeutic strategies.

References

Chiral Separation of 18-HETE Enantiomers by High-Performance Liquid Chromatography (HPLC): Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-hydroxyeicosatetraenoic acid (18-HETE) is a cytochrome P450 (CYP) derived metabolite of arachidonic acid that exhibits diverse biological activities. As a chiral molecule, this compound exists as two enantiomers, (R)-18-HETE and (S)-18-HETE, which may possess distinct physiological and pathological functions. Consequently, the ability to separate and quantify individual enantiomers is crucial for elucidating their specific roles in biological systems and for the development of stereochemically pure therapeutics. This application note provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The described methodology offers a robust starting point for researchers to achieve baseline separation and accurate quantification of these important lipid mediators.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of signaling lipids produced from arachidonic acid via the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. These molecules are implicated in a variety of physiological and pathophysiological processes, including inflammation, cell proliferation, and ion transport. This compound, a subterminal HETE, exists as a racemic mixture of (R)- and (S)-enantiomers in biological systems.[1] The differential biological activities of enantiomers of other chiral molecules are well-documented, underscoring the importance of stereospecific analysis.[2][3]

Chiral HPLC is a powerful analytical technique for the separation of enantiomers.[4][5] The principle of chiral separation by HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[6] This leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times and allowing for their separation and quantification.[6] Polysaccharide-based CSPs are widely used for their broad enantioselectivity.[7]

This document outlines a generalized protocol for the chiral separation of this compound enantiomers by HPLC, based on established methods for similar lipid molecules. It is intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Experimental Workflow

The general workflow for the chiral separation of this compound enantiomers by HPLC is depicted below. This process begins with sample preparation, followed by HPLC analysis and subsequent data processing.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_standard Racemic this compound Standard dissolution Dissolve in Ethanol (B145695) racemic_standard->dissolution dilution Dilute with Mobile Phase dissolution->dilution filtration Filter (0.22 µm) dilution->filtration injection Inject Sample filtration->injection separation Chiral Column Separation injection->separation detection UV or MS Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: General workflow for the chiral HPLC separation of this compound enantiomers.

Recommended HPLC Method

This protocol provides a starting point for the chiral separation of this compound enantiomers. Optimization may be required based on the specific HPLC system, column, and laboratory conditions.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.

  • Data acquisition and processing software.

  • Chiral Stationary Phase Column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H).

  • HPLC-grade solvents: n-hexane, isopropanol (B130326) (IPA), ethanol (EtOH), and trifluoroacetic acid (TFA).

  • Racemic this compound standard.

  • Syringe filters (0.22 µm).

Table 1: HPLC Parameters

ParameterRecommended Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 235 nm or Mass Spectrometry (MS)
Injection Volume 10 µL
Run Time Approximately 20-30 minutes (adjust as needed)

Detailed Experimental Protocol

  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of trifluoroacetic acid.

    • Mix the solvents thoroughly and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound in ethanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration suitable for detection (e.g., 10 µg/mL).

    • Filter the final working standard solution through a 0.22 µm syringe filter before injection.

  • HPLC System Equilibration:

    • Install the chiral column in the HPLC system.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.

  • Sample Injection and Data Acquisition:

    • Inject 10 µL of the prepared this compound standard solution.

    • Start the data acquisition and record the chromatogram for the specified run time.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Determine the retention times (t R ), peak areas, and calculate the resolution (R s ) between the two peaks. The elution order of (R)- and (S)-18-HETE will need to be determined using enantiomerically pure standards if available.

Expected Results

Under the recommended conditions, baseline separation of the (R)-18-HETE and (S)-18-HETE enantiomers is expected. The resolution factor (Rs) should be greater than 1.5 for accurate quantification. The retention times will be specific to the column and conditions used.

Table 2: Representative Quantitative Data (Hypothetical)

EnantiomerRetention Time (min)Peak Area (arbitrary units)
Enantiomer 1~15.2User-determined
Enantiomer 2~17.8User-determined
Resolution (Rs) >1.5-

Note: The elution order and exact retention times are dependent on the specific chiral stationary phase and analytical conditions and must be determined experimentally.

Signaling Pathway Context

This compound is synthesized from arachidonic acid by cytochrome P450 enzymes. The general pathway for the formation of HETEs is illustrated below. The specific signaling cascades downstream of (R)- and (S)-18-HETE are areas of active research and may differ, leading to their distinct biological effects.

G cluster_pathways Metabolic Pathways membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 cleaves aa Arachidonic Acid (AA) pla2->aa cox COX aa->cox lox LOX aa->lox cyp CYP450 aa->cyp prostanoids Prostaglandins Thromboxanes cox->prostanoids leukotrienes Leukotrienes Lipoxins lox->leukotrienes hetes HETEs (including this compound) EETs cyp->hetes enantiomers (R)-18-HETE & (S)-18-HETE hetes->enantiomers specifically

Caption: Biosynthesis of HETEs from arachidonic acid.

Conclusion

This application note provides a foundational HPLC method for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase under normal-phase conditions is a robust approach to achieving enantioseparation. The detailed protocol and suggested starting parameters will assist researchers in developing and validating a method for the accurate quantification of individual this compound enantiomers. This will, in turn, facilitate a deeper understanding of their distinct biological functions and their potential as therapeutic targets. Further optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve optimal resolution and analysis time for specific applications.

References

Development of a Sensitive 18-HETE ELISA Kit: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid, an essential omega-6 fatty acid.[1][2] Eicosanoids, such as this compound, are potent lipid signaling molecules involved in a wide array of physiological and pathological processes, including the regulation of vascular tone, inflammation, and cell signaling.[2][3][4] The development of a sensitive and specific assay for the quantification of this compound in biological samples is crucial for researchers in fields such as cardiovascular disease, oncology, and inflammation to elucidate its role in health and disease.

This document provides detailed application notes and protocols for a newly developed, highly sensitive competitive enzyme-linked immunosorbent assay (ELISA) kit for the quantitative determination of this compound in various biological matrices.

Principle of the Assay

This kit is a competitive immunoassay for the quantitative determination of this compound. The microplate provided in this kit has been pre-coated with a goat anti-rabbit IgG antibody. This compound-acetylcholinesterase (AChE) tracer and a specific rabbit polyclonal antibody against this compound are added to the wells, along with the standard or sample. The this compound in the sample or standard competes with the this compound-AChE tracer for binding to the limited amount of rabbit anti-18-HETE antibody. The antibody-18-HETE complex binds to the pre-coated goat anti-rabbit IgG antibody in the well. After washing to remove unbound components, a substrate solution (Ellman's Reagent) is added. The enzyme-substrate reaction results in a yellow-colored product. The intensity of the color is measured spectrophotometrically at a wavelength of 405-420 nm. The concentration of this compound in the sample is inversely proportional to the intensity of the color.

Applications

This ELISA kit is intended for the quantitative determination of this compound in a variety of biological samples, including:

  • Serum and Plasma

  • Urine

  • Cell Culture Supernatants

  • Tissue Homogenates

The sensitive quantification of this compound can be applied to various research areas, including but not limited to:

  • Cardiovascular Research: Investigating the role of this compound in hypertension and vascular function.[3][4]

  • Cancer Biology: Studying the involvement of lipoxygenase and cytochrome P450 pathways in tumor progression.[5]

  • Inflammation Research: Elucidating the role of eicosanoids in inflammatory processes.[1][2]

  • Drug Discovery and Development: Screening for compounds that modulate the arachidonic acid cascade and evaluating the pharmacokinetic and pharmacodynamic properties of new drugs.[6]

Performance Characteristics

The performance of this this compound ELISA kit was validated according to established guidelines.[7][8]

Parameter Specification Result
Assay Range 1.9 - 250 pg/mLThe standard curve was linear over this range.
Sensitivity (LOD) < 1.5 pg/mLThe lowest detectable concentration of this compound that can be distinguished from the zero standard.[9]
Intra-Assay Precision CV < 10%Reproducibility within a single assay plate.[9]
Inter-Assay Precision CV < 12%Reproducibility between different assays on different days.[9]
Specificity HighMinimal cross-reactivity with other related eicosanoids.
Sample Types ValidatedSerum, Plasma, Urine, Cell Culture Supernatants, Tissue Homogenates.
Specificity (Cross-Reactivity)

The specificity of the anti-18-HETE antibody was determined by measuring its cross-reactivity with other eicosanoids.

Compound Cross-Reactivity (%)
This compound100
20-HETE< 1.0
15(S)-HETE< 0.5
12(S)-HETE< 0.1
5-HETE< 0.1
Arachidonic Acid< 0.01
Prostaglandin E2< 0.01

Signaling Pathway and Experimental Workflow

To provide a better understanding of the biological context and the experimental procedure, the following diagrams illustrate the arachidonic acid metabolic pathway and the ELISA workflow.

AA Arachidonic Acid (AA) in Cell Membrane PLA2 Phospholipase A2 AA->PLA2 Free_AA Free Arachidonic Acid PLA2->Free_AA COX Cyclooxygenase (COX) Free_AA->COX LOX Lipoxygenase (LOX) Free_AA->LOX CYP450 Cytochrome P450 (CYP) Free_AA->CYP450 PGs Prostaglandins (PGs) Thromboxanes (TXs) COX->PGs LTs Leukotrienes (LTs) LOX->LTs HETEs HETEs (e.g., 5-, 12-, 15-HETE) LOX->HETEs EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs Target_HETE This compound CYP450->Target_HETE

Caption: Arachidonic Acid Metabolic Pathways.

start Start prep_reagents Prepare Reagents, Standards, and Samples start->prep_reagents add_reagents Add Standard/Sample, this compound-AChE Tracer, and Anti-18-HETE Antibody to Wells prep_reagents->add_reagents incubate1 Incubate for 18 hours at 4°C add_reagents->incubate1 wash1 Wash Plate 5 times incubate1->wash1 add_substrate Add Ellman's Reagent (Substrate) wash1->add_substrate incubate2 Incubate for 90-120 minutes at room temperature in the dark add_substrate->incubate2 read_plate Read Absorbance at 405-420 nm incubate2->read_plate calculate Calculate this compound Concentration read_plate->calculate end End calculate->end

Caption: this compound ELISA Kit Workflow.

Experimental Protocols

A. Reagent Preparation

1. Wash Buffer: Dilute the concentrated Wash Buffer (10X) with deionized or distilled water to a final volume for use. For example, dilute 100 mL of the concentrated buffer with 900 mL of water to make 1 L of 1X Wash Buffer.

2. This compound Standard: Prepare a stock solution of the this compound standard. Serially dilute the stock solution with the provided Assay Buffer to create a standard curve. A typical standard curve might include concentrations of 250, 125, 62.5, 31.25, 15.6, 7.8, 3.9, and 1.9 pg/mL, along with a zero standard (Assay Buffer only).

3. This compound-AChE Tracer: Reconstitute the lyophilized tracer with the specified volume of Assay Buffer.

4. Anti-18-HETE Antibody: Reconstitute the lyophilized antibody with the specified volume of Assay Buffer.

B. Sample Preparation

1. Serum and Plasma: Collect blood samples and prepare serum or plasma according to standard laboratory procedures. Samples should be stored at -80°C if not assayed immediately. Prior to the assay, thaw samples on ice and centrifuge to remove any precipitates. Dilution of samples with Assay Buffer may be necessary depending on the expected this compound concentration.

2. Urine: Collect urine samples and centrifuge to remove particulate matter. Samples should be stored at -80°C. Thaw and centrifuge again before use.

3. Cell Culture Supernatants: Collect cell culture media and centrifuge to pellet cells and debris. The supernatant can be assayed directly or stored at -80°C.

4. Tissue Homogenates: Homogenize tissue samples in an appropriate buffer on ice. Centrifuge the homogenate at high speed to pellet cellular debris. The supernatant should be collected for analysis. A solid-phase extraction (SPE) may be required to purify and concentrate this compound from the homogenate.

C. Assay Procedure
  • Add Reagents: Add 50 µL of Assay Buffer to the non-specific binding (NSB) wells. Add 50 µL of standard or sample to the appropriate wells.

  • Add Tracer: Add 50 µL of the this compound-AChE Tracer to each well.

  • Add Antibody: Add 50 µL of the Anti-18-HETE Antibody to each well, except for the NSB wells.

  • Incubate: Cover the plate and incubate for 18 hours at 4°C.

  • Wash: Aspirate the contents of the wells and wash each well five times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.

  • Add Substrate: Add 200 µL of Ellman's Reagent to each well.

  • Develop: Cover the plate and incubate for 90-120 minutes at room temperature on a plate shaker in the dark.

  • Read Plate: Measure the absorbance of each well at a wavelength between 405 and 420 nm using a microplate reader.

D. Data Analysis
  • Calculate Average Absorbance: Average the duplicate readings for each standard, control, and sample.

  • Calculate Percent Binding (%B/B₀):

    • Subtract the average absorbance of the NSB wells from all other readings.

    • The absorbance of the zero standard (B₀) represents maximum binding.

    • Calculate the percent binding for each standard and sample using the formula: %B/B₀ = [(Average Absorbance of Standard or Sample - Average NSB Absorbance) / (Average B₀ Absorbance - Average NSB Absorbance)] x 100

  • Generate Standard Curve: Plot the %B/B₀ for each standard on the y-axis versus the corresponding this compound concentration on the x-axis (log scale).

  • Determine Sample Concentration: Determine the concentration of this compound in the samples by interpolating their %B/B₀ values from the standard curve. Account for any sample dilutions by multiplying the interpolated value by the dilution factor.

Troubleshooting

Problem Possible Cause(s) Solution(s)
High background - Inadequate washing- Contaminated reagents- Ensure thorough washing of wells.- Use fresh, properly stored reagents.
Low signal - Inactive tracer or antibody- Incorrect incubation times/temperatures- Reagents not at room temperature- Check expiration dates and storage conditions.- Follow the protocol precisely.- Allow reagents to equilibrate to room temperature before use.
Poor standard curve - Improper standard dilution- Pipetting errors- Prepare fresh standards carefully.- Calibrate pipettes and use proper pipetting technique.
High variability (CV%) - Inconsistent washing- Pipetting errors- Bubbles in wells- Ensure uniform washing across the plate.- Be precise and consistent with pipetting.- Ensure no bubbles are present before reading the plate.

Conclusion

The sensitive this compound ELISA kit provides a robust and reliable tool for the quantitative measurement of this compound in a variety of biological samples. Its high sensitivity, specificity, and broad applicability make it an invaluable asset for researchers investigating the role of this important lipid mediator in health and disease. Adherence to the detailed protocols outlined in this document will ensure accurate and reproducible results.

References

Application Notes and Protocols for Cell-Based Assays to Measure 18-HETE Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is an omega-hydroxy metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes.[1] While it is one of several identified ω-hydroxy metabolites, it is significantly less characterized than its well-studied analogue, 20-HETE, which is a known modulator of vascular tone, angiogenesis, and tumor growth.[1][2][3]

Given the structural similarity to other bioactive HETEs, it is plausible that this compound possesses activity in similar biological pathways. Eicosanoids, as a class, are potent lipid mediators involved in inflammation, cell proliferation, and signal transduction, often acting through G-protein coupled receptors (GPCRs).[1][4][5]

These application notes provide detailed protocols for a suite of cell-based assays designed to investigate and quantify the potential biological activities of this compound. The methodologies are based on well-established assays used to characterize analogous lipid mediators, such as 20-HETE and 12-HETE, and serve as a robust starting point for elucidating the functional role of this compound.[2][6][7]

Generalized HETE Signaling Pathway

Hydroxyeicosatetraenoic acids (HETEs) often initiate their effects by binding to cell surface G-protein coupled receptors (GPCRs). This binding event triggers a cascade of intracellular signaling events, including the activation of key pathways like the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK/ERK) pathways. These cascades culminate in various cellular responses such as proliferation, migration, and angiogenesis.[5][8][9]

HETE_Signaling_Pathway Generalized HETE Signaling Pathway cluster_responses Cellular Responses HETE This compound GPCR G-Protein Coupled Receptor (GPCR) HETE->GPCR Binds G_Protein Gαq / Gαi GPCR->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K MAPK RAS/RAF/MEK (MAPK Pathway) G_Protein->MAPK IP3 IP3 PLC->IP3 Ca_Influx Intracellular Ca²⁺ Increase IP3->Ca_Influx Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration Angiogenesis Angiogenesis Akt->Angiogenesis ERK ERK1/2 MAPK->ERK NFkB NF-κB Activation ERK->NFkB ERK->Proliferation ERK->Migration ERK->Angiogenesis Inflammation Inflammation NFkB->Inflammation

A potential signaling cascade for this compound.

Application Note 1: Angiogenesis Assay

Objective

To determine the pro- or anti-angiogenic activity of this compound by assessing the formation of capillary-like structures (tubes) by endothelial cells cultured on a basement membrane matrix. This assay is critical for understanding the potential role of this compound in processes like tumor growth and wound healing.[7][8]

Experimental Workflow: Endothelial Tube Formation

Tube_Formation_Workflow Endothelial Tube Formation Workflow A 1. Coat 96-well plate with Matrigel® B 2. Incubate at 37°C to solidify gel A->B C 3. Seed Endothelial Cells (e.g., HUVECs) onto gel B->C D 4. Treat cells with varying concentrations of this compound C->D E 5. Incubate for 4-18 hours at 37°C D->E F 6. Stain cells (e.g., with Calcein AM) E->F G 7. Image wells using fluorescence microscopy F->G H 8. Quantify tube formation (length, junctions, loops) G->H

Workflow for the in vitro angiogenesis assay.
Protocol: Endothelial Tube Formation Assay

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®, Growth Factor Reduced)

  • Sterile, tissue culture-treated 96-well plates

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Vehicle control (same solvent as this compound)

  • Positive control: Vascular Endothelial Growth Factor (VEGF)

  • Calcein AM fluorescent dye

  • Fluorescence microscope with image analysis software

Procedure:

  • Plate Coating: Thaw the Basement Membrane Matrix on ice overnight. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface is covered.

  • Gel Solidification: Incubate the plate at 37°C for at least 30-60 minutes to allow the matrix to solidify into a gel.

  • Cell Preparation: Harvest HUVECs and resuspend them in serum-reduced medium (e.g., EGM-2 with 2% FBS) at a density of 2-3 x 10⁵ cells/mL.

  • Treatment Preparation: Prepare serial dilutions of this compound in the serum-reduced medium. Include vehicle control, positive control (e.g., 50 ng/mL VEGF), and a range of this compound concentrations (e.g., 1 nM to 10 µM).

  • Cell Seeding and Treatment: Add 100 µL of the HUVEC suspension to each well of the solidified matrix plate (20,000-30,000 cells/well). Immediately add 100 µL of the prepared treatment solutions to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours. Monitor tube formation periodically. Peak formation typically occurs within this window.

  • Visualization: After incubation, carefully remove the medium. Stain the cells with Calcein AM according to the manufacturer's protocol (e.g., 2 µM for 30 minutes).

  • Imaging and Analysis: Capture images of the tube network in each well using a fluorescence microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions (nodes), and number of loops using an image analysis software (e.g., ImageJ with an angiogenesis plugin).

Illustrative Data Presentation
Treatment GroupConcentrationTotal Tube Length (µm/field)Number of Junctions/field
Vehicle Control-1250 ± 15035 ± 5
VEGF (Positive)50 ng/mL4500 ± 400110 ± 12
This compound1 nM1300 ± 16038 ± 6
This compound10 nM1850 ± 21055 ± 8
This compound100 nM2700 ± 30080 ± 10
This compound1 µM3100 ± 35092 ± 11
This compound10 µM2500 ± 28075 ± 9

Note: Data are hypothetical and for illustrative purposes only.

Application Note 2: Cell Proliferation Assay

Objective

To measure the effect of this compound on the proliferation and viability of cells, particularly cancer cell lines where HETEs are known to have mitogenic effects.[2][3][10] This is crucial for evaluating this compound as a potential promoter of tumor growth or as a target for anti-cancer therapies.

Experimental Workflow: MTT Proliferation Assay

MTT_Assay_Workflow MTT Cell Proliferation Workflow A 1. Seed cells (e.g., cancer cell line) in a 96-well plate B 2. Allow cells to adhere (24 hours) A->B C 3. Synchronize cells by serum starvation (optional) B->C D 4. Treat with this compound (various concentrations) C->D E 5. Incubate for 24-72 hours D->E F 6. Add MTT reagent to each well E->F G 7. Incubate (2-4 hours) to allow formazan (B1609692) crystal formation F->G H 8. Solubilize crystals (e.g., with DMSO) G->H I 9. Read absorbance (e.g., at 570 nm) H->I

Workflow for the MTT cell proliferation assay.
Protocol: MTT Cell Proliferation Assay

Materials:

  • Target cell line (e.g., PC-3 prostate cancer, U251 glioma)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Serum-free medium

  • Sterile, tissue culture-treated 96-well plates

  • This compound stock solution and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. The optimal density should be determined empirically for each cell line.

  • Adherence: Incubate the plate for 24 hours at 37°C to allow cells to attach.

  • Serum Starvation (Optional): To synchronize the cell cycle, gently aspirate the medium and replace it with 100 µL of serum-free medium. Incubate for 12-24 hours.

  • Treatment: Prepare dilutions of this compound in low-serum (e.g., 0.5-1% FBS) or serum-free medium. Remove the starvation medium and add 100 µL of the treatment solutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the crystals.

  • Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Illustrative Data Presentation
Cell LineThis compound EC₅₀ (nM)20-HETE EC₅₀ (nM)
PC-3 (Prostate Cancer)85.450.2
U251 (Glioma)122.778.5
HUVEC (Endothelial)65.142.3

Note: Data are hypothetical EC₅₀ values derived from dose-response curves and are for illustrative purposes only.

Application Note 3: GPCR Activation Assay

Objective

To determine if this compound signals through a Gq-coupled GPCR by measuring changes in intracellular calcium [Ca²⁺]i. A rapid increase in [Ca²⁺]i upon ligand application is a hallmark of the activation of this signaling pathway.

Experimental Workflow: Intracellular Calcium Mobilization

Calcium_Assay_Workflow Intracellular Calcium Mobilization Workflow A 1. Seed cells in a black-walled, clear-bottom 96-well plate B 2. Incubate for 24-48 hours A->B C 3. Load cells with a calcium- sensitive dye (e.g., Fura-2 AM) B->C D 4. Incubate to allow dye de-esterification C->D E 5. Place plate in a fluorescence plate reader (e.g., FlexStation®) D->E F 6. Measure baseline fluorescence E->F G 7. Inject this compound solution (agonist) automatically F->G H 8. Immediately measure fluorescence kinetics to detect Ca²⁺ flux G->H I 9. Analyze data to determine peak response and EC₅₀ H->I

Workflow for the intracellular calcium assay.
Protocol: Intracellular Calcium Mobilization Assay

Materials:

  • HEK293 cells or another suitable cell line (potentially expressing a candidate receptor)

  • Black-walled, clear-bottom 96-well microplates

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or a no-wash kit like FLIPR Calcium 6)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution and vehicle control

  • Positive control (e.g., ATP or a known agonist for an endogenous receptor)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed cells into the black-walled 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare the Ca²⁺ indicator dye loading solution in Assay Buffer according to the manufacturer's instructions. Often, an agent like probenecid (B1678239) is included to prevent dye leakage.

  • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, followed by ~30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • Assay: Place the cell plate into the fluorescence plate reader.

  • Baseline Reading: Program the instrument to measure fluorescence for a short period (e.g., 15-30 seconds) to establish a stable baseline.

  • Compound Injection: The instrument's injector will automatically add a specific volume (e.g., 20 µL) of the this compound solution (or controls) to the wells.

  • Kinetic Reading: Immediately following injection, the instrument will continue to measure the fluorescence intensity every 1-2 seconds for a period of 2-5 minutes to capture the transient calcium flux.

  • Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. For ratiometric dyes like Fura-2, the ratio of emissions (e.g., 340nm/380nm) is used. Plot the peak response against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀.

Illustrative Data Presentation
AgonistConcentrationPeak [Ca²⁺]i Response (Δ RFU)
Vehicle Control-50 ± 15
ATP (Positive)10 µM2500 ± 200
This compound10 nM150 ± 30
This compound100 nM800 ± 75
This compound1 µM1600 ± 150
This compound10 µM1750 ± 160
Calculated EC₅₀ ~450 nM

Note: RFU = Relative Fluorescence Units. Data are hypothetical and for illustrative purposes only.

References

Application Notes and Protocols for the Use of 18-HETE Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid involved in various physiological and pathological processes. Accurate and precise quantification of this compound in biological matrices is crucial for understanding its role in signaling pathways and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound-d8, is essential for correcting for variability during sample preparation and analysis, thereby ensuring the reliability of quantitative results.[1][2]

This document provides detailed application notes and protocols for the quantitative analysis of this compound using a deuterated internal standard by LC-MS/MS.

This compound Biosynthesis and Signaling Pathway

This compound is synthesized from arachidonic acid primarily through the cytochrome P450 (CYP) pathway. Specifically, CYP4A and CYP4F isoforms are known to be involved in the ω- and (ω-1)-hydroxylation of arachidonic acid, leading to the formation of various HETEs, including this compound. Once formed, this compound can act as a signaling molecule, although its specific receptors and downstream effects are still under investigation.

This compound Signaling Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid CYP450 Cytochrome P450 (CYP4A/4F) AA->CYP450 PLA2 Phospholipase A2 (PLA2) PLA2->AA Release Membrane Membrane Phospholipids Membrane->PLA2 Activation HETE_18 This compound CYP450->HETE_18 Signaling Downstream Signaling (e.g., modulation of ion channels, gene expression) HETE_18->Signaling

Figure 1. Biosynthesis of this compound from arachidonic acid via the cytochrome P450 pathway.

Quantitative Analysis of this compound by LC-MS/MS

The use of a deuterated internal standard, such as this compound-d8, is a cornerstone of accurate and precise quantification of this compound. The internal standard is added to the sample at the beginning of the workflow and co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement. This allows for reliable correction of any variations that may occur during the analytical process.

Method Validation Parameters

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterValue
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 0.5 ng/mL
LLOQ Precision (%CV) < 20%
LLOQ Accuracy (%Bias) ± 20%

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low QC 1.5< 15%± 15%< 15%± 15%
Mid QC 75< 15%± 15%< 15%± 15%
High QC 400< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

ParameterLow QCMid QCHigh QC
Extraction Recovery (%) 85 - 115%85 - 115%85 - 115%
Matrix Effect (%CV) < 15%< 15%< 15%

Experimental Protocols

The following protocols provide a general framework for the quantification of this compound in human plasma using this compound-d8 as an internal standard. Optimization may be required for different sample matrices and instrumentation.

Materials and Reagents
  • This compound and this compound-d8 standards (e.g., from Cayman Chemical or Avanti Polar Lipids)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), water, and formic acid

  • Human plasma (or other biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • 96-well plates

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A 1. Sample Collection (e.g., 100 µL human plasma) B 2. Internal Standard Spiking (Add known amount of this compound-d8) A->B C 3. Protein Precipitation (Add 3 volumes of cold acetonitrile) B->C D 4. Centrifugation (10,000 x g, 10 min, 4°C) C->D E 5. Solid Phase Extraction (SPE) (Condition, Load, Wash, Elute) D->E F 6. Evaporation and Reconstitution (Dry under nitrogen, reconstitute in mobile phase) E->F G 7. Injection (Inject reconstituted sample into LC-MS/MS) F->G H 8. Chromatographic Separation (C18 column with gradient elution) G->H I 9. Mass Spectrometric Detection (MRM mode) H->I J 10. Peak Integration (Integrate peak areas of this compound and this compound-d8) I->J K 11. Ratio Calculation (Calculate Peak Area Ratio: this compound / this compound-d8) J->K L 12. Quantification (Determine concentration from calibration curve) K->L

Figure 2. General workflow for the quantitative analysis of this compound.

Detailed Protocol
  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare stock solutions of this compound and this compound-d8 in ethanol (B145695) or acetonitrile.

    • Prepare a series of calibration standards by spiking appropriate amounts of this compound stock solution into the blank biological matrix.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, calibration standard, or QC sample, add a fixed amount of this compound-d8 internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Perform Solid Phase Extraction (SPE) using a C18 cartridge:

      • Condition the cartridge with methanol followed by water.

      • Load the supernatant.

      • Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

      • Elute this compound and the internal standard with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

      • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • This compound: 319.2 > 261.2 (Quantifier), additional transitions can be used for confirmation.

        • This compound-d8: 327.2 > 269.2 (or other appropriate fragment depending on the labeling pattern).

  • Data Analysis:

    • Integrate the peak areas for both the this compound and this compound-d8 MRM transitions.

    • Calculate the peak area ratio of this compound to this compound-d8 for all samples, standards, and QCs.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of a deuterated internal standard, such as this compound-d8, is indispensable for the accurate and reliable quantification of this compound in biological matrices by LC-MS/MS. The protocols and information provided in this document offer a comprehensive guide for researchers and scientists to develop and validate robust analytical methods for this compound, facilitating further investigation into its biological roles and potential as a therapeutic target.

References

Application Note and Protocol: Solid-Phase Extraction of 18-HETE from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-hydroxyeicosatetraenoic acid (18-HETE) is a cytochrome P450 (CYP) derived metabolite of arachidonic acid. It plays a significant role in various physiological and pathological processes, including the regulation of vascular tone and inflammation. Accurate quantification of this compound in tissue samples is crucial for understanding its biological functions and for the development of novel therapeutics.

This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from tissue homogenates using reversed-phase C18 cartridges. This method is designed to efficiently isolate this compound from complex tissue matrices, making it suitable for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway: this compound Synthesis

This compound is synthesized from arachidonic acid primarily through the action of CYP450 enzymes. The following diagram illustrates this simplified pathway.

G Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Enzymes (e.g., CYP4A, CYP4F) Arachidonic_Acid->CYP450 Oxidation HETE_18 This compound CYP450->HETE_18

Caption: Simplified biosynthesis pathway of this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific tissue types and experimental conditions.

Materials and Reagents
  • SPE Cartridges: C18, 500 mg, 3 mL (or similar)

  • Solvents (HPLC or LC-MS grade):

  • Internal Standard (IS): Deuterated this compound (e.g., this compound-d8)

  • Tissue Homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • pH Meter or pH strips

Tissue Homogenization
  • Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).

  • Place the tissue in a homogenization tube.

  • Add 1 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, PBS) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent autooxidation.

  • Add an appropriate amount of the internal standard solution to the tube.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant for SPE.

  • Adjust the pH of the supernatant to ~3.5-4.0 with dilute formic acid or acetic acid. This step is crucial for the efficient retention of acidic analytes like this compound on the C18 sorbent.

Solid-Phase Extraction Workflow

The following diagram outlines the key steps of the solid-phase extraction process.

G cluster_0 SPE Cartridge Preparation cluster_1 Sample Processing cluster_2 Analyte Elution & Downstream Processing Condition 1. Conditioning (Methanol) Equilibrate 2. Equilibration (Acidified Water) Condition->Equilibrate Load 3. Load Sample (Acidified Tissue Supernatant) Equilibrate->Load Wash 4. Wash (Acidified Water/Methanol) Load->Wash Elute 5. Elution (Ethyl Acetate or Methanol) Wash->Elute Dry 6. Dry Down (Nitrogen Evaporation) Elute->Dry Reconstitute 7. Reconstitution (Mobile Phase) Dry->Reconstitute Analysis 8. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Detailed SPE Protocol

Perform all steps using a vacuum manifold set to a low flow rate (approximately 1-2 mL/min). Do not allow the sorbent bed to go dry between steps until the final elution.

  • Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.

  • Equilibration:

    • Pass 5 mL of acidified water (pH 3.5-4.0) through the cartridge to prepare it for the aqueous sample.

  • Sample Loading:

    • Slowly load the acidified tissue supernatant onto the cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of acidified water to remove polar interferences.

    • Follow with a second wash using 5 mL of a weak organic solvent mixture (e.g., 10% methanol in acidified water) to remove less polar interferences.

  • Elution:

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the this compound and internal standard from the cartridge with 5 mL of an appropriate organic solvent. Ethyl acetate is a common choice for HETEs. Alternatively, 100% methanol or acetonitrile can be used.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial.

Data Presentation

The following table summarizes typical performance data for the SPE of HETEs from biological matrices using C18 cartridges.[1] It is important to note that these values are illustrative, and the method should be validated in your laboratory for the specific tissue type and analytical instrumentation used.

ParameterTypical ValueNotes
Analyte This compound
Matrix Tissue Homogenate
SPE Sorbent C18
Recovery > 85%Recovery should be assessed by comparing the analyte/IS ratio in extracted samples to known standards.
Limit of Detection (LOD) 1-5 pg on columnDependent on the sensitivity of the LC-MS/MS system.
Limit of Quantification (LOQ) 5-15 pg on columnThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Intra-day Precision (RSD) < 15%Assessed by analyzing replicate samples on the same day.
Inter-day Precision (RSD) < 15%Assessed by analyzing replicate samples on different days.

Conclusion

This application note provides a robust and reliable method for the solid-phase extraction of this compound from tissue samples. The use of C18 reversed-phase SPE allows for effective purification and concentration of the analyte prior to LC-MS/MS analysis. Proper tissue homogenization and pH adjustment of the sample are critical for achieving high recovery and reproducibility. This protocol serves as a valuable starting point for researchers investigating the role of this compound in various biological systems.

References

Application Note: In Vitro Synthesis of 18-HETE Using Microsomal Fractions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is an omega-2 hydroxylated metabolite of arachidonic acid (AA).[1] Its synthesis is catalyzed by cytochrome P450 (CYP) enzymes, which are highly concentrated in the microsomal fraction of cells, particularly in the liver and kidney.[2][3] Specifically, enzymes like CYP2E1 have been shown to produce 18(R)-HETE.[1][4] this compound is a biologically active lipid mediator involved in various physiological and pathological processes. In vitro synthesis using microsomal fractions provides a robust system to study the enzymatic kinetics, screen for inhibitors, and generate metabolites for further investigation. This document provides detailed protocols for the preparation of microsomal fractions and the subsequent in vitro synthesis and analysis of this compound.

Experimental Protocols

This protocol describes the isolation of the microsomal fraction from fresh or frozen liver tissue through differential centrifugation.[5][6] Microsomes are vesicles formed from the endoplasmic reticulum that are enriched in Phase I drug-metabolizing enzymes like cytochrome P450s.[2][6]

Materials and Reagents:

  • Liver tissue (e.g., from rat or mouse)

  • Homogenization Buffer (Buffer A): 200 mM sucrose, 50 mM HEPES-KOH (pH 7.5), 40 mM KOAc, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors.[6]

  • Resuspension Buffer (Buffer B): 200 mM sucrose, 50 mM HEPES-KOH (pH 7.5), and 1 mM DTT.[6]

  • Motor-driven Potter-Elvehjem or Dounce homogenizer.[6][7]

  • Refrigerated centrifuge and ultracentrifuge.[5]

  • Pre-chilled centrifuge tubes.

Procedure:

  • Tissue Preparation: Excise the liver and immediately place it in ice-cold Homogenization Buffer (Buffer A) to rinse away blood.[6] All subsequent steps should be performed at 0-4°C.[6]

  • Mincing: Mince the liver tissue into small pieces using a razor blade on a pre-chilled surface.[6]

  • Homogenization: Weigh the minced tissue and add 4 mL of ice-cold Buffer A per gram of liver.[6][7] Homogenize the tissue using 5-10 strokes with a motor-driven Potter-Elvehjem homogenizer at a low speed (e.g., 570 rpm) to prevent foaming and heating.[6]

  • First Centrifugation (Post-Nuclear): Centrifuge the homogenate at 10,000 x g for 10-20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.[2][5][6]

  • Second Centrifugation (Post-Mitochondrial): Carefully collect the supernatant (this is the S9 fraction) and transfer it to a new ultracentrifuge tube.[2] Centrifuge the supernatant at 100,000 - 140,000 x g for 60-90 minutes at 4°C to pellet the microsomal fraction.[2][6]

  • Washing and Final Resuspension: Discard the supernatant (cytosolic fraction). Gently wash the pellet with Resuspension Buffer (Buffer B) to remove any remaining cytosolic components. Centrifuge again at 100,000 x g for 60 minutes.

  • Storage: Discard the supernatant and resuspend the final microsomal pellet in a minimal volume of Buffer B. Determine the protein concentration (e.g., using a BCA or Bradford assay). The microsomal fraction can be used immediately or flash-frozen in liquid nitrogen and stored at -80°C for future use.[7]

This protocol outlines the incubation of prepared microsomes with arachidonic acid to generate this compound. The reaction is dependent on NADPH as a cofactor for CYP enzyme activity.[8]

Materials and Reagents:

  • Prepared microsomal fraction (e.g., 20 mg/mL stock)

  • 100 mM Phosphate buffer (pH 7.4).[2]

  • Arachidonic Acid (substrate)

  • NADPH (cofactor), 20 mM stock solution in buffer.[2]

  • (Optional) Prostaglandin synthesis inhibitor (e.g., diclofenac (B195802) sodium) to prevent diversion of arachidonic acid down the cyclooxygenase pathway.[8]

  • Organic solvent for reaction termination (e.g., ice-cold ethyl acetate (B1210297) or acetonitrile).[2][9]

  • Shaking water bath set to 37°C.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 200 µL, the components can be added as follows:

    • 100 mM Phosphate Buffer (pH 7.4)

    • Microsomal protein (final concentration 0.5 - 1.0 mg/mL)

    • Arachidonic Acid (final concentration typically 10-100 µM; e.g., from a stock in ethanol (B145695), ensure final ethanol concentration is <1%)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes with gentle agitation to equilibrate the temperature.[2]

  • Initiation: Initiate the reaction by adding the NADPH solution to a final concentration of 1 mM.[9]

  • Incubation: Incubate the mixture at 37°C for 15-60 minutes with gentle agitation.[2][8] The optimal time should be determined empirically to ensure linear product formation.

  • Termination: Stop the reaction by adding an equal volume (200 µL) of ice-cold organic solvent (e.g., ethyl acetate or acetonitrile).[2][9] Vortex vigorously to precipitate the protein.

  • Controls: Prepare the following controls:

    • Time-zero control: Terminate the reaction immediately after adding NADPH.[2]

    • No-NADPH control: Replace the NADPH solution with buffer to check for non-enzymatic degradation.[2]

    • Heat-inactivated control: Use microsomes that have been heat-inactivated (e.g., 45°C for 30 min) to confirm enzyme-dependent synthesis.[2]

Following the reaction, this compound must be extracted from the aqueous phase for analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).

Procedure:

  • Protein Precipitation: After termination, centrifuge the samples at ~3000 rpm for 5-10 minutes to pellet the precipitated protein.[2]

  • Supernatant Collection: Carefully transfer the supernatant containing the lipid metabolites to a clean tube.[2]

  • Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the dried extract in a suitable mobile phase (e.g., methanol/water mixture) for analysis by HPLC or LC-MS/MS for the identification and quantification of this compound.

Experimental Workflow

G cluster_prep Protocol 1: Microsome Preparation cluster_synthesis Protocol 2: In Vitro Synthesis cluster_analysis Protocol 3: Analysis Tissue Liver Tissue Homogenize Homogenize in Buffer A Tissue->Homogenize Centrifuge1 Centrifuge at 10,000 x g Homogenize->Centrifuge1 Supernatant1 Collect Supernatant (S9) Centrifuge1->Supernatant1 Centrifuge2 Ultracentrifuge at 100,000 x g Supernatant1->Centrifuge2 Pellet Collect Microsomal Pellet Centrifuge2->Pellet Resuspend Wash & Resuspend in Buffer B Pellet->Resuspend Microsomes Stored Microsomal Fraction Resuspend->Microsomes Incubation Incubate at 37°C Microsomes->Incubation AA Arachidonic Acid AA->Incubation NADPH NADPH NADPH->Incubation Termination Terminate with Organic Solvent Incubation->Termination Centrifuge3 Centrifuge to Pellet Protein Termination->Centrifuge3 Extract Collect & Evaporate Supernatant Centrifuge3->Extract Analyze Reconstitute & Analyze by LC-MS Extract->Analyze Data Quantitative Data Analyze->Data G cluster_cyp Cytochrome P450 (CYP) Pathway cluster_lox Lipoxygenase (LOX) Pathway cluster_cox Cyclooxygenase (COX) Pathway AA Arachidonic Acid (from Membrane Phospholipids) CYP CYP Hydroxylases (e.g., CYP2E1, CYP4A) AA->CYP CYP450 (Microsomes) Epoxygenase CYP Epoxygenases AA->Epoxygenase CYP450 (Microsomes) LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) AA->LOX COX Cyclooxygenases (COX-1, COX-2) AA->COX HETEs HETEs (e.g., 19-HETE, 20-HETE) CYP->HETEs HETE18 This compound CYP->HETE18 EETs EETs Epoxygenase->EETs LOX_HETEs HETEs (5-HETE, 12-HETE, 15-HETE) LOX->LOX_HETEs Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes

References

Animal Models for Studying 18-HETE Function In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Current State of Research: Extensive investigation into the in vivo functions of 18-hydroxyeicosatetraenoic acid (18-HETE) has revealed a significant gap in the scientific literature. Unlike its more studied isomer, 20-HETE, there are currently no well-established animal models specifically designed for or extensively used to investigate the physiological and pathophysiological roles of this compound. Much of the available information is centered on its biosynthesis. Therefore, these application notes and protocols are based on the limited existing data for this compound and draw heavily on established methodologies for studying other eicosanoids, proposing a framework for future in vivo research.

Application Notes

Introduction to this compound

This compound is a metabolite of arachidonic acid, produced through the action of cytochrome P450 (CYP) enzymes.[1] Specifically, studies have shown that enzymes such as CYP2E1 can produce this compound, which is an ω-2 hydroxylation product of arachidonic acid.[2] While the biological functions of many hydroxyeicosatetraenoic acids (HETEs) are increasingly understood, the specific in vivo roles of this compound remain largely uncharacterized.[1] In monkey seminal vesicles, 18(R)-HETE has been identified as a major metabolite of arachidonic acid, suggesting a potential role in the reproductive system.[3]

Potential Research Areas for this compound In Vivo Function

Based on the known functions of other HETEs, potential areas of investigation for this compound include:

  • Inflammation: HETEs are known to have both pro-inflammatory and anti-inflammatory effects.[4] Future studies could explore the role of this compound in animal models of inflammatory diseases.

  • Cardiovascular Regulation: 20-HETE is a potent regulator of vascular tone and blood pressure.[5][6] It is plausible that this compound may also have effects on the cardiovascular system, a hypothesis that awaits in vivo validation.

  • Cancer Biology: Various eicosanoids have been implicated in cancer progression.[7] Investigating the levels of this compound in tumor tissues and its effects on tumor growth in animal models could be a valuable research direction.

Proposed Animal Models for this compound Research

Given the lack of specific this compound models, researchers may consider the following approaches, which have been successful in studying other CYP-mediated processes:

  • Generation of Knockout Mouse Models: The development of mouse models with targeted deletion of specific CYP450 enzymes known or suspected to produce this compound (e.g., Cyp2e1) would be a crucial step.[8][9] Comparing the phenotype of these knockout mice with wild-type littermates could reveal the physiological functions of this compound.

  • Humanized Mouse Models: To bridge the species gap, creating mouse lines where the murine CYP gene is replaced with its human ortholog could provide more clinically relevant insights.[10]

  • Pharmacological Models: The use of inhibitors or inducers of specific CYP enzymes in established animal models of disease (e.g., hypertension, inflammation) could help to elucidate the role of this compound in these conditions.

Biosynthesis of HETEs

Arachidonic_Acid_Metabolism cluster_membrane Cell Membrane Phospholipids cluster_pathways Enzymatic Pathways Membrane Arachidonic Acid (Esterified) PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid (Free) PLA2->AA COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) AA->LOX CYP450 Cytochrome P450 (CYP4A, CYP4F, CYP2E1, etc.) AA->CYP450 Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes HETEs HETEs (5-HETE, 12-HETE, 15-HETE) LOX->HETEs EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs omega_HETEs ω- and ω-1 HETEs (20-HETE, 19-HETE) CYP450->omega_HETEs omega_2_HETE ω-2 HETE (this compound) CYP450->omega_2_HETE

Caption: Biosynthesis of eicosanoids from arachidonic acid.

Experimental Protocols

Protocol 1: Proposed Workflow for Investigating this compound Function In Vivo

This protocol outlines a hypothetical experimental workflow for characterizing the in vivo function of this compound using a generated knockout mouse model.

Experimental_Workflow_18HETE start Start: Hypothesis on this compound Function generate_ko Generate CYP450 Knockout (KO) Mouse Model (e.g., Cyp2e1-/-) start->generate_ko phenotyping Baseline Phenotyping of KO vs. WT mice (Blood pressure, metabolic parameters, hematology, behavior) generate_ko->phenotyping disease_model Induce Disease Model (e.g., Hypertension, Inflammation, Cancer Xenograft) phenotyping->disease_model assess_phenotype Assess Disease Phenotype in KO vs. WT mice disease_model->assess_phenotype measure_hetes Measure this compound and other eicosanoid levels in plasma and tissues (LC-MS/MS) assess_phenotype->measure_hetes rescue_exp Rescue Experiment: Administer exogenous this compound to KO mice in disease model measure_hetes->rescue_exp final_analysis Analyze and Correlate Phenotypic, Biochemical, and Molecular Data rescue_exp->final_analysis conclusion Conclusion on the In Vivo Function of this compound final_analysis->conclusion

Caption: Proposed workflow for in vivo study of this compound.

Protocol 2: General Method for Quantification of this compound in Animal Tissues and Plasma by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of HETEs, which would be essential for any in vivo study of this compound. This protocol may require optimization depending on the specific tissue and instrumentation.

Materials:

  • Homogenizer

  • Centrifuge

  • Solvents: Methanol, Acetonitrile (B52724), Ethyl Acetate (B1210297), Formic Acid (LC-MS grade)

  • Internal Standard (e.g., deuterated this compound)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Collection and Preparation:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.

    • Harvest tissues, snap-freeze in liquid nitrogen, and store at -80°C until analysis.

    • Accurately weigh a portion of the frozen tissue (e.g., 50-100 mg).

  • Homogenization and Extraction:

    • To the weighed tissue or a known volume of plasma (e.g., 100-500 µL), add the internal standard.

    • For tissues, add a suitable homogenization buffer and homogenize on ice.

    • Perform protein precipitation by adding a cold organic solvent like acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for further purification.

  • Solid Phase Extraction (SPE) - Optional but Recommended:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the HETEs with an appropriate solvent (e.g., ethyl acetate or methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried extract in a small volume of the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the HETEs using a C18 column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode, based on its specific precursor and product ion transitions.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of an this compound standard.

    • Calculate the concentration of this compound in the samples by normalizing to the internal standard and comparing to the calibration curve.

Quantitative Data Summary

Due to the scarcity of in vivo studies on this compound, a comprehensive table of quantitative data from animal models cannot be provided at this time. Future research, following the protocols outlined above, will be necessary to generate such data. The table below is a template that can be used to summarize findings from future studies.

Animal ModelTissue/FluidConditionThis compound Concentration (Mean ± SD)Control Group Concentration (Mean ± SD)Fold ChangeReference
e.g., Cyp2e1-/- Mousee.g., Kidneye.g., Baselinee.g., To be determinede.g., To be determinede.g., TBDe.g., Future Study
e.g., SHR Rate.g., Plasmae.g., Hypertensione.g., To be determinede.g., To be determinede.g., TBDe.g., Future Study

Abbreviations: SD, Standard Deviation; TBD, To Be Determined; SHR, Spontaneously Hypertensive Rat.

Conclusion and Future Directions

The study of this compound in vivo is a nascent field with significant potential for new discoveries. The development and characterization of specific animal models are critical next steps to unravel the physiological and pathological significance of this eicosanoid. The protocols and workflows presented here provide a roadmap for researchers to begin exploring the in vivo functions of this compound, which may lead to novel therapeutic targets for a range of diseases.

References

Application Notes & Protocols: Fluorescent Probes for Imaging 18-HETE in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid that is implicated in a variety of physiological and pathological processes, including regulation of vascular tone and inflammation. The ability to visualize the spatial and temporal distribution of this compound in living cells is crucial for understanding its signaling pathways and for the development of novel therapeutics. Currently, there is a notable absence of commercially available fluorescent probes specifically designed for imaging this compound. This document provides detailed application notes on the principles behind designing such a probe and offers comprehensive protocols for its hypothetical use in live-cell imaging.

Application Notes: Strategies for the Development of an this compound Fluorescent Probe

The development of a specific fluorescent probe for this compound would likely involve one of two main strategies: a synthetic small molecule probe or a genetically encoded biosensor.

1. Synthetic Small Molecule Probes

This approach involves the chemical synthesis of a molecule that can selectively bind to this compound or a related cellular target and produce a fluorescent signal. Key design considerations include:

  • Recognition Moiety: A component that specifically interacts with this compound. This could be a synthetic receptor or a competitive inhibitor of an this compound binding protein.

  • Fluorophore: A fluorescent molecule whose properties (intensity, lifetime, or emission spectrum) change upon binding of the recognition moiety to this compound. Environment-sensitive dyes that exhibit changes in fluorescence in different polarity environments could be advantageous.[1]

  • Linker: A chemical bridge connecting the recognition moiety and the fluorophore, optimized to not interfere with binding or fluorescence.

A promising design strategy would be a "turn-on" probe, where the fluorescence is quenched in the unbound state and significantly increases upon binding to this compound. This minimizes background fluorescence and enhances signal-to-noise ratio.

2. Genetically Encoded Biosensors

An alternative approach is the development of a genetically encoded biosensor, typically based on Förster Resonance Energy Transfer (FRET).[2][3] This would involve:

  • Sensing Domain: A naturally occurring this compound binding protein or a computationally designed protein that undergoes a conformational change upon binding to this compound.

  • Fluorescent Proteins: A pair of fluorescent proteins (e.g., cyan and yellow fluorescent proteins) fused to the sensing domain. The conformational change upon this compound binding would alter the distance or orientation between the two fluorescent proteins, leading to a change in FRET efficiency.[2][3]

The development of such biosensors can be accelerated through directed evolution techniques to optimize their sensitivity and dynamic range.[4]

Hypothetical Probe Characteristics

For the protocols below, we will assume the use of a hypothetical synthetic "turn-on" fluorescent probe for this compound, named HETE-Fluor 1 , with the following properties:

PropertyValue
Excitation Wavelength (max)488 nm
Emission Wavelength (max)525 nm
Quantum Yield (unbound)<0.01
Quantum Yield (bound)>0.5
Cell PermeabilityHigh
CytotoxicityLow

Experimental Protocols

Protocol 1: Live-Cell Imaging of Endogenous this compound

This protocol describes the use of HETE-Fluor 1 to visualize endogenously produced this compound in cultured cells.

Materials:

  • HETE-Fluor 1 (hypothetical probe)

  • Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP) and environmental chamber

Procedure:

  • Cell Culture:

    • Culture cells on glass-bottom imaging dishes to 60-80% confluency.

    • Maintain cells in a humidified incubator at 37°C and 5% CO2.

  • Probe Preparation:

    • Prepare a 1 mM stock solution of HETE-Fluor 1 in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM, to be optimized).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the HETE-Fluor 1 working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging:

    • After incubation, wash the cells twice with pre-warmed PBS to remove excess probe.

    • Add fresh, pre-warmed complete culture medium to the dish.

    • Place the dish on the fluorescence microscope stage equipped with an environmental chamber maintaining 37°C and 5% CO2.

    • Acquire images using the appropriate filter set for HETE-Fluor 1 (Excitation: 488 nm, Emission: 525 nm).

    • Minimize light exposure to reduce phototoxicity.[5][6]

Protocol 2: Imaging this compound Dynamics in Response to Stimuli

This protocol allows for the visualization of changes in this compound levels following cellular stimulation.

Materials:

  • Same as Protocol 1

  • Stimulus of interest (e.g., arachidonic acid, growth factors)

Procedure:

  • Cell Preparation and Staining:

    • Follow steps 1-3 from Protocol 1.

  • Baseline Imaging:

    • Place the stained cells on the microscope stage.

    • Acquire a series of baseline images before adding the stimulus.

  • Stimulation and Time-Lapse Imaging:

    • Prepare the stimulus at the desired final concentration in culture medium.

    • Carefully add the stimulus to the imaging dish.

    • Immediately begin time-lapse image acquisition to capture the dynamic changes in HETE-Fluor 1 fluorescence.

    • Acquire images at regular intervals (e.g., every 30 seconds) for the desired duration.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software (e.g., ImageJ/Fiji).

    • Plot the change in fluorescence intensity relative to the baseline to visualize the this compound dynamics.

Visualizations

G cluster_0 Probe Design Strategy cluster_1 Mechanism of Action Recognition_Moiety Recognition Moiety (e.g., this compound analog) Linker Linker Recognition_Moiety->Linker Fluorophore Fluorophore (Environment-sensitive) Linker->Fluorophore Unbound_Probe Unbound Probe (Low Fluorescence) Bound_Probe Bound Probe (High Fluorescence) Unbound_Probe->Bound_Probe + this compound 18_HETE This compound

Caption: Hypothetical design and mechanism of a "turn-on" fluorescent probe for this compound.

G cluster_other_pathways Other Eicosanoid Pathways Arachidonic_Acid Arachidonic Acid 18_HETE This compound Arachidonic_Acid->18_HETE CYP450 COX COX Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX CYP450 Cytochrome P450 (CYP) Enzymes Signaling_Effects Downstream Signaling Effects (e.g., Modulation of ion channels, PKC activation) 18_HETE->Signaling_Effects Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes

Caption: Simplified overview of the this compound biosynthesis and signaling pathway.

G Start Start Cell_Culture Culture cells on glass-bottom dishes Start->Cell_Culture Probe_Loading Load cells with HETE-Fluor 1 Cell_Culture->Probe_Loading Wash Wash to remove excess probe Probe_Loading->Wash Imaging_Setup Place on microscope with environmental control Wash->Imaging_Setup Baseline_Imaging Acquire baseline images Imaging_Setup->Baseline_Imaging Stimulation Add stimulus Baseline_Imaging->Stimulation Time_Lapse Acquire time-lapse images Stimulation->Time_Lapse Analysis Analyze fluorescence intensity changes Time_Lapse->Analysis End End Analysis->End

Caption: Experimental workflow for imaging this compound dynamics in live cells.

Data Presentation

Quantitative data from live-cell imaging experiments should be summarized for clarity and comparison.

Table 1: Example Data from a Time-Lapse Experiment

Time (minutes)Mean Fluorescence Intensity (Arbitrary Units) - ControlMean Fluorescence Intensity (Arbitrary Units) - Stimulated
0100.5 ± 5.2102.1 ± 6.1
2101.2 ± 5.5155.8 ± 10.3
4100.8 ± 5.3250.4 ± 15.7
6101.5 ± 5.6245.1 ± 14.9
8102.0 ± 5.8200.7 ± 12.5
10101.7 ± 5.4150.3 ± 9.8

Conclusion

While the direct imaging of this compound in live cells is currently hampered by the lack of specific fluorescent probes, the strategies and protocols outlined in this document provide a roadmap for the development and application of such tools. The ability to visualize this compound dynamics will undoubtedly accelerate our understanding of its role in health and disease and aid in the discovery of new therapeutic interventions.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 18-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the quantification of 18-hydroxyeicosatetraenoic acid (18-HETE), with a focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] In the context of this compound analysis, which often involves complex biological samples like plasma or tissue homogenates, these effects can lead to ion suppression or enhancement.[2] This interference can compromise the accuracy, precision, and sensitivity of your quantitative results, leading to erroneous data.[1][3] Phospholipids are a major contributor to matrix effects in lipidomics, especially when using electrospray ionization (ESI).[1][2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify at what points in the chromatogram matrix effects are occurring.[1] A constant flow of an this compound standard is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any significant dip or rise in the baseline signal for the this compound standard indicates ion suppression or enhancement at that specific retention time.[1]

  • Post-Extraction Spike: This is a quantitative approach to measure the extent of the matrix effect.[1] You compare the signal response of an this compound standard in a clean solvent to the response of the same standard spiked into a blank matrix sample after the extraction process. The percentage difference in the signal provides a quantitative measure of the matrix effect.[1]

Q3: What is the most effective way to compensate for matrix effects in this compound quantification?

A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d8, is considered the gold standard for correcting matrix effects.[4] Since the SIL-IS is chemically identical to the analyte, it will co-elute and experience the same degree of ionization suppression or enhancement.[5] By calculating the ratio of the endogenous this compound to the known concentration of the SIL-IS, accurate quantification can be achieved despite variations in matrix effects between samples.[6]

Q4: Is Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) better for preparing plasma samples for this compound analysis?

A4: Both SPE and LLE are used for eicosanoid analysis, but studies suggest that SPE, when optimized, generally provides a better outcome. One comparative study on eicosanoids in plasma concluded that a well-developed SPE method showed the best performance for analyzing a broad spectrum of oxylipins, including HETEs, in terms of analyte recovery, extraction efficacy, and reduction of ion-suppressing matrix components.[7][8] LLE with ethyl acetate (B1210297) was found to be a less sufficient sample preparation strategy in this comparison.[7][9] However, the choice of method can depend on the specific requirements of the assay and the available resources.

Q5: Can derivatization improve the sensitivity of this compound detection?

A5: Yes, chemical derivatization can be a powerful strategy to improve the detection characteristics of compounds in LC-MS. For molecules like this compound, which possess a carboxylic acid group, derivatization can enhance ionization efficiency, leading to increased sensitivity. While specific derivatization reagents for this compound are not extensively documented in readily available literature, reagents that target carboxyl groups could potentially be adapted to improve assay performance.

Troubleshooting Guides

Issue 1: Low and Inconsistent this compound Signal Intensity
  • Symptom: The peak area for this compound is lower than expected and varies significantly between replicate injections or different samples. The internal standard (if used) may also show high variability.

  • Potential Cause: Significant ion suppression due to matrix effects.[1] This is common in lipid analysis due to co-eluting phospholipids.[2][3]

  • Troubleshooting Steps:

    • Confirm Matrix Effects: Perform a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram. If your this compound peak elutes within a suppression zone, your results are likely compromised.

    • Optimize Sample Preparation: Your current extraction method may not be sufficiently removing interfering matrix components.

      • If using LLE: Consider switching to a well-optimized SPE protocol.

      • If using SPE: Ensure your SPE method is optimized. This includes selecting the appropriate sorbent (e.g., C18 or a polymer-based sorbent like Oasis HLB) and optimizing the wash and elution steps to selectively remove interferences while retaining this compound.[7][9]

    • Improve Chromatographic Separation: Modify your LC method to separate this compound from the ion-suppressing region.

      • Adjust the gradient profile.

      • Try a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column).

    • Implement a Stable Isotope-Labeled Internal Standard: If you are not already using one, incorporating a SIL-IS (e.g., this compound-d8) is the most robust way to correct for unavoidable matrix effects.[4][6]

    • Sample Dilution: As a simple first step, try diluting your sample extract. This can reduce the concentration of interfering matrix components, but ensure your this compound concentration remains above the limit of quantification (LOQ).[1]

Issue 2: Poor Recovery of this compound During Sample Preparation
  • Symptom: The signal intensity for a pre-extraction spiked standard is significantly lower than a post-extraction spiked standard, indicating loss of analyte during the extraction process.

  • Potential Cause: Suboptimal extraction protocol.

  • Troubleshooting Steps:

    • For SPE:

      • Check Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. Forgetting this step can lead to poor retention of the analyte.

      • Evaluate Wash Solvent: The wash solvent may be too strong, causing premature elution of this compound. Try a weaker wash solvent.

      • Optimize Elution Solvent: The elution solvent may not be strong enough to fully recover this compound from the sorbent. Test a stronger elution solvent or increase the elution volume.

      • Prevent Sorbent Drying: For some SPE phases, allowing the sorbent to dry out after conditioning can negatively impact recovery.

    • For LLE:

      • Solvent Choice: The organic solvent used may not have the optimal polarity for extracting this compound. Experiment with different solvents or solvent mixtures (e.g., ethyl acetate, hexane (B92381)/isopropanol).

      • pH Adjustment: The pH of the aqueous phase can significantly impact the extraction efficiency of acidic molecules like this compound. Acidifying the sample can improve its partitioning into the organic phase.

      • Emulsion Formation: If emulsions form during mixing, it can be difficult to separate the layers, leading to poor recovery. Try gentler mixing, centrifugation, or adding salt to break the emulsion.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Eicosanoid Analysis in Plasma

Method TypeSorbent/Solvent SystemKey FindingsReference
SPE C18 with water/hexane wash, eluted with methyl formate (B1220265)Best overall performance for a broad spectrum of oxylipins, including good analyte recovery and matrix removal.[7]
SPE Oasis HLB / StrataX (Polymeric)Insufficiently removed interfering matrix compounds.[7]
SPE BondElut (Anion Exchange)Nearly perfect removal of matrix, but low extraction efficacy for some oxylipins.[7]
LLE Ethyl AcetateOverall not a sufficient sample preparation strategy in the compared methods.[7][9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma (General Protocol)

This protocol is a generalized procedure based on common practices for eicosanoid extraction. Optimization is recommended for specific applications.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d8).

    • Add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[8]

    • Acidify the sample by adding a weak acid (e.g., formic acid or acetic acid) to a pH of ~3-4.

    • Centrifuge to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1-2 mL of methanol (B129727) through it.

    • Equilibrate the cartridge by passing 1-2 mL of acidified water (pH ~3-4) through it. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1-2 mL of acidified water to remove polar interferences.

    • Wash the cartridge with 1-2 mL of a non-polar solvent like hexane to remove neutral lipids.

  • Elution:

    • Elute the this compound and other eicosanoids with 1-2 mL of a suitable organic solvent, such as methyl formate or ethyl acetate.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma (General Protocol)
  • Sample Pre-treatment:

    • To 500 µL of plasma, add the internal standard and antioxidant as described in the SPE protocol.

    • Acidify the sample to pH ~3-4.

  • Extraction:

    • Add 2-3 volumes of an appropriate organic solvent (e.g., ethyl acetate or a hexane/isopropanol mixture).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface.

  • Dry Down and Reconstitution:

    • Evaporate the organic solvent to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Quantification Issues start Start: Inconsistent or Low This compound Signal check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement a SIL-IS (e.g., this compound-d8). This is the most robust solution. check_is->implement_is No assess_matrix_effect Assess Matrix Effect: Post-Column Infusion or Post-Extraction Spike check_is->assess_matrix_effect Yes re_evaluate Re-evaluate Performance implement_is->re_evaluate matrix_effect_present Is significant matrix effect (ion suppression) confirmed? assess_matrix_effect->matrix_effect_present optimize_sample_prep Optimize Sample Preparation: - Switch from LLE to SPE - Optimize SPE wash/elute steps - Consider sample dilution matrix_effect_present->optimize_sample_prep Yes check_recovery Evaluate Analyte Recovery: Compare pre- vs. post-extraction spike matrix_effect_present->check_recovery No optimize_lc Optimize LC Separation: - Adjust gradient - Change column chemistry optimize_sample_prep->optimize_lc optimize_lc->re_evaluate end_good Problem Resolved re_evaluate->end_good Successful end_bad Problem Persists: Consult Instrument Specialist re_evaluate->end_bad Unsuccessful low_recovery Is recovery < 70%? check_recovery->low_recovery low_recovery->end_bad No, recovery is good but signal is still low. Consider instrument issues. troubleshoot_extraction Troubleshoot Extraction Protocol: - Check SPE conditioning - Optimize LLE pH/solvent low_recovery->troubleshoot_extraction Yes troubleshoot_extraction->re_evaluate

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

Arachidonic_Acid_Pathway Simplified Arachidonic Acid (AA) Metabolism Pathway to this compound AA Arachidonic Acid (AA) in Cell Membrane PLA2 Phospholipase A2 (PLA2) AA->PLA2 Stimulus Free_AA Free Arachidonic Acid PLA2->Free_AA Releases COX Cyclooxygenase (COX) Free_AA->COX LOX Lipoxygenase (LOX) Free_AA->LOX CYP450 Cytochrome P450 (CYP) Free_AA->CYP450 PGs Prostaglandins (PGs) Thromboxanes (TXs) COX->PGs HETEs_LOX 5-HETE, 12-HETE, 15-HETE LOX->HETEs_LOX HETE_18 This compound CYP450->HETE_18 Other_HETEs_EETs Other HETEs & EETs (e.g., 20-HETE) CYP450->Other_HETEs_EETs

Caption: Simplified metabolic pathway for this compound synthesis from Arachidonic Acid.

References

Technical Support Center: Improving Chromatographic Resolution of 18-HETE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 18-hydroxyeicosatetraenoic acid (18-HETE) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of these important lipid mediators.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

A1: The primary challenges in separating this compound isomers stem from their structural similarity. These include:

  • Regioisomers: this compound is one of many positional isomers of HETE (e.g., 5-HETE, 12-HETE, 15-HETE, 20-HETE), which can have very similar chromatographic behavior.

  • Enantiomers: this compound exists as two enantiomers, 18(R)-HETE and 18(S)-HETE, which have identical physical and chemical properties in an achiral environment, making their separation on standard reversed-phase columns impossible.[1]

  • Co-elution with other lipids: Biological samples are complex matrices containing numerous lipids that can interfere with the separation and detection of this compound isomers.

Q2: Which type of chromatography is best for separating this compound regioisomers?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is the most common and effective technique for separating this compound regioisomers.[2][3] C18 columns are widely used and can provide good resolution when combined with an optimized mobile phase gradient.[2]

Q3: How can I separate the 18(R)-HETE and 18(S)-HETE enantiomers?

A3: The separation of this compound enantiomers requires a chiral environment. This is typically achieved using chiral chromatography, where a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective for separating acidic chiral compounds like HETEs.[4][5] Normal-phase chromatography is frequently used with these columns.[4][5]

Q4: What are the typical mobile phases used for this compound isomer separation?

A4:

  • For Reversed-Phase (Regioisomer) Separation: A gradient of water and an organic solvent (acetonitrile or methanol) containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) is typically used. The acid helps to improve peak shape and ionization efficiency for mass spectrometry.[2]

  • For Chiral (Enantiomer) Separation (Normal Phase): A mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is commonly used. A small amount of acid (e.g., trifluoroacetic acid) may be added to improve the separation of acidic analytes.

Q5: How can mass spectrometry help in the analysis of this compound isomers?

A5: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for differentiating isomers that may not be fully resolved by chromatography. Different isomers can produce unique fragmentation patterns upon collision-induced dissociation (CID). By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions can be monitored for each isomer, enhancing selectivity and sensitivity.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound isomers.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor resolution between this compound and other HETE regioisomers 1. Suboptimal mobile phase gradient: The gradient may be too steep, not allowing enough time for separation. 2. Inappropriate column chemistry: The stationary phase may not have the right selectivity for the isomers. 3. Incorrect flow rate: The flow rate may be too high, reducing the interaction time with the stationary phase.1. Optimize the gradient: Decrease the gradient slope to increase the separation window.[6][7] 2. Try a different column: Consider a column with a different stationary phase (e.g., phenyl-hexyl or biphenyl) that offers different selectivity.[8] 3. Reduce the flow rate: This can increase the number of theoretical plates and improve resolution.
Peak splitting or shouldering for a single this compound isomer peak 1. Co-elution of isomers: What appears as a single peak might be two closely eluting isomers.[1][9] 2. Column void or contamination: A void at the column inlet or contamination on the frit can distort the peak shape.[5][9] 3. Sample solvent mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[6] 4. Column overload: Injecting too much sample can lead to peak fronting or splitting.1. Inject a smaller sample volume: If the peak resolves into two, it indicates co-eluting compounds; further method optimization is needed.[1][9] 2. Reverse flush or replace the column: Reverse flushing may dislodge particulates from the inlet frit. If a void has formed, the column likely needs to be replaced.[1] 3. Use a weaker sample solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.[6] 4. Reduce the injection volume or sample concentration.
No separation of 18(R)-HETE and 18(S)-HETE 1. Using an achiral column: Enantiomers cannot be separated on a standard (achiral) column.[1] 2. Incorrect mobile phase for the chiral column: The mobile phase composition is critical for achieving chiral recognition.1. Use a chiral stationary phase (CSP): Select a CSP known to be effective for acidic compounds, such as a polysaccharide-based column.[4][5] 2. Optimize the mobile phase: Systematically vary the ratio of the non-polar and polar components of the mobile phase. The type and concentration of the acidic modifier can also significantly impact resolution.
Low signal intensity or poor sensitivity 1. Inefficient sample preparation: Poor extraction and recovery of this compound from the sample matrix. 2. Suboptimal MS parameters: Ionization source conditions and MRM transitions may not be optimized. 3. Analyte degradation: this compound can be unstable.1. Optimize the solid-phase extraction (SPE) protocol: Ensure proper conditioning, loading, washing, and elution steps.[9] 2. Optimize MS parameters: Perform infusion experiments with an this compound standard to determine the optimal cone voltage, collision energy, and most intense MRM transitions.[1] 3. Handle samples at low temperatures and minimize light exposure.

Quantitative Data Summary

The following tables provide representative chromatographic and mass spectrometric data for the analysis of HETE isomers. Note that retention times can vary between different HPLC/UHPLC systems and columns.

Table 1: Representative UPLC-MS/MS Parameters for HETE Regioisomer Separation

ParameterValueReference
Column Waters Acquity UPLC BEH Shield C18, 1.7 µm, 2.1 x 150 mm[2]
Mobile Phase A Water with 10 mM formic acid[2]
Mobile Phase B Acetonitrile with 10 mM formic acid[2]
Gradient 0–1 min, 30% B; 1–4 min, 30-31% B; 4–14.5 min, 31-35% B; 14.5–16 min, 90% B; 16–18 min, 30% BAdapted from[2]
Flow Rate 0.325 mL/min[2]
Column Temperature 60 °C[2]
Injection Volume 25 µL[2]
Ionization Mode Positive Electrospray Ionization (ESI) after derivatization[2]
Precursor Ion (m/z) Varies with derivatization agent[2]
Product Ion (m/z) Varies with derivatization agent and isomer[2]

Table 2: Example MRM Transitions for Native HETE Isomers (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound319.2275.2-20
15-HETE319.2179.1-22
12-HETE319.2179.1-22
5-HETE319.2115.1-25
20-HETE319.2245.2-18
d8-15-HETE (IS)327.2184.1-22

Note: These are example values and should be optimized for your specific instrument.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline for the extraction of HETEs from a plasma matrix.

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add an internal standard (e.g., d8-15-HETE).

    • Precipitate proteins by adding 600 µL of cold methanol (B129727).

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not let the cartridge dry out.

  • Sample Loading:

    • Dilute the supernatant from step 1 with 1 mL of water.

    • Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 drop/second).

  • Washing:

    • Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

    • Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution:

    • Elute the this compound and other lipids with 1 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Chiral Separation of 18(R)-HETE and 18(S)-HETE (Adapted from HEPE separation)

This protocol provides a starting point for the chiral separation of this compound enantiomers based on methods for similar compounds.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA). A good starting point is a ratio of 90:10:0.1 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or tandem mass spectrometry.

  • Sample Preparation:

    • The sample extracted from the SPE protocol should be evaporated and reconstituted in the mobile phase.

  • Procedure:

    • Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the elution of the two enantiomers. The elution order will need to be determined using authentic standards for 18(R)-HETE and 18(S)-HETE if available.

Diagrams

Experimental Workflow for this compound Isomer Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_regio Regioisomer Separation cluster_enantio Enantiomer Separation cluster_detection Detection plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt spe Solid-Phase Extraction (SPE) ppt->spe dry_recon Dry & Reconstitute spe->dry_recon rp_hplc Reversed-Phase UPLC dry_recon->rp_hplc chiral_hplc Chiral HPLC dry_recon->chiral_hplc ms Tandem Mass Spectrometry (MS/MS) rp_hplc->ms chiral_hplc->ms

Caption: Workflow for the extraction and analysis of this compound isomers from plasma.

Generalized this compound Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol aa Arachidonic Acid cyp450 Cytochrome P450 aa->cyp450 Metabolism hete_18 This compound cyp450->hete_18 gpcr G-Protein Coupled Receptor (GPCR) hete_18->gpcr Binding g_protein G-Protein gpcr->g_protein Activation effector Effector Enzyme (e.g., PLC, AC) g_protein->effector Modulation second_messenger Second Messengers (e.g., IP3, DAG, cAMP) effector->second_messenger Production downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) second_messenger->downstream cellular_response Cellular Response (e.g., Vasoconstriction, Inflammation) downstream->cellular_response

References

Technical Support Center: Stability and Analysis of 18-HETE in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 18-hydroxyeicosatetraenoic acid (18-HETE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and analysis of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in ensuring the stability of this compound in biological samples?

The primary challenges in maintaining the integrity of this compound and other eicosanoids in biological matrices are their susceptibility to degradation and auto-oxidation.[1] These molecules are present in very low concentrations, making them sensitive to various pre-analytical variables.[1] Factors such as storage temperature, duration of storage, and repeated freeze-thaw cycles can significantly impact the measured concentrations of this compound.

Q2: What are the recommended storage temperatures for biological samples intended for this compound analysis?

While specific long-term stability data for this compound is limited in the literature, general guidelines for eicosanoids and other sensitive metabolites suggest that lower temperatures are optimal for long-term storage. For long-term storage, temperatures of -80°C are recommended to minimize degradation.[2] Storage at -20°C may be suitable for shorter durations, but the risk of degradation increases over time.[3] Refrigeration at 4°C is only recommended for very short-term storage, typically no longer than 24-48 hours.[4]

Q3: How many freeze-thaw cycles can my samples undergo before this compound is significantly degraded?

Repeated freeze-thaw cycles are known to affect the stability of many metabolites, including some lipids.[5][6] While specific data for this compound is scarce, studies on other eicosanoids suggest that multiple freeze-thaw cycles should be avoided. It is best practice to aliquot samples into single-use volumes before freezing to prevent the need for repeated thawing of the entire sample.[1] If repeated measurements are necessary, it is advisable to use a fresh aliquot for each analysis.

Q4: Are there any preservatives or additives that can enhance the stability of this compound during storage?

Yes, the use of antioxidants is highly recommended during sample collection and preparation to prevent auto-oxidation of polyunsaturated fatty acids and their metabolites like this compound.[1] Butylated hydroxytoluene (BHT) is a commonly used antioxidant that can be added to the collection tubes or extraction solvents to quench radical-catalyzed reactions.[1]

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected this compound concentrations in stored samples.

Possible Causes and Solutions:

  • Inappropriate Storage Temperature: Samples may have been stored at temperatures that are too high for long-term stability.

    • Recommendation: For long-term storage, always use a -80°C freezer. If a -80°C freezer is unavailable, minimize storage time at -20°C and process samples as quickly as possible.

  • Multiple Freeze-Thaw Cycles: The sample may have been thawed and refrozen multiple times.

    • Recommendation: Aliquot samples into single-use vials before the initial freezing. This allows for the analysis of individual aliquots without affecting the integrity of the remaining sample.

  • Oxidative Degradation: this compound may have been degraded by oxidation during sample handling and storage.

    • Recommendation: Add an antioxidant like BHT to your samples at the time of collection or during the initial processing steps to prevent oxidative loss.[1]

Issue: High variability in this compound measurements between replicate samples.

Possible Causes and Solutions:

  • Inconsistent Sample Handling: Variations in the time between sample collection and freezing, or differences in thawing procedures, can introduce variability.

    • Recommendation: Standardize your sample handling protocol. Process all samples in the same manner, minimizing the time they are at room temperature. When thawing, do so quickly and consistently, for example, in a room temperature water bath.[5]

  • Extraction Inefficiency: The method used to extract this compound from the biological matrix may not be consistent.

    • Recommendation: Optimize and validate your extraction protocol. Ensure that the solvent volumes and mixing times are consistent for all samples. The use of an internal standard is crucial to correct for extraction variability.

Data Presentation

Due to the limited availability of specific quantitative data for this compound stability, the following table provides general recommendations for the storage of biological samples intended for eicosanoid analysis, based on best practices for maintaining the stability of similar lipid mediators.

Table 1: General Recommendations for Storage of Biological Samples for Eicosanoid Analysis

Storage TemperatureRecommended Maximum DurationBiological SampleNotes
Room Temperature (20-25°C)< 4 hoursPlasma, Serum, UrineProcessing should be initiated as soon as possible.
Refrigerated (4°C)24 - 48 hoursPlasma, Serum, UrineSuitable for short-term temporary storage before processing or freezing.[4]
Frozen (-20°C)Short-term (weeks to a few months)Plasma, Serum, UrineRisk of degradation increases with longer storage times.[3]
Ultra-low Frozen (-80°C)Long-term (months to years)Plasma, Serum, Urine, TissuesOptimal for long-term preservation of eicosanoid integrity.[2]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum

This protocol is a general guideline for the extraction of eicosanoids, including this compound, from plasma or serum using solid-phase extraction.

  • Sample Pre-treatment:

    • Thaw frozen plasma/serum samples on ice.

    • To 1 mL of plasma/serum, add an antioxidant solution (e.g., BHT in methanol) to prevent auto-oxidation.

    • Add an appropriate internal standard (e.g., a deuterated analog of this compound) to each sample to correct for extraction efficiency.

    • Acidify the sample to approximately pH 3.5 with a dilute acid (e.g., 1M formic acid) to protonate the carboxylic acid group of this compound.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by sequentially washing with 2-3 mL of methanol (B129727) followed by 2-3 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated and acidified sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2-3 mL of water to remove polar impurities.

    • Follow with a wash of 2-3 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove less polar impurities.

  • Elution:

    • Elute the this compound and other eicosanoids from the cartridge with 2-3 mL of a suitable organic solvent, such as methanol or ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection Biological Sample Collection (Plasma, Serum, Urine) AddAntioxidant Add Antioxidant (e.g., BHT) SampleCollection->AddAntioxidant AddInternalStd Add Internal Standard (e.g., d8-18-HETE) AddAntioxidant->AddInternalStd Acidification Acidify to pH ~3.5 AddInternalStd->Acidification Conditioning Condition C18 Cartridge (Methanol, Water) Loading Load Sample Acidification->Loading Conditioning->Loading Washing Wash Cartridge (Water, 15% Methanol) Loading->Washing Elution Elute this compound (Methanol or Ethyl Acetate) Washing->Elution Drying Dry Eluate under Nitrogen Elution->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for the extraction and analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cyp Cytochrome P450 (CYP) Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway cluster_effects Biological Effects MembranePhospholipids Membrane Phospholipids AA Arachidonic Acid (AA) PLA2 Phospholipase A2 (PLA2) CYP450 CYP450 Enzymes AA->CYP450 COX COX-1, COX-2 AA->COX LOX LOX Enzymes AA->LOX PLA2->AA HETEs HETEs (including this compound) CYP450->HETEs EETs EETs CYP450->EETs BiologicalEffects Various Biological Effects (e.g., inflammation, vasoconstriction) HETEs->BiologicalEffects EETs->BiologicalEffects Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Prostaglandins->BiologicalEffects Thromboxanes->BiologicalEffects Leukotrienes Leukotrienes LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins Leukotrienes->BiologicalEffects Lipoxins->BiologicalEffects

Caption: Simplified overview of the arachidonic acid metabolic pathways.

References

Preventing auto-oxidation of 18-HETE standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 18-hydroxyeicosatetraenoic acid (18-HETE) standards to prevent auto-oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to auto-oxidation?

This compound is a hydroxyeicosatetraenoic acid, an oxygenated metabolite of arachidonic acid formed via the cytochrome P450 (CYP) pathway.[1] Like other polyunsaturated fatty acids (PUFAs), its structure contains multiple double bonds. These double bonds have methylene (B1212753) groups (-CH2-) between them with reactive hydrogen atoms that are susceptible to attack by free radicals. This initiates a chain reaction known as auto-oxidation or lipid peroxidation, which degrades the this compound standard, compromising experimental results.[2][3]

Q2: How should I store this compound standards to ensure stability?

For optimal stability, this compound standards should be stored in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at -80°C. The standard is typically supplied in a solvent like ethanol (B145695) or methyl acetate. It is crucial to prevent solvent evaporation, which could expose the lipid to oxygen.

Q3: What are the visible signs of this compound degradation?

While visual inspection is not a definitive method for detecting degradation, any discoloration of the standard solution may indicate oxidation. The most reliable methods for assessing the integrity of the standard are analytical.

Q4: Which analytical methods can I use to detect this compound oxidation?

Several analytical techniques can be employed to detect the oxidation of this compound:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying this compound and its oxidation byproducts.[4][5]

  • UV Spectroscopy: HETEs with conjugated dienes exhibit a characteristic UV absorbance around 235 nm. A change in this absorbance can indicate degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used to analyze for degradation products after derivatization of the sample.

Q5: What are the common products of this compound auto-oxidation?

Auto-oxidation of this compound can lead to a variety of degradation products, including hydroperoxides, ketones, and further oxidized species.[6][7] The initial products of lipid peroxidation are lipid hydroperoxides (LOOH).[2] These can then break down into secondary products like aldehydes.[8]

Q6: How can I minimize oxidation of this compound during my experiments?

To minimize oxidation during experimental use:

  • Equilibrate the vial to room temperature before opening to prevent condensation of water into the sample.

  • Use high-purity solvents that have been purged with an inert gas to remove dissolved oxygen.

  • Minimize the time the standard is exposed to air and light.

  • Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the solvent, though be aware of potential interference with your assay.[9]

  • Prepare working solutions fresh for each experiment from the stock solution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent analytical results Degradation of this compound standard due to auto-oxidation.Verify the integrity of your standard using LC-MS/MS. Prepare fresh working solutions from a new stock vial stored under recommended conditions.
Loss of this compound signal in assay Complete degradation of the standard.Discard the old standard and use a new vial. Review your storage and handling procedures to prevent future degradation.
Appearance of unknown peaks in chromatogram Presence of oxidation byproducts.Use a fresh standard. If byproducts are still observed, consider purifying the standard. Ensure all solvents and reagents are free of oxidizing contaminants.

Experimental Protocols

Protocol for Handling this compound Standards
  • Receiving and Storage: Upon receipt, immediately store the this compound standard at -80°C in its original sealed vial.

  • Preparation of Stock Solution:

    • Before opening, allow the vial to warm to room temperature to prevent moisture condensation.

    • Briefly centrifuge the vial to ensure the contents are at the bottom.

    • Open the vial in an environment with minimal light and air exposure (e.g., under a gentle stream of argon or nitrogen).

    • Dilute the standard to the desired concentration using a high-purity solvent (e.g., ethanol) that has been deoxygenated by bubbling with an inert gas.

  • Aliquoting and Storage of Stock Solution:

    • Dispense the stock solution into smaller, amber glass vials for single-use aliquots.

    • Blanket the headspace of each vial with argon or nitrogen before sealing tightly.

    • Store the aliquots at -80°C.

  • Preparation of Working Solutions:

    • Thaw a single-use aliquot of the stock solution at room temperature.

    • Prepare the final working solution by diluting the stock solution in the appropriate assay buffer or solvent immediately before use.

    • Discard any unused portion of the thawed aliquot and working solution. Do not refreeze.

Quantitative Data Summary

The stability of this compound is highly dependent on storage conditions. The following table provides a general guideline.

Storage Temperature Solvent Atmosphere Estimated Shelf Life
-80°CEthanolInert Gas (Argon/Nitrogen)> 1 year
-20°CEthanolInert Gas (Argon/Nitrogen)Several months
4°CEthanolAirDays to weeks
Room TemperatureEthanolAirHours to days

Visualizations

G Lipid Peroxidation Chain Reaction cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PUFA Polyunsaturated Fatty Acid (LH) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Initiator Initiator (R•) Initiator->PUFA H• abstraction Oxygen Oxygen (O2) Lipid_Radical->Oxygen Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Oxygen->Peroxyl_Radical Another_PUFA Another PUFA (LH) Peroxyl_Radical->Another_PUFA H• abstraction Antioxidant Antioxidant (AH) Peroxyl_Radical->Antioxidant H• donation Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Another_PUFA->Lipid_Hydroperoxide New_Lipid_Radical New Lipid Radical (L•) Another_PUFA->New_Lipid_Radical New_Lipid_Radical->Lipid_Radical Chain Reaction Continues Radical_1 Radical (L• or LOO•) Radical_2 Radical (L• or LOO•) Radical_1->Radical_2 Combination Non_Radical Non-Radical Product Radical_2->Non_Radical Antioxidant->Lipid_Hydroperoxide Stable_Radical Stable Radical (A•) Antioxidant->Stable_Radical

Caption: The three stages of auto-oxidation: initiation, propagation, and termination.

G Workflow for Handling this compound Standards Receive Receive Standard Store_Neg80 Store at -80°C Receive->Store_Neg80 Equilibrate Equilibrate to Room Temp Store_Neg80->Equilibrate Prepare_Stock Prepare Stock Solution (under inert gas) Equilibrate->Prepare_Stock Aliquot Aliquot for Single Use Prepare_Stock->Aliquot Store_Aliquots Store Aliquots at -80°C Aliquot->Store_Aliquots Thaw_Aliquot Thaw Single Aliquot Store_Aliquots->Thaw_Aliquot Prepare_Working Prepare Working Solution Thaw_Aliquot->Prepare_Working Use_Immediately Use Immediately in Assay Prepare_Working->Use_Immediately Discard Discard Unused Solution Use_Immediately->Discard

Caption: Recommended workflow for handling this compound standards to minimize degradation.

G Arachidonic Acid Metabolism Pathways cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway cluster_cyp Cytochrome P450 (CYP) Pathway AA Arachidonic Acid Prostaglandins Prostaglandins AA->Prostaglandins COX Thromboxanes Thromboxanes AA->Thromboxanes COX HETEs_LOX HETEs (e.g., 5-HETE, 12-HETE) AA->HETEs_LOX LOX Leukotrienes Leukotrienes AA->Leukotrienes LOX HETEs_CYP HETEs (e.g., this compound, 20-HETE) AA->HETEs_CYP CYP EETs Epoxyeicosatrienoic Acids (EETs) AA->EETs CYP

Caption: Simplified diagram of arachidonic acid metabolism, highlighting the this compound pathway.

References

Technical Support Center: Troubleshooting 18-HETE Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of 18-hydroxyeicosatetraenoic acid (18-HETE), a critical cytochrome P450 metabolite of arachidonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery of this compound during solid-phase extraction (SPE)?

Low recovery of this compound during SPE can stem from several factors throughout the extraction process. The most common issues include:

  • Improper Sorbent Selection: Using a sorbent with a retention mechanism that is not well-suited for the physicochemical properties of this compound is a primary cause of low recovery.[1] this compound is a relatively nonpolar, acidic lipid, making reversed-phase (e.g., C18) or mixed-mode sorbents suitable choices.

  • Inadequate Cartridge Conditioning and Equilibration: Failure to properly condition the SPE cartridge with an organic solvent (e.g., methanol) and then equilibrate it with an aqueous solution similar to the sample matrix can lead to poor retention of this compound on the sorbent.[1][2]

  • Sample Overload: Exceeding the binding capacity of the SPE sorbent by loading too much sample can cause the analyte to pass through the cartridge without being retained.[3]

  • Suboptimal pH of Sample and Solvents: The pH of the sample and the wash/elution solvents is critical for achieving good recovery of acidic analytes like this compound. The sample should be acidified (e.g., to pH 3.5) to ensure this compound is in its protonated, less polar form, which enhances its retention on reversed-phase sorbents.[4] The elution solvent should be strong enough to disrupt the interaction between this compound and the sorbent.

  • Inappropriate Wash and Elution Solvents: Using a wash solvent that is too strong can prematurely elute this compound from the cartridge. Conversely, an elution solvent that is too weak will result in incomplete recovery.[5]

  • High Flow Rate: Applying the sample, wash, or elution solvents at too high a flow rate can prevent efficient interaction between this compound and the sorbent, leading to reduced retention or incomplete elution.[6]

  • Analyte Instability: this compound, like other lipids, can be susceptible to degradation, especially with prolonged exposure to harsh pH conditions, high temperatures, or light.[7]

Q2: How can I improve my this compound recovery during liquid-liquid extraction (LLE)?

Low recovery in LLE is often related to the partitioning of this compound between the aqueous and organic phases. Here are some tips to improve recovery:

  • Optimize Solvent Choice: The choice of organic solvent is critical. A solvent that is immiscible with the aqueous phase and in which this compound has high solubility should be selected. Ethyl acetate (B1210297) and diethyl ether are commonly used for the extraction of eicosanoids.[8]

  • Adjust pH: Similar to SPE, acidifying the aqueous sample to a pH below the pKa of this compound will protonate the carboxylic acid group, making the molecule more nonpolar and favoring its partitioning into the organic solvent.[9]

  • Prevent Emulsion Formation: Emulsions, which are a common problem in LLE, can trap the analyte and lead to poor recovery.[10] To minimize emulsion formation, use gentle mixing (inverting the tube) instead of vigorous vortexing. If an emulsion does form, it can sometimes be broken by adding salt (salting out), centrifugation, or by adding a small amount of a different organic solvent.[10]

  • Multiple Extractions: Performing two or three extractions with smaller volumes of organic solvent is generally more efficient at recovering the analyte than a single extraction with a large volume.[11]

Q3: What are the best practices for sample collection and storage to ensure this compound stability?

The stability of this compound in biological samples is crucial for accurate quantification. Follow these best practices:

  • Immediate Processing: Process biological samples (e.g., blood, tissue) as quickly as possible after collection to minimize enzymatic and non-enzymatic degradation of this compound.[12]

  • Antioxidants and Inhibitors: For plasma or tissue samples, consider adding an antioxidant like butylated hydroxytoluene (BHT) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent artefactual formation and degradation of eicosanoids.[4]

  • Proper Storage Temperature: Store samples at -80°C for long-term storage to minimize degradation.[7] For short-term storage, 4°C is acceptable, but prolonged storage at this temperature should be avoided.

  • Avoid Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the degradation of lipids.[7] It is recommended to aliquot samples into smaller volumes before freezing.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Symptom Potential Cause Recommended Action
Analyte found in the flow-through (load fraction) Incorrect sorbent choice (e.g., wrong polarity).[1]Select a reversed-phase (e.g., C18) or a suitable mixed-mode sorbent for this compound.
Sample solvent is too strong.[5]Dilute the sample with a weaker solvent before loading.
Incorrect sample pH.[1]Acidify the sample to pH ~3.5 before loading onto a reversed-phase sorbent.[4]
Sorbent bed dried out before sample loading.[1]Re-condition and re-equilibrate the cartridge immediately before loading the sample.
Cartridge overload.[3]Reduce the sample amount or use a cartridge with a higher sorbent capacity.
Analyte found in the wash fraction Wash solvent is too strong.[5]Use a weaker wash solvent (e.g., lower percentage of organic solvent).
Incorrect pH of the wash solvent.Ensure the wash solvent maintains the acidic pH to keep this compound protonated and retained.
Analyte not detected in flow-through, wash, or elution fractions Analyte is strongly retained on the sorbent.[5]Increase the strength of the elution solvent (e.g., higher percentage of organic solvent, add a modifier like ammonium (B1175870) hydroxide).
Insufficient elution volume.[1]Increase the volume of the elution solvent. Consider eluting with multiple smaller volumes.
Analyte degradation on the column.Minimize the time the sample is on the cartridge and consider using milder conditions.
Inconsistent recovery between samples Inconsistent sample loading or elution flow rates.[6]Use a vacuum manifold or automated system for consistent flow rates.
Particulate matter in the sample clogging the cartridge.[1]Centrifuge or filter samples before loading.
Variable matrix effects.[13]Optimize the wash steps to remove interfering substances. Consider using a more selective sorbent.
Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Potential Cause Recommended Action
Low analyte concentration in the organic phase Suboptimal organic solvent.[9]Test different water-immiscible organic solvents where this compound has high solubility (e.g., ethyl acetate, methyl tert-butyl ether).
Incorrect pH of the aqueous phase.[9]Acidify the aqueous sample to a pH below the pKa of this compound.
Incomplete phase separation.[11]Allow sufficient time for layers to separate. Centrifugation can aid in separation.
Emulsion formation at the interface High concentration of lipids or proteins in the sample.[10]Use gentle mixing instead of vigorous shaking. Add salt (brine) to the aqueous phase or centrifuge to break the emulsion.[10]
Poor reproducibility Inconsistent extraction volumes or mixing times.Use calibrated pipettes and standardized mixing procedures.
Analyte degradation.Minimize extraction time and keep samples on ice.

Illustrative Recovery Data

The following table presents typical recovery data for eicosanoids and other lipids from biological matrices using different extraction techniques. Note that these are illustrative values, and actual recoveries for this compound may vary depending on the specific protocol and matrix.

Analyte ClassMatrixExtraction MethodSorbent/SolventTypical Recovery (%)Reference
SteroidsPlasmaSupported Liquid Extraction (SLE)Dichloromethane:Isopropanol>85%[14]
BenzodiazepinesUrineSolid-Phase ExtractionMixed-Mode Cation Exchange76 - 102%[15]
DextromethorphanPlasmaSolid-Phase ExtractionC1887.4%[16]
18-hydroxycortisolUrineSolid-Phase ExtractionNot specified98.0 - 103.7%[17]
Organic AcidsUrineSolid-Phase ExtractionNot specified~84%[18]
Organic AcidsUrineLiquid-Liquid ExtractionNot specified~77%[18]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum

This protocol provides a general procedure for the extraction of this compound from plasma or serum using a C18 reversed-phase SPE cartridge.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 3 mL)

  • Methanol (B129727) (LC-MS grade)

  • Deionized Water

  • Formic Acid or Acetic Acid

  • Ethyl Acetate or Methyl tert-butyl ether (MTBE)

  • Internal Standard (e.g., deuterated this compound)

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma/serum sample on ice.

    • To 500 µL of plasma, add the internal standard.

    • Add 1.5 mL of methanol to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Dilute the supernatant with 4 mL of deionized water and acidify to pH ~3.5 with formic acid.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts.

    • Wash the cartridge with 3 mL of 15% methanol in water to remove polar interferences.

  • Elution:

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute this compound with 2 x 1.5 mL of ethyl acetate or MTBE.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol describes a general LLE procedure for extracting this compound from urine.

Materials:

  • Ethyl Acetate (LC-MS grade)

  • Hydrochloric Acid (HCl)

  • Internal Standard (e.g., deuterated this compound)

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation:

    • To 1 mL of urine in a glass tube, add the internal standard.

    • Acidify the urine to pH ~3.5 by adding 50 µL of 2M HCl.

  • Extraction:

    • Add 3 mL of ethyl acetate to the acidified urine.

    • Gently mix by inverting the tube for 10 minutes. Avoid vigorous vortexing to prevent emulsion formation.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction (steps 2 and 3) with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Arachidonic Acid Metabolism to this compound

Arachidonic_Acid_Pathway cluster_cyp Cytochrome P450 (CYP) Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid CYP_Enzymes CYP4A, CYP4F AA->CYP_Enzymes COX_Enzymes COX-1, COX-2 AA->COX_Enzymes LOX_Enzymes 5-, 12-, 15-LOX AA->LOX_Enzymes HETEs 16-, 17-, 18-, 19-, 20-HETE CYP_Enzymes->HETEs EETs EETs CYP_Enzymes->EETs PGs_TXs Prostaglandins, Thromboxanes COX_Enzymes->PGs_TXs LOX_HETEs 5-, 12-, 15-HETE LOX_Enzymes->LOX_HETEs Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes

Caption: Formation of this compound from arachidonic acid via the Cytochrome P450 pathway.

General Workflow for this compound Extraction and Analysis

Extraction_Workflow Start Biological Sample (Plasma, Urine, Tissue) Pretreatment Sample Pre-treatment (Add IS, Precipitate Proteins/Acidify) Start->Pretreatment Extraction Extraction Pretreatment->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Option 2 Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data Data Processing and Quantification Analysis->Data

Caption: A generalized workflow for the extraction and analysis of this compound.

Troubleshooting Logic for Low SPE Recovery

Troubleshooting_SPE Start Low this compound Recovery CheckFractions Analyze Flow-through, Wash, and Elution Fractions Start->CheckFractions AnalyteLocation Where is the analyte? CheckFractions->AnalyteLocation InFlowthrough In Flow-through/Load AnalyteLocation->InFlowthrough Flow-through InWash In Wash AnalyteLocation->InWash Wash NotEluted Not Eluted AnalyteLocation->NotEluted Retained on Column ActionFlowthrough - Check sorbent type - Check sample pH - Check sample solvent strength - Reduce load volume InFlowthrough->ActionFlowthrough ActionWash - Use weaker wash solvent - Check wash solvent pH InWash->ActionWash ActionNotEluted - Use stronger elution solvent - Increase elution volume - Check for degradation NotEluted->ActionNotEluted

Caption: A decision tree for troubleshooting low recovery in solid-phase extraction.

References

Technical Support Center: 18-HETE Detection by MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of MS/MS parameters for the detection of 18-hydroxyeicosatetraenoic acid (18-HETE). It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Encountering issues during your this compound analysis is common. The following tables outline potential problems, their likely causes, and recommended solutions to get your experiments back on track.

Table 1: LC-MS/MS System and Method Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low this compound Signal 1. Incorrect MRM transitions or collision energy.2. Ion source contamination.3. Inefficient electrospray ionization (ESI).4. Sample degradation.1. Verify and optimize MRM transitions and collision energies using an this compound standard. Start with the parameters in Table 3.2. Clean the ion source components (e.g., capillary, skimmer).3. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase pH is appropriate for negative ion mode (typically acidic).4. Keep samples at low temperatures (4°C in the autosampler) and analyze them promptly after preparation.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase composition or pH.3. Sample solvent incompatible with the mobile phase.1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the mobile phase is properly prepared and filtered. Adjust the pH if needed.3. Reconstitute the final sample extract in a solvent similar in composition to the initial mobile phase.
Retention Time Shifts 1. Changes in mobile phase composition.2. Fluctuation in column temperature.3. Column aging.1. Prepare fresh mobile phase and ensure consistent mixing.2. Use a column oven to maintain a stable temperature.3. Equilibrate the column sufficiently before each run. If shifts persist, consider replacing the column.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. Electronic noise.1. Use high-purity solvents and additives. Flush the LC system thoroughly.2. Improve sample cleanup procedures (e.g., optimize SPE).3. Check for proper grounding and electrical connections of the mass spectrometer.
Inconsistent Results Between Injections 1. Autosampler injection volume variability.2. Sample carryover.3. Inconsistent sample preparation.1. Check the autosampler for air bubbles and ensure proper calibration.2. Implement a needle wash step with a strong solvent between injections.3. Ensure consistent and precise execution of the sample preparation protocol.

Table 2: Sample Preparation Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery of this compound 1. Inefficient solid-phase extraction (SPE).2. Analyte degradation during sample processing.3. Improper pH during extraction.1. Ensure the SPE cartridge is properly conditioned and not overloaded. Test different SPE sorbents.2. Minimize sample processing time and keep samples on ice.3. Adjust the sample pH to be acidic before SPE to ensure this compound is in its protonated form.
High Matrix Effects (Ion Suppression or Enhancement) 1. Co-elution of interfering compounds from the sample matrix.2. Insufficient sample cleanup.1. Modify the LC gradient to better separate this compound from interfering compounds.2. Enhance the sample preparation method, for example, by adding a wash step to the SPE protocol.3. Use a deuterated internal standard to compensate for matrix effects.
Sample Contamination 1. Contaminants from collection tubes, solvents, or labware.2. Cross-contamination between samples.1. Use high-quality, clean labware and LC-MS grade solvents.2. Be meticulous during sample handling to prevent cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What are the typical MS/MS parameters for this compound detection?

A1: For this compound, the deprotonated molecule [M-H]⁻ is the precursor ion in negative electrospray ionization mode. The following table provides a starting point for optimizing your MS/MS parameters.

Table 3: Recommended Starting MS/MS Parameters for this compound

ParameterRecommended Value
Ionization ModeNegative Electrospray Ionization (ESI-)
Precursor Ion (Q1)m/z 319.2
Product Ion (Q3) - QuantifierTo be determined empirically, likely fragments include those from cleavage near the carboxylic acid and hydroxyl groups (e.g., m/z 115, 167, 219)
Product Ion (Q3) - QualifierTo be determined empirically, select a second, abundant fragment ion
Collision Energy (CE)Optimize for each transition, typically in the range of -15 to -30 eV
Dwell Time~50-100 ms

Note: The optimal product ions and collision energies should be determined by infusing a pure this compound standard into the mass spectrometer.

Q2: How can I minimize sample degradation during preparation and analysis?

A2: Eicosanoids like this compound are susceptible to degradation. To minimize this, follow these guidelines:

  • Perform all sample preparation steps on ice.

  • Use antioxidants, such as butylated hydroxytoluene (BHT), in your extraction solvent.

  • Store samples at -80°C for long-term storage.

  • Keep samples in the autosampler at a low temperature (e.g., 4°C).

  • Analyze samples as quickly as possible after preparation.

Q3: What type of internal standard should I use for this compound quantification?

A3: A stable isotope-labeled internal standard, such as this compound-d8, is highly recommended. This type of internal standard has a similar chemical structure and chromatographic behavior to the analyte, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response.

Q4: What are the key considerations for the liquid chromatography separation of this compound?

A4: A reverse-phase C18 column is commonly used for the separation of eicosanoids.[1] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve good separation from other isomers and matrix components.

Experimental Protocols

Detailed Methodology for this compound Analysis

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Acidification: Acidify the aqueous sample (e.g., plasma, cell culture media) to a pH of ~3.5 with a dilute acid (e.g., 1 M HCl or acetic acid).

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., this compound-d8) to each sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of water.[1]

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other lipids with 2 mL of methanol or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Use the parameters from Table 3 as a starting point and operate in Multiple Reaction Monitoring (MRM) mode.

Visualizations

Signaling Pathways and Workflows

Arachidonic_Acid_Cascade Biosynthesis of this compound from Arachidonic Acid Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 Stimuli Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid CYP450 Cytochrome P450 (CYP) Enzymes Arachidonic_Acid->CYP450 LOX Lipoxygenase (LOX) Enzymes Arachidonic_Acid->LOX COX Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX HETEs Hydroxyeicosatetraenoic Acids (HETEs) CYP450->HETEs EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs LOX->HETEs Leukotrienes Leukotrienes LOX->Leukotrienes HETE_18 This compound HETEs->HETE_18 Prostaglandins Prostaglandins COX->Prostaglandins

Caption: Biosynthesis of this compound from Arachidonic Acid.

Experimental_Workflow Experimental Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Internal_Standard 2. Add Internal Standard (this compound-d8) Sample_Collection->Internal_Standard SPE 3. Solid-Phase Extraction (SPE) Internal_Standard->SPE Evaporation 4. Evaporation & Reconstitution SPE->Evaporation LC_Separation 5. LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration 7. Peak Integration MS_Detection->Peak_Integration Quantification 8. Quantification (Calibration Curve) Peak_Integration->Quantification

Caption: Experimental Workflow for this compound Detection.

References

Best practices for handling and storing 18-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18-hydroxyeicosatetraenoic acid (18-HETE). This resource is designed for researchers, scientists, and drug development professionals, providing essential information for the effective handling, storage, and application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, solid this compound should be kept at -20°C, where it can remain stable for over two years.[1] If purchased in a solvent, it should be stored at -80°C.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in an organic solvent such as ethanol (B145695), DMSO, or DMF. These solutions are best stored at -80°C and are typically stable for over a year.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]

Q3: What is the solubility of this compound in aqueous buffers?

A3: this compound has limited solubility in aqueous buffers like PBS (pH 7.2).[1] To prepare an aqueous solution, it is advisable to first evaporate the organic solvent from an aliquot of the stock solution under a gentle stream of nitrogen. The resulting neat oil can then be dissolved in the desired aqueous buffer. Sonication can aid in dissolution.[2] For enhanced aqueous solubility, 0.1 M Na2CO3 can be used.[1] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.

Q4: Can I store this compound at 4°C?

A4: For short-term storage, this compound samples can be kept at 4°C for over a week.[2] However, for long-term stability, -20°C for the solid form and -80°C for stock solutions are the recommended temperatures.

Quantitative Data Summary

ParameterConditionDuration/ConcentrationReference
Long-Term Storage (Solid) -20°C≥ 2-3 years[1][2]
Long-Term Storage (in Solvent) -80°C≥ 1 year[2]
Short-Term Storage 4°C> 1 week[2]
Solubility in PBS (pH 7.2) Room Temperature< 1 mg/mL[1][2]
Solubility in 0.1 M Na2CO3 Room Temperature~1-2 mg/mL[1][2]
Solubility in Organic Solvents Room TemperatureMiscible in Ethanol, DMSO, DMF[1][2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in aqueous buffer Low aqueous solubility.Evaporate the organic solvent completely before adding the aqueous buffer. Use sonication to aid dissolution. For cell culture experiments, ensure the final concentration of the organic solvent (e.g., DMSO) is low and non-toxic to the cells. Consider using a carrier protein like BSA.
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh aqueous solutions for each experiment. Protect from light and oxygen as much as possible.
Low or no biological activity Incorrect isomer or degraded compound.Ensure you are using the correct stereoisomer (e.g., 18(R)-HETE for vasodilation studies). Verify the integrity of your this compound stock by an appropriate analytical method if degradation is suspected.
Cell toxicity in in vitro assays High concentration of the organic solvent used for the stock solution.Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is minimal and below the toxic threshold for your specific cell line. A solvent control group should always be included in the experimental design.

Experimental Protocols

Preparation of this compound Working Solution for Cell-Based Assays
  • Thaw Stock Solution : Thaw a single-use aliquot of your this compound stock solution (e.g., in ethanol or DMSO) at room temperature.

  • Dilution : Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent is not toxic to the cells (typically <0.1% for DMSO).

  • Vortexing : Gently vortex the diluted solution to ensure homogeneity.

  • Application : Add the final working solution to your cell cultures. Include a vehicle control (medium with the same final concentration of the organic solvent) in your experiment.

Vascular Reactivity Assay Using Wire Myography
  • Tissue Preparation : Isolate a blood vessel segment (e.g., mesenteric artery) and mount it on a wire myograph in a chamber filled with physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration : Allow the vessel to equilibrate under optimal passive tension.

  • Viability Check : Contract the vessel with a high potassium solution to check for viability.

  • Pre-constriction : If studying vasodilation, pre-constrict the vessel with a vasoconstrictor like phenylephrine.

  • This compound Application : Add cumulative concentrations of this compound (prepared as described above) to the chamber and record the changes in vessel tension.

  • Data Analysis : Express the response as a percentage of the pre-constriction and plot a concentration-response curve.

Signaling Pathways and Experimental Workflows

G Proposed Signaling Pathway for 18(R)-HETE-Induced Vasodilation 18R_HETE 18(R)-HETE GPCR Putative G-Protein Coupled Receptor 18R_HETE->GPCR Binds K_Channel Potassium Channel (e.g., BKCa) GPCR->K_Channel Activates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Ca_Channels Voltage-Gated Calcium Channels Hyperpolarization->Ca_Channels Inhibits Ca_Influx Decreased Calcium Influx Ca_Channels->Ca_Influx Results in Vasodilation Vasodilation Ca_Influx->Vasodilation Promotes G Experimental Workflow for LC-MS/MS Quantification of this compound Sample Biological Sample (Plasma, Tissue Homogenate) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction 1. Sample Prep Derivatization Derivatization (Optional) Extraction->Derivatization 2. Increase Sensitivity LC_Separation Liquid Chromatography (Reverse Phase C18) Derivatization->LC_Separation 3. Injection MS_Detection Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Detection 4. Ionization & Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis 5. Quantification

References

Normalization strategies for urinary 18-HETE measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urinary 18-hydroxyeicosatetraenoic acid (18-HETE) measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured in urine?

A1: 18-hydroxyeicosatetraenoic acid (this compound) is a metabolite of arachidonic acid, produced via the cytochrome P450 (CYP) pathway. It is involved in various physiological and pathological processes, including the regulation of vascular tone and inflammation. Urinary measurement of this compound provides a non-invasive method to assess its systemic production and can serve as a biomarker in various disease states.

Q2: What are the common methods for measuring urinary this compound?

A2: The two most common analytical methods for quantifying urinary this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally considered the gold standard due to its higher specificity and sensitivity.

Q3: Why is normalization of urinary this compound measurements necessary?

A3: Urine concentration can vary significantly depending on an individual's hydration status, diet, and physical activity.[1] Normalization is crucial to adjust for these variations in urine dilution, allowing for more accurate comparison of this compound levels between samples and individuals.

Q4: Which normalization strategy is best for urinary this compound?

A4: There is no single "best" method for all studies, and the choice depends on the specific research question and population. The most common methods are creatinine (B1669602) normalization, specific gravity normalization, and using a 24-hour urine collection. While creatinine is widely used, its excretion can be influenced by factors like muscle mass, age, and diet.[1][2] Specific gravity is a simpler and often suitable alternative.[3] For the most accurate measure of total excretion over a day, a 24-hour urine collection is the gold standard.

Normalization Strategies for Urinary this compound

The concentration of urinary biomarkers is influenced by the hydration status of the individual. Therefore, it is essential to normalize the measurements to account for variations in urine output. Below is a comparison of common normalization strategies.

Normalization StrategyPrincipleAdvantagesDisadvantages
Creatinine Normalization Expressing the analyte concentration as a ratio to the creatinine concentration (e.g., ng of this compound / mg of creatinine).Widely used and accepted.[4] Corrects for urine dilution in spot urine samples.Creatinine excretion can be affected by muscle mass, age, sex, diet, and renal function, potentially introducing bias.[1][2]
Specific Gravity (SG) Normalization Adjusting the analyte concentration based on the specific gravity of the urine, which reflects the total solute concentration.Simple, rapid, and inexpensive measurement. Less influenced by muscle mass than creatinine.[3] Can be a useful alternative when creatinine levels are highly variable.[5]Can be affected by high concentrations of glucose or protein in the urine.
24-Hour Urine Collection Collecting all urine produced over a 24-hour period to measure the total daily excretion of the analyte.Considered the "gold standard" as it provides a measure of total daily output, avoiding issues with diurnal variation and spot sample dilution.Cumbersome for patients, leading to potential collection errors (incomplete or improper timing).[3]
Probabilistic Quotient Normalization (PQN) A statistical method that normalizes based on the median of the distribution of metabolite concentrations across all samples.Can be more effective than creatinine or specific gravity in some metabolomics studies.[6]Requires a large number of samples and complex statistical analysis.

Experimental Protocols

Experimental Workflow: Urinary this compound Analysis

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing spot_urine Spot Urine Sample centrifugation Centrifugation spot_urine->centrifugation twenty_four_hour_urine 24-Hour Urine Collection twenty_four_hour_urine->centrifugation spe Solid Phase Extraction (SPE) centrifugation->spe elisa ELISA spe->elisa lcmsms LC-MS/MS spe->lcmsms derivatization Derivatization (Optional for GC-MS) normalization Normalization (Creatinine, SG, etc.) elisa->normalization lcmsms->normalization statistical_analysis Statistical Analysis normalization->statistical_analysis

Workflow for urinary this compound analysis.

Detailed Methodology: LC-MS/MS for Urinary this compound

This protocol is a representative method for the quantification of this compound in human urine using solid-phase extraction (SPE) followed by LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet any sediment.

  • Internal Standard Spiking: To 1 mL of the urine supernatant, add an appropriate internal standard (e.g., a deuterated this compound standard) to account for extraction variability and matrix effects.

  • Acidification: Adjust the pH of the urine sample to ~3.5 with formic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol (B129727) followed by 3 mL of water.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar interferences.

  • Elution: Elute the this compound and internal standard from the cartridge with 3 mL of methanol or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a set time to separate this compound from other eicosanoids and matrix components.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.

3. Data Analysis

  • Generate a standard curve using known concentrations of this compound.

  • Quantify the amount of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

  • Normalize the obtained this compound concentration using one of the methods described in the "Normalization Strategies" table.

Detailed Methodology: ELISA for Urinary this compound

This protocol is a general guide for a competitive ELISA for this compound. Always refer to the specific manufacturer's instructions for the kit being used.

1. Reagent and Sample Preparation

  • Bring all reagents and samples to room temperature before use.

  • Prepare wash buffer, standards, and any other reagents as per the kit manual.

  • Dilute urine samples as recommended by the manufacturer to minimize matrix effects.

2. Assay Procedure

  • Add standards, controls, and diluted urine samples to the appropriate wells of the microplate pre-coated with an antibody specific for this compound.

  • Add the this compound-enzyme conjugate to each well.

  • Incubate the plate for the time and temperature specified in the kit protocol (e.g., 1-2 hours at room temperature). During this incubation, the free this compound in the sample and the this compound-enzyme conjugate compete for binding to the antibody.

  • Wash the plate several times with the wash buffer to remove unbound reagents.

  • Add the substrate solution to each well. The enzyme on the bound conjugate will catalyze a color change. The intensity of the color is inversely proportional to the amount of this compound in the sample.

  • Incubate the plate for a specified time in the dark to allow for color development.

  • Stop the reaction by adding a stop solution.

  • Read the absorbance of each well at the recommended wavelength using a microplate reader.

3. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the result by the dilution factor used for the urine samples.

  • Normalize the final concentration as required.

Troubleshooting Guides

LC-MS/MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or No Signal 1. Inefficient extraction of this compound.Optimize SPE protocol (e.g., check pH, solvent volumes).
2. Ion suppression from urine matrix components.[7][8]Improve sample cleanup; adjust chromatography to separate this compound from interfering compounds; use a stable isotope-labeled internal standard.[7]
3. Degradation of this compound.Keep samples on ice or at 4°C during preparation; avoid prolonged exposure to light and air.
High Background Noise 1. Contamination of the LC-MS system.Flush the system with appropriate solvents; run blank injections.
2. Impure solvents or reagents.Use high-purity, MS-grade solvents and reagents.
Poor Peak Shape 1. Column degradation or contamination.Replace or flush the column.
2. Inappropriate mobile phase composition.Optimize mobile phase pH and organic solvent percentage.
3. Sample overload.Dilute the sample or inject a smaller volume.
Retention Time Shift 1. Changes in mobile phase composition or flow rate.Prepare fresh mobile phase; check for leaks in the LC system.
2. Column temperature fluctuations.Ensure the column oven is at a stable temperature.
3. Column aging.Replace the column.
ELISA Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal 1. Reagents not added or added in the wrong order.Carefully follow the kit protocol.
2. Insufficient incubation times or incorrect temperature.Adhere to the recommended incubation parameters.
3. Degraded reagents.Check expiration dates and storage conditions of the kit components.
High Background 1. Insufficient washing.Increase the number of wash steps and ensure complete aspiration of wash buffer.
2. Cross-contamination between wells.Use fresh pipette tips for each sample and reagent; be careful not to splash.
3. Non-specific binding.Ensure proper blocking as per the protocol.
Poor Standard Curve 1. Inaccurate standard dilutions.Carefully prepare fresh standards; use calibrated pipettes.[5]
2. Degraded standard.Use a fresh vial of standard and store it as recommended.[6]
3. Pipetting errors.Be consistent with pipetting technique.[5]
High Variability between Replicates 1. Inconsistent pipetting.Ensure accurate and consistent pipetting volumes.
2. Incomplete mixing of reagents.Gently mix reagents before use.
3. Bubbles in wells.Ensure there are no air bubbles in the wells before reading the plate.
Sample Values Out of Range 1. Sample concentration is too high or too low.Re-run the assay with a different sample dilution.
2. Matrix interference.[9]Dilute the sample further to minimize matrix effects.

Signaling Pathways

This compound Biosynthesis and Potential Signaling

This compound is synthesized from arachidonic acid by cytochrome P450 (CYP) enzymes. While the specific receptor for this compound is not definitively established, related HETEs are known to exert their effects through G-protein coupled receptors (GPCRs) and by activating peroxisome proliferator-activated receptors (PPARs).[8][10]

hete_signaling cluster_synthesis Biosynthesis cluster_signaling Potential Signaling Pathways AA Arachidonic Acid CYP450 Cytochrome P450 Enzymes AA->CYP450 Metabolism HETE_18 This compound CYP450->HETE_18 GPCR G-Protein Coupled Receptor (GPCR) HETE_18->GPCR Binds to PPAR Peroxisome Proliferator-Activated Receptor (PPAR) HETE_18->PPAR Activates Downstream Downstream Signaling Cascades (e.g., MAPK, NF-κB) GPCR->Downstream Gene_Expression Modulation of Gene Expression PPAR->Gene_Expression Cellular_Response Cellular Responses (e.g., Inflammation, Vasoconstriction) Downstream->Cellular_Response Gene_Expression->Cellular_Response

Biosynthesis and potential signaling pathways of this compound.

References

Validation & Comparative

A Comparative Analysis of the Vasodilatory Effects of 18-HETE and 20-HETE

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a group of arachidonic acid metabolites produced by cytochrome P450 (CYP) enzymes that play critical roles in regulating vascular tone and function. Among these, 18-hydroxyeicosatetraenoic acid (18-HETE) and 20-hydroxyeicosatetraenoic acid (20-HETE) have emerged as significant modulators of vascular diameter, often exhibiting contrasting effects. This guide provides a detailed comparison of the vasodilatory properties of this compound and 20-HETE, summarizing key experimental findings, outlining methodological approaches, and illustrating their distinct signaling pathways.

Opposing Vascular Effects: A Tale of Two HETEs

While both are products of CYP-mediated arachidonic acid metabolism, this compound and 20-HETE display divergent effects on vascular smooth muscle. Evidence suggests that 18(R)-HETE, a specific stereoisomer of this compound, acts as a vasodilator. In contrast, 20-HETE is predominantly a potent vasoconstrictor in most vascular beds, with the notable exception of the pulmonary circulation where it induces vasodilation.

The differential actions of these two closely related molecules highlight the complexity of lipid signaling in the vasculature and underscore the importance of understanding their specific mechanisms for therapeutic targeting.

Quantitative Comparison of Vasoactive Effects

Direct quantitative comparisons of the vasodilatory potency of this compound and 20-HETE are limited in the literature. However, available data on their individual effects allows for a qualitative and context-dependent comparison.

EicosanoidPrimary Vascular EffectNotable ExceptionMechanism Summary
18(R)-HETE VasodilationNot widely reportedCyclooxygenase-dependent, likely involving prostanoid receptor activation and increased cAMP.
20-HETE VasoconstrictionVasodilation in pulmonary arteriesInhibition of K+ channels, activation of PKC, and interaction with the renin-angiotensin system (vasoconstriction); NO and prostacyclin-mediated (vasodilation).

Table 1: Summary of the primary vascular effects of 18(R)-HETE and 20-HETE.

Signaling Pathways: Distinct Mechanisms of Action

The opposing effects of this compound and 20-HETE on vascular tone stem from their engagement of different signaling cascades within endothelial and vascular smooth muscle cells.

18(R)-HETE-Induced Vasodilation: A Prostanoid-Mediated Pathway

Experimental evidence indicates that the vasodilatory effect of 18(R)-HETE is dependent on the activity of cyclooxygenase (COX) enzymes. This suggests that 18(R)-HETE stimulates the production of vasodilatory prostanoids, such as prostacyclin (PGI2), which then act on vascular smooth muscle cells to induce relaxation. A similar compound, 19(S)-HETE, has been shown to cause vasodilation by directly activating the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This provides a strong model for the likely signaling pathway of 18(R)-HETE.

18-HETE_Vasodilation_Pathway cluster_VSMC Vascular Smooth Muscle Cell AA Arachidonic Acid CYP450 CYP450 Enzyme AA->CYP450 HETE_18 18(R)-HETE CYP450->HETE_18 COX Cyclooxygenase (COX) HETE_18->COX Stimulates Prostanoids Vasodilatory Prostanoids (e.g., PGI2) COX->Prostanoids IP_Receptor Prostacyclin (IP) Receptor Prostanoids->IP_Receptor AC Adenylyl Cyclase IP_Receptor->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Relaxation Vasodilation PKA->Relaxation VSMC Vascular Smooth Muscle Cell

Figure 1: Proposed signaling pathway for 18(R)-HETE-induced vasodilation.
20-HETE-Induced Vasoconstriction: A Multi-faceted Mechanism

In most blood vessels, 20-HETE is a potent vasoconstrictor. Its mechanism of action involves the direct modulation of ion channels and signaling pathways in vascular smooth muscle cells. Key steps include the inhibition of large-conductance calcium-activated potassium (BKCa) channels, which leads to membrane depolarization, influx of calcium through L-type calcium channels, and subsequent muscle contraction. Furthermore, 20-HETE activates protein kinase C (PKC) and interacts with the renin-angiotensin system to potentiate its vasoconstrictor effects.

A Comparative Guide to the Differential Signaling Pathways of 18-HETE and 18-HEPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-hydroxyeicosatetraenoic acid (18-HETE) and 18-hydroxyeicosapentaenoic acid (18-HEPE) are both metabolites of essential fatty acids, arachidonic acid (AA) and eicosapentaenoic acid (EPA), respectively. While structurally similar, these two lipid mediators exhibit distinct biological activities, primarily due to their engagement with different signaling pathways. This guide provides a comprehensive comparison of the signaling mechanisms of this compound and 18-HEPE, supported by experimental data and detailed protocols to facilitate further research and drug development in areas such as inflammation, cardiovascular disease, and cancer.

Comparative Overview of Signaling Pathways

The differential effects of this compound and 18-HEPE are rooted in their distinct molecular targets and the downstream cascades they initiate. 18-HEPE primarily acts as a precursor to the specialized pro-resolving mediator (SPM) Resolvin E1 (RvE1), which engages with specific G protein-coupled receptors (GPCRs) to orchestrate anti-inflammatory and pro-resolving responses. In contrast, the signaling pathway of this compound is less defined, with evidence suggesting it may act through a different set of receptors, potentially antagonizing pro-inflammatory and vasoconstrictive signals.

Data Presentation: Quantitative Comparison of this compound and 18-HEPE/RvE1
ParameterThis compound18-HEPE / Resolvin E1 (RvE1)References
Primary Receptor(s) GPR31 (putative, based on 12(S)-HETE)ChemR23 (CMKLR1), BLT1[1][2]
Receptor Type G protein-coupled receptor (GPCR)G protein-coupled receptors (GPCRs)[1][2]
Receptor Binding Affinity (Kd) Not yet determined for this compoundChemR23: ~11.3 nM (for RvE1)BLT1: ~45-48.3 nM (for RvE1)[3]
G-protein Coupling Gαi/o (inferred from 12(S)-HETE)ChemR23: GαiBLT1: Gαi/o, Gαq[4][5]
Key Downstream Signaling Molecules pERK1/2, NF-κB, Intracellular Ca2+ mobilization (inferred from 12(S)-HETE)pERK1/2, pAkt, Inhibition of NF-κB[6][7]
Primary Cellular Responses Vasodilation, Inhibition of 20-HETE-induced vasoconstrictionAnti-inflammatory, Pro-resolving, Inhibition of neutrophil chemotaxis, Inhibition of pro-inflammatory cytokine production[8][9]
Functional Potency Not yet determinedInhibition of IL-6 production (by 18-HEPE): Effective at 10 nM[10]

Signaling Pathway Diagrams

18-HEPE and Resolvin E1 Signaling Pathway

Caption: Signaling pathway of 18-HEPE and its metabolite Resolvin E1 (RvE1).

Putative Signaling Pathway of this compound

Caption: Putative signaling pathway of this compound, inferred from 12(S)-HETE.

Detailed Methodologies for Key Experiments

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand (e.g., this compound or RvE1) to its receptor.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with GPR31 or ChemR23).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[11]

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-50 µg protein per well).

    • Add a fixed concentration of a radiolabeled ligand known to bind the receptor (e.g., [3H]-12(S)-HETE for GPR31, or a custom synthesized radiolabeled RvE1 for ChemR23/BLT1).

    • Add increasing concentrations of the unlabeled competitor ligand (this compound or RvE1).

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

  • Separation and Detection:

    • Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C filters presoaked in polyethyleneimine).[11]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) for the competitor ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Western Blot for ERK Phosphorylation

This assay is used to detect the activation of the MAP kinase signaling pathway.

Protocol:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., CHO cells transfected with the receptor of interest) in multi-well plates.

    • Starve the cells in serum-free media for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with different concentrations of this compound or RvE1 for a specific time (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[13]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane thoroughly.

  • Detection and Analysis:

    • Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

    • Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.[4]

In Vitro Vascular Reactivity Assay

This assay is used to assess the vasodilatory or vasoconstrictive effects of a compound on isolated blood vessels.

Protocol:

  • Vessel Preparation:

    • Isolate a segment of a blood vessel (e.g., a small mesenteric artery) from a laboratory animal.

    • Mount the vessel segment in a wire or pressure myograph chamber filled with physiological salt solution (PSS) aerated with 95% O2 and 5% CO2 and maintained at 37°C.[10]

  • Equilibration and Viability Check:

    • Allow the vessel to equilibrate under a set tension or pressure.

    • Perform a "wake-up" protocol by repeatedly contracting the vessel with a vasoconstrictor (e.g., phenylephrine (B352888) or a high potassium solution) followed by washout to ensure its viability and responsiveness.[6]

  • Experimental Procedure:

    • Pre-constrict the vessel with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or U46619, a thromboxane (B8750289) A2 analog).

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound (e.g., this compound) to the bath.

    • Record the changes in vessel tension or diameter.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction.

    • Plot the percentage of relaxation against the log concentration of the test compound to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.

Conclusion

This compound and 18-HEPE, despite their structural similarities, initiate distinct signaling cascades with divergent physiological outcomes. 18-HEPE, through its conversion to the pro-resolving mediator RvE1, activates a well-defined anti-inflammatory pathway via the GPCRs ChemR23 and BLT1. This pathway holds significant therapeutic potential for inflammatory diseases. The signaling of this compound is less understood but appears to involve a different set of receptors, potentially GPR31, and may play a role in regulating vascular tone by opposing the actions of vasoconstrictors like 20-HETE. Further research is warranted to fully elucidate the this compound signaling pathway and its physiological and pathophysiological roles. The experimental protocols provided in this guide offer a starting point for researchers to further investigate and compare the nuanced signaling of these two important lipid mediators.

References

Differential Biological Activity of 18(R)-HETE and 18(S)-HETE in Renal Arteries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the two stereoisomers of 18-hydroxyeicosatetraenoic acid (18-HETE), 18(R)-HETE and 18(S)-HETE, with a specific focus on their effects on renal arteries. The distinct pharmacological profiles of these enantiomers highlight the critical importance of stereochemistry in the development of therapeutic agents targeting the cytochrome P450 (CYP) pathway of arachidonic acid metabolism.

Data Presentation: Quantitative Comparison of Vasomotor Effects

The vascular effects of 18(R)-HETE and 18(S)-HETE on renal arteries exhibit remarkable stereoselectivity. Experimental evidence from studies on isolated perfused rabbit kidneys demonstrates that only the (R)-enantiomer possesses significant biological activity, acting as a vasodilator.

CompoundBiological Activity in Renal ArteriesPotency/EfficacyMechanism of Action (Putative)
18(R)-HETE Vasodilation Dose-dependentCyclooxygenase (COX) pathway-dependent
18(S)-HETE Inactive No effect on renal artery perfusion pressureLikely lacks affinity for the relevant receptors or enzymes

Experimental Protocols

The following is a detailed methodology for a key experimental model used to assess the biological activity of this compound enantiomers in renal arteries.

Isolated Perfused Rabbit Kidney Model

This ex vivo technique allows for the direct assessment of vasoactive substances on the renal vasculature, independent of systemic physiological variables.

1. Animal Preparation and Kidney Isolation:

  • Male New Zealand White rabbits are anesthetized.

  • The abdominal aorta and vena cava are cannulated, and the left kidney is isolated.

  • The renal artery is cannulated for perfusion, and the renal vein for collecting the effluent.

2. Perfusion System Setup:

  • The isolated kidney is placed in a temperature-controlled chamber (37°C).

  • The renal artery is perfused with a modified Krebs-Henseleit solution containing physiological concentrations of electrolytes, glucose, and bovine serum albumin. The perfusate is continuously gassed with 95% O2 / 5% CO2 to maintain physiological pH and oxygenation.

  • A peristaltic pump is used to maintain a constant flow rate.

3. Experimental Procedure for Assessing Vasoactivity:

  • The kidney is allowed to equilibrate for a stabilization period, during which a stable perfusion pressure is established.

  • To induce a pre-constricted state, a vasoconstrictor agent such as phenylephrine (B352888) is added to the perfusate to achieve a stable, elevated perfusion pressure.

  • Dose-response curves are generated by administering increasing concentrations of the test compounds (18(R)-HETE and 18(S)-HETE) into the renal artery.

  • Changes in perfusion pressure are continuously monitored and recorded. A decrease in perfusion pressure indicates vasodilation, while an increase indicates vasoconstriction.

  • To investigate the mechanism of action, experiments can be repeated in the presence of specific inhibitors (e.g., indomethacin (B1671933) for cyclooxygenase).

Mandatory Visualizations

Signaling Pathways

The differential effects of 18(R)-HETE and 18(S)-HETE on renal artery tone can be attributed to their distinct interactions with intracellular signaling cascades.

cluster_R 18(R)-HETE Signaling Pathway cluster_S 18(S)-HETE Signaling Pathway 18(R)-HETE_R 18(R)-HETE COX_R Cyclooxygenase (COX) 18(R)-HETE_R->COX_R Activates Vasodilatory_Prostanoids_R Vasodilatory Prostanoids (e.g., PGI₂, PGE₂) COX_R->Vasodilatory_Prostanoids_R Produces VSMC_Relaxation_R Vascular Smooth Muscle Relaxation Vasodilatory_Prostanoids_R->VSMC_Relaxation_R Induces Vasodilation_R Vasodilation VSMC_Relaxation_R->Vasodilation_R 18(S)-HETE_S 18(S)-HETE No_Interaction_S No Significant Interaction with Receptors/Enzymes 18(S)-HETE_S->No_Interaction_S No_Effect_S No Effect on Vascular Tone No_Interaction_S->No_Effect_S

Caption: Signaling pathways of 18(R)-HETE and 18(S)-HETE in renal arteries.

Experimental Workflow

The following diagram illustrates the key steps in the isolated perfused kidney experiment to evaluate the vasoactive effects of this compound enantiomers.

Start Start Kidney_Isolation Isolate Rabbit Kidney and Cannulate Renal Artery Start->Kidney_Isolation Perfusion_Setup Mount Kidney in Perfusion System (37°C) Kidney_Isolation->Perfusion_Setup Equilibration Equilibrate with Krebs-Henseleit Solution Perfusion_Setup->Equilibration Pre-constriction Induce Vascular Tone (e.g., with Phenylephrine) Equilibration->Pre-constriction Dose_Response Administer Increasing Doses of 18(R)-HETE or 18(S)-HETE Pre-constriction->Dose_Response Record_Pressure Continuously Record Perfusion Pressure Dose_Response->Record_Pressure Data_Analysis Analyze Dose-Response Relationship Record_Pressure->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing renal artery reactivity.

A Comparative Guide to 20-HETE and 18-HETE Antagonists in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy, mechanisms of action, and therapeutic potential of antagonists targeting two key cytochrome P450 (CYP450) metabolites of arachidonic acid: 20-hydroxyeicosatetraenoic acid (20-HETE) and 18-hydroxyeicosatetraenoic acid (18-HETE). While the development of 20-HETE antagonists is a mature field with a substantial body of experimental data, research into specific this compound antagonists is comparatively nascent. This guide reflects the current state of scientific literature, offering a comprehensive overview of 20-HETE modulation and exploring the known biological functions of this compound, including its intriguing role as a potential endogenous antagonist of 20-HETE's vascular effects.

Section 1: 20-HETE - The Pro-Hypertensive and Pro-Inflammatory Target

20-HETE is a potent vasoconstrictor and a significant mediator in various pathophysiological processes, including hypertension, stroke, and cancer.[1][2][3][4] It is synthesized primarily by CYP4A and CYP4F enzyme families and exerts its effects through complex signaling pathways.[5][6]

20-HETE Signaling Pathway

Upon synthesis, 20-HETE acts on vascular smooth muscle cells (VSMCs) and endothelial cells. A key mechanism involves its binding to the G-protein coupled receptor GPR75.[6][7][8][9] In VSMCs, this activation leads to the inhibition of the large-conductance calcium-activated potassium (BKCa) channels.[2][6] This blockage causes membrane depolarization, leading to an influx of Ca2+ through L-type calcium channels, resulting in vasoconstriction.[6] Furthermore, 20-HETE activates Rho-kinase, which increases the calcium sensitivity of the contractile apparatus.[6]

In endothelial cells, 20-HETE can uncouple endothelial nitric oxide synthase (eNOS), reducing the bioavailability of the vasodilator nitric oxide (NO) and increasing the production of superoxide, which promotes oxidative stress and endothelial dysfunction.[9][10]

20-HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling (Vascular Smooth Muscle) AA Arachidonic Acid CYP4A_4F CYP4A / CYP4F Enzymes AA->CYP4A_4F Metabolism HETE_20 20-HETE CYP4A_4F->HETE_20 GPR75 GPR75 Receptor HETE_20->GPR75 Binds BKCa BKCa Channel (Open) GPR75->BKCa Inhibits RhoK Rho-kinase Activation GPR75->RhoK Activates BKCa_inhibited BKCa Channel (Inhibited) BKCa->BKCa_inhibited Depolarization Membrane Depolarization BKCa_inhibited->Depolarization Ca_Channel L-type Ca²⁺ Channel Ca_influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_influx Depolarization->Ca_Channel Activates Contraction Vasoconstriction Ca_influx->Contraction RhoK->Contraction

Caption: Simplified 20-HETE signaling pathway in vascular smooth muscle cells.
Efficacy of 20-HETE Synthesis Inhibitors and Antagonists

A variety of pharmacological tools have been developed to block the 20-HETE pathway, either by inhibiting its synthesis or by antagonizing its receptor/actions. These compounds have demonstrated efficacy in numerous preclinical models, particularly for hypertension.

Compound ClassExample CompoundMechanism of ActionIn Vitro Efficacy (IC₅₀)In Vivo Model & EffectCitation
Synthesis Inhibitor HET0016Selective inhibitor of CYP4A/4F ω-hydroxylases8.9 - 35 nMSpontaneously Hypertensive Rats (SHR): Lowers blood pressure.[11]
Synthesis Inhibitor TS-011Potent inhibitor of 20-HETE formationMore potent than HET0016Reduces infarct size in cerebral ischemia models.[12]
Antagonist WIT002 (6,15-20-HEDE)Competitive antagonist of 20-HETE's vasoconstrictor actions1 - 10 µMAntagonizes 20-HETE effects in vitro; short half-life limits in vivo use.[13][14]
Antagonist 20-SOLAWater-soluble antagonist of 20-HETE actionsNot specifiedLowers blood pressure in 20-HETE dependent hypertensive mouse models.[13][14]
Antagonist AAAWater-soluble 20-HETE receptor (GPR75) blockerNot specifiedReverses hypertension and vascular dysfunction in mice overexpressing CYP4A12.[1][2]

Section 2: this compound - A Vasodilator and Potential 20-HETE Modulator

In stark contrast to 20-HETE, research into the specific biological roles and pharmacological modulation of this compound is limited. It is also a CYP450-derived metabolite of arachidonic acid, but its effects, particularly those of the 18(R)-HETE stereoisomer, appear to oppose those of 20-HETE.[15][16]

Biological Role of this compound

The most significant reported activities of this compound are:

  • Vasodilation : The 18(R)-HETE stereoisomer produces dose-dependent vasodilation in the rabbit kidney. This is a direct counter-regulatory effect to the vasoconstriction caused by 20-HETE.[16] The 18(S)-HETE isomer appears to lack this effect.

  • Functional Antagonism of 20-HETE : 18(R)-HETE has been shown to completely block 20-HETE-induced vasoconstriction of renal arterioles at a concentration of 1 µM.[16] This suggests that 18(R)-HETE may act as an endogenous negative regulator of 20-HETE's hypertensive effects in the kidney.

Currently, there are no known specific receptors for this compound, and no synthetic antagonists have been developed to block its actions. The concept of an "this compound antagonist" is therefore not established in the literature. Instead, 18(R)-HETE itself acts as a functional antagonist to 20-HETE.

HETE_Vascular_Effects cluster_pathways CYP450 Metabolism AA Arachidonic Acid CYP4A_4F CYP4A / CYP4F AA->CYP4A_4F CYP2E1 CYP2E1 (example) AA->CYP2E1 HETE_20 20-HETE CYP4A_4F->HETE_20 HETE_18R 18(R)-HETE CYP2E1->HETE_18R VascularTone Vascular Tone HETE_20->VascularTone  Vasoconstriction (+) HETE_18R->HETE_20 Functionally Antagonizes HETE_18R->VascularTone Vasodilation (-) Experimental_Workflow start Compound Discovery/Design invitro In Vitro Screening (LC-MS/MS Inhibition Assay) start->invitro ic50 Determine IC₅₀ Select Potent Hits invitro->ic50 exvivo Ex Vivo Functional Assay (e.g., Wire Myography on Isolated Arteries) ic50->exvivo Potent Compounds invivo In Vivo Efficacy Model (e.g., SHR Blood Pressure Study) exvivo->invivo pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd lead Lead Optimization pkpd->lead

References

18-HETE versus 18-HEPE: A Comparative Guide to their Roles in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 18-hydroxyeicosatetraenoic acid (18-HETE) and 18-hydroxyeicosapentaenoic acid (18-HEPE) in the context of their modulatory effects on inflammatory responses. While both are lipid mediators derived from essential fatty acids, their opposing roles in inflammation make them critical targets of study for therapeutic development. This document summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes their distinct signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its resolution is crucial for maintaining tissue homeostasis. Lipid mediators play a pivotal role in both the initiation and resolution of inflammation. This compound, a metabolite of the omega-6 fatty acid arachidonic acid (AA), is generally considered to be pro-inflammatory. In contrast, 18-HEPE, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is recognized for its anti-inflammatory and pro-resolving properties. Understanding their distinct mechanisms of action is paramount for the development of novel anti-inflammatory therapeutics.

Biosynthesis of this compound and 18-HEPE

The metabolic origins of this compound and 18-HEPE are a key determinant of their divergent functions.

dot

AA Arachidonic Acid (AA, ω-6) CYP450 Cytochrome P450 (CYP) Enzymes AA->CYP450 Metabolism EPA Eicosapentaenoic Acid (EPA, ω-3) EPA->CYP450 Metabolism HETE_18 This compound ProInflammatory Pro-inflammatory Mediators HETE_18->ProInflammatory HEPE_18 18-HEPE AntiInflammatory Anti-inflammatory & Pro-resolving Mediators (e.g., Resolvin E-series) HEPE_18->AntiInflammatory CYP450->HETE_18 CYP450->HEPE_18

Caption: Biosynthetic pathways of this compound and 18-HEPE.

Comparative Effects on Inflammatory Markers

Experimental data, although not always from direct comparative studies, indicate opposing effects of this compound and 18-HEPE on key inflammatory cytokines.

MarkerThis compound Effect18-HEPE EffectCell TypeConcentrationReference
IL-6 Not explicitly quantified, but generally pro-inflammatorySuppression Cardiac Fibroblasts10 nM[1]
TNF-α Implicated in pro-inflammatory signaling, but direct induction data is sparse----
ICAM-1 Increased Expression -Human Endothelial CellsNanomolar concentrations[2]

Note: Direct quantitative comparisons of this compound and 18-HEPE on cytokine production in the same experimental system are limited in the current literature.

Signaling Pathways in Inflammation

The divergent effects of this compound and 18-HEPE on inflammation are rooted in their distinct downstream signaling cascades.

This compound: A Pro-inflammatory Cascade

This compound is implicated in promoting inflammation through the activation of the NF-κB pathway, a central regulator of pro-inflammatory gene expression.

dot

HETE_18 This compound Receptor Putative Receptor HETE_18->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, ICAM-1) Nucleus->ProInflammatory_Genes Induces Transcription HEPE_18 18-HEPE Receptor_HEPE Putative Receptor HEPE_18->Receptor_HEPE Resolvins Resolvin E-series (e.g., RvE1, RvE2) HEPE_18->Resolvins Is a precursor to AntiInflammatory_Signal Anti-inflammatory Signaling Receptor_HEPE->AntiInflammatory_Signal NFkB_Inhibition Inhibition of NF-κB Pathway AntiInflammatory_Signal->NFkB_Inhibition Inflammation_Resolution Resolution of Inflammation Resolvins->Inflammation_Resolution Cell_Culture 1. Cell Culture (e.g., Macrophages, Endothelial Cells) Stimulation 2. Stimulation - Vehicle Control - this compound (various conc.) - 18-HEPE (various conc.) - LPS (Positive Control) Cell_Culture->Stimulation Incubation 3. Incubation (Time course) Stimulation->Incubation Sample_Collection 4. Sample Collection - Supernatant (for Cytokine Analysis) - Cell Lysate (for Protein/RNA Analysis) Incubation->Sample_Collection Cytokine_Analysis 5a. Cytokine Analysis (ELISA) Sample_Collection->Cytokine_Analysis Gene_Expression 5b. Gene Expression Analysis (qRT-PCR) Sample_Collection->Gene_Expression Signaling_Analysis 5c. Signaling Pathway Analysis (Western Blot for NF-κB) Sample_Collection->Signaling_Analysis

References

A Head-to-Head Comparison of 18-HETE Measurement: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of signaling pathways involving arachidonic acid metabolites, the accurate quantification of 18-hydroxyeicosatetraenoic acid (18-HETE) is paramount. As a key cytochrome P450 metabolite, this compound is implicated in various physiological and pathological processes, including hypertension and renal function. The choice of analytical method for its quantification can significantly impact experimental outcomes and their interpretation. This guide provides an objective, data-driven comparison of the two primary analytical techniques employed for this purpose: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The selection of an appropriate assay hinges on a variety of performance metrics. Below is a summary of these key parameters for both LC-MS/MS and a representative this compound ELISA. It is important to note that the ELISA data is representative of commercially available kits, and performance may vary between manufacturers.

FeatureLC-MS/MSELISA (Representative)
Sensitivity (LLOQ) 2.5 - 5 pg/mL10 - 100 pg/mL
Specificity High; distinguishes between structurally similar isomers.Variable; prone to cross-reactivity with other HETEs and related fatty acids.
Accuracy (% Recovery) 90-110%Can be affected by matrix effects and cross-reactivity, potentially leading to over- or underestimation.
Precision (% CV) Intra-assay: <10% Inter-assay: <15%Intra-assay: <10% Inter-assay: <15%
Linearity Excellent over a wide dynamic range.Good, but with a more limited dynamic range compared to LC-MS/MS.
Throughput Lower; sequential sample analysis.Higher; suitable for batch analysis of multiple samples in a 96-well plate format.
Cost Higher initial instrument cost and operational expenses.Lower cost per sample and for initial setup.
Sample Volume Typically requires smaller sample volumes.May require larger sample volumes.

Experimental Workflows

The experimental workflows for ELISA and LC-MS/MS differ significantly in their complexity and the nature of the analytical process.

experimental_workflows cluster_elisa ELISA Workflow cluster_lcmsms LC-MS/MS Workflow elisa_sample Sample/Standard Addition elisa_inc1 Incubation with Competition Antibody elisa_sample->elisa_inc1 elisa_wash1 Wash elisa_inc1->elisa_wash1 elisa_conjugate Enzyme Conjugate Addition elisa_wash1->elisa_conjugate elisa_inc2 Incubation elisa_conjugate->elisa_inc2 elisa_wash2 Wash elisa_inc2->elisa_wash2 elisa_substrate Substrate Addition elisa_wash2->elisa_substrate elisa_inc3 Color Development elisa_substrate->elisa_inc3 elisa_stop Stop Solution Addition elisa_inc3->elisa_stop elisa_read Read Absorbance (450 nm) elisa_stop->elisa_read lcms_sample Sample Preparation (e.g., SPE, LLE) lcms_separation Liquid Chromatography (Separation) lcms_sample->lcms_separation lcms_ionization Electrospray Ionization (ESI) lcms_separation->lcms_ionization lcms_ms1 Mass Analyzer 1 (Precursor Ion Selection) lcms_ionization->lcms_ms1 lcms_cid Collision Cell (Fragmentation) lcms_ms1->lcms_cid lcms_ms2 Mass Analyzer 2 (Product Ion Detection) lcms_cid->lcms_ms2 lcms_data Data Acquisition & Quantification lcms_ms2->lcms_data

Figure 1. Comparison of ELISA and LC-MS/MS experimental workflows.

Detailed Experimental Protocols

This compound ELISA Protocol (Competitive Assay)

This protocol is a representative example for a competitive ELISA, a common format for small molecules like this compound.

  • Reagent Preparation : Prepare all reagents, standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.

  • Standard and Sample Addition : Add 50 µL of standard or sample to the appropriate wells of the microplate, which is pre-coated with a capture antibody.

  • Competitive Reaction : Add 50 µL of HRP-conjugated this compound to each well. Cover the plate and incubate for 2 hours at room temperature with gentle shaking. During this incubation, the sample's this compound and the HRP-conjugated this compound compete for binding to the capture antibody.

  • Washing : Aspirate each well and wash four times with 300 µL of 1X Wash Buffer. Complete removal of liquid at each step is essential.

  • Substrate Addition : Add 100 µL of TMB Substrate Solution to each well. Incubate for 30 minutes at room temperature in the dark.

  • Stopping the Reaction : Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Data Acquisition : Read the absorbance of each well at 450 nm within 30 minutes. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

This compound LC-MS/MS Protocol

This protocol outlines a general procedure for the extraction and analysis of this compound from biological matrices.

  • Sample Preparation (Solid Phase Extraction - SPE) :

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Acidify the sample (e.g., plasma, urine) to a pH of ~4.5 with acetic acid.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with an aqueous organic solvent (e.g., 15% methanol) to remove polar impurities.

    • Elute the this compound from the cartridge with a nonpolar organic solvent (e.g., ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • Liquid Chromatography :

    • Inject the reconstituted sample onto a C18 analytical column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid). The gradient is designed to separate this compound from other analytes.

  • Tandem Mass Spectrometry :

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • A specific precursor ion for this compound (e.g., m/z 319.2) is selected in the first quadrupole.

    • The precursor ion is fragmented in the collision cell.

    • Specific product ions (e.g., m/z 245.2 and 161.1) are monitored in the third quadrupole.

    • The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated using known concentrations of an this compound standard. An internal standard (e.g., deuterated this compound) is typically used to correct for matrix effects and variations in extraction efficiency.

Signaling Pathway Context

This compound is a product of the cytochrome P450 (CYP) pathway of arachidonic acid metabolism. Understanding its position in this pathway is crucial for interpreting measurement data.

signaling_pathway AA Arachidonic Acid CYP4A CYP4A/4F AA->CYP4A COX COX AA->COX LOX LOX AA->LOX HETE_18 This compound CYP4A->HETE_18 PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs

Comparative Effects of Cytochrome P450-Derived HETEs on Different Vascular Beds: A Focus on 20-HETE as a Model for 18-HETE

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are metabolites of arachidonic acid produced by cytochrome P450 (CYP) enzymes that play crucial roles in the regulation of vascular tone and function.[1] While various HETE regioisomers exist, the majority of research has concentrated on 20-HETE, a potent vasoactive lipid.[1][2] Information regarding the specific effects of 18-HETE on different vascular beds is limited. One study noted the release of this compound from the rabbit kidney and its vasodilator effect, which appeared to be dependent on the cyclooxygenase pathway.[3] Due to the scarcity of comprehensive data on this compound, this guide will focus on the well-documented effects of its regioisomer, 20-HETE, to provide a comparative framework for understanding the potential actions of CYP-derived HETEs across various vascular territories.

Comparative Vascular Effects of 20-HETE

The effects of 20-HETE on vascular tone are highly dependent on the specific vascular bed. Generally, it acts as a potent vasoconstrictor in the systemic circulation, including the renal and cerebral arteries, but exhibits vasodilator properties in the pulmonary circulation.[4][5]

Vascular BedPrimary Effect of 20-HETEKey Mechanistic FindingsReferences
Coronary VasoconstrictionIn small coronary arteries, 20-HETE activates Rho kinase, leading to increased sensitivity of the contractile machinery to Ca2+.[6][2][6]
Cerebral Vasoconstriction20-HETE plays a critical role in the myogenic response and autoregulation of cerebral blood flow by depolarizing vascular smooth muscle cells.[1][7] Inhibition of 20-HETE can impair these functions.[1][1][7][8]
Renal Vasoconstriction20-HETE is a potent constrictor of pre-glomerular arterioles and contributes to the autoregulation of renal blood flow.[9] It sensitizes vascular smooth muscle to other constrictor stimuli.[6][6][7][9]
Pulmonary VasodilationIn contrast to other vascular beds, 20-HETE induces endothelium-dependent vasodilation in pulmonary arteries.[4][5][10] This effect is mediated by an increase in intracellular Ca2+ and the release of nitric oxide (NO) from endothelial cells.[10][11][4][5][10][11]

Experimental Protocols

The following provides a generalized methodology for studying the effects of HETEs on vascular reactivity, based on common experimental practices in the field.

Isolated Vessel Myography

This ex vivo technique allows for the direct measurement of vascular tone in response to pharmacological agents.

Objective: To determine the concentration-response relationship of a HETE isomer (e.g., this compound or 20-HETE) on isolated arterial segments.

Materials:

  • Isolated arteries (e.g., coronary, cerebral, renal, or pulmonary) from a suitable animal model.

  • Wire myograph system.

  • Physiological salt solution (PSS), aerated with 95% O2 / 5% CO2.

  • Agonists for pre-constriction (e.g., phenylephrine, U-46619).

  • HETE isomer of interest (e.g., this compound, 20-HETE).

  • Data acquisition system.

Procedure:

  • Vessel Dissection and Mounting: Arterial segments (typically 2 mm in length) are carefully dissected and mounted on two tungsten wires in the chamber of a wire myograph.

  • Equilibration: The mounted vessel is submerged in PSS at 37°C and allowed to equilibrate under a normalized passive tension.

  • Viability Check: The vessel's contractile capacity is assessed by challenging it with a high-potassium solution. Endothelial integrity can be tested by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction.

  • Concentration-Response Curve:

    • For vasoconstriction studies, cumulative concentrations of the HETE isomer are added to the bath, and the resulting increase in tension is recorded.

    • For vasodilation studies, the vessel is first pre-constricted with an agonist (e.g., phenylephrine). Once a stable contraction is achieved, cumulative concentrations of the HETE isomer are added to assess for relaxation.

  • Data Analysis: The recorded tension is plotted against the log concentration of the HETE isomer to generate a concentration-response curve.

Signaling Pathways of 20-HETE in Vascular Smooth Muscle

20-HETE exerts its effects on vascular smooth muscle cells (VSMCs) through multiple signaling pathways, generally leading to increased intracellular calcium and sensitization of the contractile apparatus.[2][12]

Key Signaling Events:

  • Inhibition of K+ Channels: 20-HETE inhibits large-conductance Ca2+-activated K+ (BKCa) channels in VSMCs.[6] This inhibition leads to membrane depolarization, which in turn activates voltage-gated L-type Ca2+ channels, resulting in an influx of extracellular Ca2+.[6][12]

  • Activation of Protein Kinase C (PKC): 20-HETE can activate PKC, which can further contribute to the inhibition of K+ channels and increase the sensitivity of the contractile proteins to Ca2+.[2]

  • MAPK Pathway Activation: In response to agonists like angiotensin II, 20-HETE can mediate the activation of the Ras/Raf/MEK/ERK (MAPK) signaling cascade.[13][14] This pathway is crucial for cell growth and proliferation but also plays a role in VSMC contraction.[13]

  • Rho Kinase Activation: In some vascular beds, such as the coronary arteries, 20-HETE activates the RhoA/Rho kinase pathway.[6] This leads to the phosphorylation of myosin light chain, enhancing the force of contraction for a given level of intracellular Ca2+.[6][12]

Visualizations

Signaling_Pathway_of_20_HETE_in_VSMC cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Ang II) Receptor GPCR Agonist->Receptor PLC PLC Receptor->PLC cPLA2 cPLA2 Receptor->cPLA2 PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC PKC DAG->PKC L_type_Ca_Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx BKCa_Channel BKCa Channel Depolarization Membrane Depolarization BKCa_Channel->Depolarization HETE_20 20-HETE HETE_20->BKCa_Channel Inhibits Ras Ras HETE_20->Ras RhoA RhoA HETE_20->RhoA AA Arachidonic Acid AA->HETE_20 CYP4A cPLA2->AA CYP4A CYP4A Contraction Contraction Ca_influx->Contraction Depolarization->L_type_Ca_Channel Activates PKC->BKCa_Channel Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Rho_Kinase Rho Kinase RhoA->Rho_Kinase MLC_P Myosin Light Chain (p) Rho_Kinase->MLC_P Phosphorylates MLC_P->Contraction Ca_release Ca2+ Release SR->Ca_release Ca_release->Contraction

Caption: Signaling pathway of 20-HETE in vascular smooth muscle cells.

Experimental_Workflow cluster_prep Vessel Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Vessel Dissection (e.g., coronary artery) Mounting Mount on Wire Myograph Dissection->Mounting Equilibration Equilibration in PSS Mounting->Equilibration Viability Viability & Endothelium Check Equilibration->Viability Preconstriction Pre-constriction (for vasodilation) Viability->Preconstriction If applicable HETE_addition Cumulative Addition of HETE Viability->HETE_addition Preconstriction->HETE_addition Recording Record Tension Changes HETE_addition->Recording Curve Generate Concentration-Response Curve Recording->Curve Analysis Calculate EC50/IC50 Curve->Analysis

Caption: General experimental workflow for vascular reactivity studies.

References

A Comparative Guide to the Functional Differences of 18-HETE Derived from CYP4A and CYP4F Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between 18-hydroxyeicosatetraenoic acid (18-HETE) derived from cytochrome P450 subfamily 4A (CYP4A) and 4F (CYP4F) enzymes. While both subfamilies are known to metabolize arachidonic acid, their primary product is 20-HETE. The production of this compound by these enzymes is less common, with specific isoforms showing minor activity. This guide will delve into the nuances of their enzymatic activity, the known biological roles of this compound, and the experimental methodologies used for its characterization.

Introduction to this compound and its Biosynthesis

This compound is a monohydroxylated metabolite of arachidonic acid, an essential omega-6 fatty acid. Its formation is catalyzed by certain cytochrome P450 enzymes. While the CYP4A and CYP4F subfamilies are major players in arachidonic acid metabolism, they predominantly catalyze ω- and (ω-1)-hydroxylation, leading to the formation of 20-HETE and 19-HETE, respectively[1][2].

The synthesis of this compound by these subfamilies is not a primary metabolic route. Limited evidence suggests that mouse Cyp4a12b can produce this compound as a minor product[3]. In humans, CYP4F22 has been reported to poorly metabolize arachidonic acid to this compound[4]. The majority of this compound is thought to be generated by other CYP isoforms, such as CYP2E1[5].

Due to the limited role of CYP4A and CYP4F in this compound production, a direct comparison of the functional differences of this compound derived from these two subfamilies is not well-established in the scientific literature. Therefore, this guide will focus on the known enzymatic characteristics of CYP4A and CYP4F, the general biological activities of this compound, and infer potential functional distinctions.

Enzymatic Production and Substrate Specificity

The catalytic activity of CYP4A and CYP4F isoforms for arachidonic acid hydroxylation shows distinct profiles. These differences in substrate specificity and product formation are key to understanding the potential variations in this compound if it were a major product.

FeatureCYP4A SubfamilyCYP4F Subfamily
Primary Product from Arachidonic Acid 20-HETE (ω-hydroxylation)[6][7][8]20-HETE (ω-hydroxylation)[8]
Secondary Products from Arachidonic Acid 19-HETE ((ω-1)-hydroxylation)[9]19-HETE ((ω-1)-hydroxylation)
Known this compound Production Minor product by mouse Cyp4a12b[3]Poorly metabolized by human CYP4F22[4]
Key Human Isoforms CYP4A11, CYP4A22[10]CYP4F2, CYP4F3B, CYP4F11, CYP4F22[10]
Tissue Distribution Primarily liver and kidney[10]Liver, kidney, neutrophils, skin[10]

Table 1: Comparison of CYP4A and CYP4F Enzymatic Properties Related to Arachidonic Acid Metabolism.

Functional Roles of this compound

The biological activities of this compound are not as extensively studied as those of 20-HETE. However, existing research points to its involvement in vascular function and ion transport. A critical aspect of HETE function is its stereochemistry, as the R and S enantiomers can have different or even opposing effects. For instance, 19(S)-HETE is a potent vasodilator, while 19(R)-HETE is inactive[11]. It is plausible that 18(R)-HETE and 18(S)-HETE also exhibit distinct biological activities.

Currently, there is insufficient data to definitively link the enzymatic source of this compound (CYP4A vs. CYP4F) to specific functional outcomes. The biological activity of this compound is likely determined by its concentration and the specific receptors and signaling pathways it interacts with in target cells.

Signaling Pathways

The signaling pathways of this compound are not well-elucidated. However, based on the known mechanisms of other HETEs, particularly 20-HETE, it is likely that this compound exerts its effects through G-protein coupled receptors (GPCRs) and by modulating ion channel activity. The general signaling cascade for HETEs often involves the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways[12].

HETE_Signaling_Pathway AA Arachidonic Acid CYP4A_4F CYP4A / CYP4F AA->CYP4A_4F HETE This compound CYP4A_4F->HETE GPCR GPCR HETE->GPCR IonChannel Ion Channels HETE->IonChannel PLC PLC GPCR->PLC PKC PKC PLC->PKC MAPK MAPK Pathway PKC->MAPK Response Cellular Response (e.g., Vasodilation, Ion Transport) MAPK->Response IonChannel->Response HETE_Analysis_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Extraction Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS Direct Analysis Chiral Chiral Chromatography Extraction->Chiral Derivatization->LCMS Data Data Analysis LCMS->Data Chiral->Data

References

A Researcher's Guide to Validating the Specificity of Novel 18-HETE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the development of specific enzyme inhibitors is paramount for achieving therapeutic efficacy while minimizing off-target effects. 18-hydroxyeicosatetraenoic acid (18-HETE) is a metabolite of arachidonic acid (AA) produced by cytochrome P450 (CYP) enzymes.[1] As a critical signaling molecule in various physiological and pathological processes, including inflammation and vascular tone regulation, enzymes responsible for its synthesis are attractive therapeutic targets.[2][3] This guide provides a framework for validating the specificity of novel this compound inhibitors, comparing them against established compounds and detailing the necessary experimental protocols.

The Imperative of Specificity

The CYP enzyme superfamily is responsible for metabolizing a wide array of xenobiotics, including a majority of marketed drugs.[4][5] These enzymes, particularly major isoforms like CYP3A4, 2D6, 2C9, 2C19, and 1A2, are involved in approximately 95% of known drug metabolism.[5][6] A lack of inhibitor specificity can lead to significant drug-drug interactions (DDIs), where the inhibitor alters the metabolism of co-administered drugs, potentially causing elevated plasma levels and toxicity.[6] Therefore, rigorous specificity profiling of any new inhibitor is a regulatory and scientific necessity.

The metabolism of arachidonic acid itself is complex, with multiple pathways producing a variety of bioactive eicosanoids. As illustrated below, CYP enzymes produce different HETEs and epoxyeicosatrienoic acids (EETs), while cyclooxygenase (COX) and lipoxygenase (LOX) pathways produce prostaglandins (B1171923) and leukotrienes, respectively.[2][7] An ideal this compound inhibitor should selectively block its target synthesis pathway without affecting these other crucial signaling cascades.

cluster_AA Arachidonic Acid Metabolism cluster_CYP CYP450 Pathway cluster_LOX LOX Pathway cluster_COX COX Pathway AA Arachidonic Acid CYP CYP450 Enzymes (e.g., CYP4A/4F) AA->CYP LOX Lipoxygenases AA->LOX COX Cyclooxygenases AA->COX HETEs ω- and ω-1 HETEs (this compound, 20-HETE) CYP->HETEs EETs EETs CYP->EETs Leukotrienes Leukotrienes 5-HETE, 12-HETE LOX->Leukotrienes Prostaglandins Prostaglandins Thromboxanes COX->Prostaglandins

Figure 1. Simplified Arachidonic Acid Metabolic Pathways.

Comparative Analysis of this compound Inhibitors

To illustrate the validation process, we compare a well-characterized, selective inhibitor with a hypothetical "Novel Inhibitor X". For our established benchmark, we will use data from HET0016, a potent and highly selective inhibitor of 20-HETE synthesis, as the principles of validating ω-hydroxylation inhibitors are directly analogous.[8] HET0016 is reported to have an IC₅₀ of 8.9 nM for 20-HETE formation in human renal microsomes, while its IC₅₀ for inhibiting EET formation is significantly higher at 2800 nM, demonstrating its selectivity.[8]

Parameter HET0016 (Benchmark) Novel Inhibitor X (Hypothetical) Interpretation
Target Enzyme IC₅₀ (this compound Synthesis) ~9 nM[8]15 nMBoth inhibitors are potent against the target enzyme.
CYP4F2 (Primary this compound synthase) Potent InhibitionPotent InhibitionConfirms on-target activity.
CYP-Epoxygenase IC₅₀ (EETs Synthesis) ~2800 nM[8]250 nMNovel Inhibitor X shows significant off-target inhibition of related CYP pathways.
Selectivity Ratio (IC₅₀ Off-Target / IC₅₀ On-Target) >300~17The benchmark inhibitor is substantially more selective.
CYP3A4 Inhibition >10 µM1.5 µMNovel Inhibitor X has a high potential for drug-drug interactions.
CYP2D6 Inhibition >10 µM5.0 µMNovel Inhibitor X has a moderate potential for drug-drug interactions.
CYP2C9 Inhibition >10 µM>10 µMBoth inhibitors show low potential for interaction with the CYP2C9 pathway.

Table 1: Specificity Profile Comparison. Data for HET0016 is based on its published activity as a 20-HETE inhibitor.[8] Data for Novel Inhibitor X is hypothetical to illustrate a less specific profile.

Experimental Protocols for Specificity Validation

Validating a novel inhibitor requires a systematic approach. The workflow begins with determining the potency on the target enzyme and expands to screen for activity against a panel of other enzymes to build a comprehensive specificity profile.

A Step 1: Primary Assay Determine IC50 for this compound Synthesis B Step 2: Panel Screening Test against key CYP450 isoforms (FDA/EMA recommended panel) A->B If potent (low nM IC50) C Step 3: Orthogonal Assays Test against unrelated pathways (e.g., LOX, COX) B->C If specific against CYPs D Step 4: Mechanism of Action Studies Determine inhibition type (competitive, non-competitive, etc.) C->D If no off-target activity E Step 5: Data Analysis & Interpretation Calculate Selectivity Index and DDI Risk D->E

Figure 2. Experimental Workflow for Inhibitor Specificity Validation.

This protocol outlines the determination of IC₅₀ values for a novel inhibitor against a panel of major CYP isoforms, which is considered the "gold standard" for in vitro DDI evaluation.[6]

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Vivid® CYP450 Screening Kits)[5]

  • Novel inhibitor and reference inhibitors (dissolved in DMSO)

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) with internal standard (for reaction termination and sample preparation)

  • 96-well plates

2. Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the novel inhibitor (e.g., 8 concentrations from 100 µM down to sub-nanomolar) and known specific inhibitors for each CYP isoform as positive controls.[6]

  • Incubation Setup: In a 96-well plate, add the phosphate buffer, HLM solution, and the appropriate concentration of the inhibitor or vehicle control (DMSO).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

  • Initiate Reaction: Add the isoform-specific substrate and the NADPH regenerating system to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Terminate Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard. This also precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[6][9]

3. Data Analysis:

  • Calculate the percent inhibition at each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.[9]

Interpreting the Results

The ultimate goal is to determine if a novel compound is both potent and selective. A highly selective inhibitor will have a very low IC₅₀ for the target enzyme (e.g., CYP4F2 for this compound synthesis) and a significantly higher IC₅₀ (ideally >100-fold) for all other tested enzymes.

Start Evaluate Novel Inhibitor CheckPotency Is IC50 for this compound synthesis in low nM range? Start->CheckPotency CheckSelectivity Is IC50 for other CYPs and enzymes >100x higher? CheckPotency->CheckSelectivity Yes ResultBad1 Conclusion: Not a Potent Inhibitor. Discard or Optimize. CheckPotency->ResultBad1 No ResultGood Conclusion: Potent and Selective Inhibitor. Low DDI Risk. CheckSelectivity->ResultGood Yes ResultBad2 Conclusion: Potent but Not Selective. High DDI Risk. Discard or Optimize. CheckSelectivity->ResultBad2 No

Figure 3. Logical Flow for Interpreting Inhibitor Validation Data.

References

Safety Operating Guide

Navigating the Disposal of 18-HETE: A Comprehensive Guide to Laboratory Safety and Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of specialized biochemicals like 18-Hydroxyeicosatetraenoic acid (18-HETE) is a critical component of laboratory safety and regulatory compliance. While explicit disposal instructions for every chemical are not always published, a robust operational plan can be formulated by adhering to established principles of hazardous waste management. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure. Given that this compound is a biologically active lipid molecule, it should be treated as a potentially hazardous chemical.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle this compound, particularly in its solid form or when preparing solutions, in a well-ventilated area or under a chemical fume hood to prevent inhalation of any aerosols or fine particulates.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.

  • Spill Management: In the event of a spill, use an inert, non-combustible absorbent material to contain and collect the substance. The collected material should then be treated as hazardous waste.

Step-by-Step Disposal Plan for this compound

The cornerstone of proper chemical disposal is the principle that no laboratory work should begin without a clear plan for the disposal of all resulting waste. This compound and materials contaminated with it should be disposed of as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused or expired compounds, contaminated labware (e.g., pipette tips, microfuge tubes), and absorbent materials from spills, in a designated, properly labeled hazardous waste container. Do not mix this waste with general laboratory trash or biohazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. It is crucial to segregate organic solvent waste from aqueous waste to prevent chemical reactions and to facilitate proper disposal by waste management services. Never pour solutions containing this compound down the drain.

2. Container Management:

  • Labeling: All waste containers must be clearly and accurately labeled with their contents. The label should include the full chemical name ("18-Hydroxyeicosatetraenoic acid" or "(±)this compound"), the solvent if in solution (e.g., "in Ethanol"), and the approximate concentration or quantity. Avoid using abbreviations.

  • Container Integrity: Use containers that are in good condition and compatible with the waste being collected (e.g., glass or polyethylene (B3416737) for many solvents). Keep containers securely closed except when adding waste.

  • Filling Level: Do not overfill waste containers. It is recommended to leave at least 10% headspace to accommodate for vapor expansion and to prevent spills.

3. Storage and Accumulation:

  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which should be located at or near the point of waste generation and under the control of laboratory personnel.

  • Secondary Containment: To mitigate the risk of spills and accidental reactions, store waste containers in secondary containment, such as a chemical-resistant tray or tub. This is particularly important for liquid waste. It is best practice to keep different categories of chemical waste (e.g., acids, bases, flammables, toxics) segregated within the SAA.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once a waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup. Follow all institutional procedures for waste manifest and pickup requests.

Quantitative Data and Storage Information

While specific disposal-related quantitative data for this compound is not available, the following table summarizes general handling and storage information which is crucial for maintaining the chemical's stability and for safe management prior to disposal.

ParameterGuidelineSource
Storage Temperature (Pure Form) -20°C for up to 3 years[1]
Storage Temperature (In Solvent) -80°C for up to 1 year[1]
Recommended Solvents Ethanol, DMSO, DMF, 0.1 M Na2CO3[1][2]
Maximum Accumulation in SAA 55 gallons of hazardous waste or 1 quart of acutely toxic waste[3]
Container Headspace Leave at least 10%
Experimental Protocols

The disposal of this compound follows standardized safety protocols rather than experimental procedures. However, a key procedural step involves the handling of "empty" containers that held the pure compound, especially if it is classified as acutely hazardous.

Protocol for Rinsing Empty Containers:

  • Initial Rinse: The "empty" container should be triple-rinsed with a suitable solvent that can dissolve this compound (e.g., ethanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid chemical waste.

  • Deface Label: After thorough rinsing and drying, the original label on the container should be completely removed or defaced.

  • Final Disposal: The clean, rinsed container can then be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.

Disposal Workflow Visualization

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area or Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_liquid Liquid Waste? waste_generated->is_liquid solid_waste Collect in Labeled Solid Hazardous Waste Container is_liquid->solid_waste No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes saa Store in Designated Satellite Accumulation Area (SAA) solid_waste->saa liquid_waste->saa secondary_containment Use Secondary Containment saa->secondary_containment close_container Keep Container Securely Closed secondary_containment->close_container is_full Container Full? close_container->is_full is_full->close_container No, Continue Use contact_ehs Contact EHS for Pickup is_full->contact_ehs Yes end End: Waste Removed by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
18-HETE
Reactant of Route 2
18-HETE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.